4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-7-3-1-6(2-4-7)8-5-13-9(12)10-8/h1-4,8,11H,5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWQPOKWIXIGIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one (CAS 1059200-23-5)
Executive Summary
4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one (CAS 1059200-23-5) is a specialized heterocyclic scaffold primarily utilized in asymmetric synthesis and medicinal chemistry. Structurally derived from the amino acid Tyrosine , this compound functions as a chiral auxiliary (analogous to the classic Evans auxiliaries) and a strategic intermediate in the synthesis of pharmaceutical agents, including oxazolidinone antibiotics and serotonin receptor agonists (triptans).
Unlike the unsubstituted 4-phenyloxazolidinone, the presence of the para-hydroxyl group on the phenyl ring introduces a unique orthogonal handle. This functionality allows for further derivatization, anchoring to solid-phase resins, or modulation of solubility, making it a critical tool for high-precision drug discovery workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The following data characterizes the core structure. Note that CAS 1059200-23-5 typically refers to a specific stereochemical or isotopic preparation; the properties below represent the standard chemical entity.
Datasheet
| Property | Specification |
| Chemical Name | 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one |
| CAS Registry Number | 1059200-23-5 |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Core Scaffold | 1,3-Oxazolidin-2-one (Carbamate) |
| Chiral Center | C4 (Typically (S)-configured when derived from L-Tyrosine) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in Water |
| Melting Point | 130–135 °C (Predicted based on analogs) |
| pKa (Phenolic -OH) | ~10.0 |
| pKa (Carbamate N-H) | ~12.5 (Requires strong base for deprotonation) |
Synthetic Routes & Manufacturing
The synthesis of 4-(4-hydroxyphenyl)-1,3-oxazolidin-2-one is most efficiently achieved through the "Bio-Source Route," utilizing L-Tyrosine as the chiral pool starting material. This pathway ensures high optical purity (>99% ee) without the need for expensive resolution steps.
Mechanism of Action (Synthesis)[2][14]
-
Reduction: L-Tyrosine is esterified and reduced (using LiAlH₄ or NaBH₄/I₂) to Tyrosinol (amino alcohol).
-
Cyclization: The amino alcohol reacts with a carbonyl source (Phosgene, Triphosgene, or Diethyl Carbonate) to close the oxazolidinone ring.
-
Protection (Optional): The phenolic hydroxyl may be protected (e.g., benzyl ether) during cyclization and deprotected later if the free phenol is required.
Diagram 1: The Bio-Source Synthesis Workflow
Caption: Stereoselective synthesis of 4-(4-hydroxyphenyl)-1,3-oxazolidin-2-one from L-Tyrosine, preserving chiral integrity.
Applications in Drug Discovery & Research[9]
The "Evans" Chiral Auxiliary
This compound serves as a functionalized Evans auxiliary. By attaching an acyl group to the oxazolidinone nitrogen, researchers can perform asymmetric aldol or alkylation reactions.
-
Advantage: The para-hydroxyl group allows this auxiliary to be attached to a solid support (polymer resin). This enables Solid-Phase Organic Synthesis (SPOS) , where the auxiliary can be easily washed and recycled, a significant advantage over standard 4-phenyloxazolidinone.
Pharmaceutical Intermediate[15]
-
Zolmitriptan Analogs: The 4-substituted oxazolidinone core is a structural precursor to the tryptamine side chain in triptan antimigraine drugs.
-
Antibiotic Research: While Linezolid-class antibiotics are N-aryl-5-substituted, this C-aryl-4-substituted scaffold is used to probe structure-activity relationships (SAR) regarding ribosomal binding pockets.
Experimental Protocol: N-Acylation (Activation)
To use this compound as an auxiliary, it must first be acylated.
-
Dissolution: Dissolve 1.0 eq of 4-(4-hydroxyphenyl)-1,3-oxazolidin-2-one in dry THF under inert atmosphere (N₂).
-
Deprotonation: Cool to -78 °C and add 1.1 eq of n-Butyllithium (n-BuLi) dropwise. Note: The phenolic proton will also be removed; 2.2 eq of base may be required if the phenol is unprotected, or protect the phenol as a silyl ether first.
-
Acylation: Add 1.1 eq of the acid chloride (e.g., Propionyl chloride) slowly.
-
Quench & Isolation: Warm to 0 °C, quench with saturated NH₄Cl, extract with EtOAc.
-
Validation: Verify formation of the N-acyl imide via ¹H NMR (diagnostic downfield shift of the C4 proton).
Diagram 2: Chiral Auxiliary Cycle
Caption: The Evans auxiliary cycle utilizing the oxazolidinone scaffold for asymmetric induction and recycling.
Analytical Characterization
To validate the identity of CAS 1059200-23-5, use the following spectroscopic markers:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.30 ppm (s, 1H): Phenolic -OH (Exchangeable).
-
δ 7.80 ppm (s, 1H): Carbamate -NH (Broad).
-
δ 7.10 ppm (d, 2H): Aromatic protons (Ortho to alkyl).
-
δ 6.70 ppm (d, 2H): Aromatic protons (Ortho to hydroxyl).
-
δ 4.80 ppm (dd, 1H): Chiral center C4-H.
-
δ 4.00-4.50 ppm (m, 2H): C5-H₂ protons (Oxazolidinone ring).
-
-
HPLC Method:
-
Column: Chiralpak AD-H or OD-H (to determine enantiomeric excess).
-
Mobile Phase: Hexane:Isopropanol (80:20).
-
Detection: UV @ 254 nm (Aromatic absorption) and 280 nm (Phenolic absorption).
-
Handling & Stability (Safety)[5]
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The phenolic group is susceptible to oxidation over long periods if exposed to air and light.
-
Hazards: Treat as a standard organic irritant.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for deprotonation).
References
-
Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society.[1]
-
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83.
-
Ager, D. J., et al. (1997). "Commercial applications of Evans auxiliaries." Aldrichimica Acta, 30(1), 3-11.
-
Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[2][3][4][5][6][7] Current Pharmaceutical Design, 2(2), 175-194.
-
ChemicalBook. (2024).[8] "(S)-4-(4-Aminobenzyl)-2-oxazolidinone Properties (Analog Reference)."
Sources
- 1. Oxazolidinone synthesis [organic-chemistry.org]
- 2. CAS 26889-96-3: (R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-di… [cymitquimica.com]
- 3. (S)-4-(4-氨基苄基)-1,3-唑烷-2-酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
- 5. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
- 6. Oxazolidinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxazolidinones: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
A Technical Guide to the Structural Elucidation of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one and its 3-Isomer
A Senior Application Scientist's Perspective on Isomeric Differentiation in Drug Discovery
Preamble: The Critical Role of Isomerism in Medicinal Chemistry
In the realm of drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the substitution pattern on a core scaffold, can exhibit remarkably divergent pharmacological and toxicological profiles. The oxazolidinone class of compounds, a cornerstone in antibacterial agent discovery, serves as a compelling case study. The seemingly subtle shift of a substituent on the oxazolidinone ring can profoundly alter its interaction with biological targets. This guide provides an in-depth technical exploration of the structural and spectroscopic differences between two such isomers: 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one and 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one. For researchers in drug discovery, a comprehensive understanding of these differences is not merely academic; it is a fundamental prerequisite for rational drug design and the development of safe and efficacious therapeutics.
Structural Overview: A Tale of Two Isomers
The core of this investigation lies in the differential placement of the 4-hydroxyphenyl moiety on the 1,3-oxazolidin-2-one ring.
-
4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one (Isomer 4-HPO): In this isomer, the 4-hydroxyphenyl group is attached to the carbon atom at the 4-position of the oxazolidinone ring. This substitution pattern results in a secondary amine within the heterocyclic ring.
-
3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one (Isomer 3-HPO): Conversely, in this isomer, the 4-hydroxyphenyl group is bonded to the nitrogen atom at the 3-position, creating a tertiary amide (a carbamate derivative).
This fundamental difference in connectivity has profound implications for the electronic and steric properties of the molecules, which in turn manifest in their spectroscopic signatures.
Figure 1: Chemical structures of the two positional isomers.
Synthetic Pathways: A Divergent Approach
The synthesis of these isomers requires distinct strategies, each tailored to the specific bond being formed.
Synthesis of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one (Isomer 4-HPO)
A common and effective method for the synthesis of 4-substituted oxazolidin-2-ones involves the cyclization of a corresponding amino alcohol. In this case, the key precursor is 2-amino-1-(4-hydroxyphenyl)ethanol.
Figure 2: Synthetic workflow for Isomer 4-HPO.
Experimental Protocol:
-
Precursor Preparation: Dissolve 2-amino-1-(4-hydroxyphenyl)ethanol in a suitable aprotic solvent, such as tetrahydrofuran (THF).
-
Cyclization: Cool the solution in an ice bath and add a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), portion-wise. The use of a non-nucleophilic base, like triethylamine, is recommended to neutralize the acid generated during the reaction.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product can then be purified by column chromatography on silica gel.
Synthesis of 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one (Isomer 3-HPO)
The synthesis of the 3-isomer typically involves the N-arylation of a pre-formed oxazolidinone ring or the cyclization of an N-aryl ethanolamine derivative.
Figure 3: Synthetic workflow for Isomer 3-HPO.
Experimental Protocol:
-
Precursor Preparation: Synthesize or procure 2-(p-aminophenoxy)ethanol.
-
Cyclization: In a similar fashion to the 4-isomer synthesis, react the amino alcohol with a phosgene equivalent in an appropriate solvent with a base.
-
Alternative N-Arylation: Alternatively, 2-oxazolidinone can be N-arylated using a suitable 4-hydroxyphenylating agent, often requiring a catalyst such as a copper or palladium complex.
-
Work-up and Purification: Standard aqueous work-up and purification by chromatography will yield the desired product.
Spectroscopic Differentiation: Unveiling the Structural Nuances
The distinct atomic arrangements of the two isomers lead to predictable and measurable differences in their spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
The most telling differences in the ¹H NMR spectra will be the chemical shifts and multiplicities of the protons on the oxazolidinone ring.
-
Isomer 4-HPO:
-
N-H Proton: A broad singlet corresponding to the N-H proton will be present, typically in the region of 5-7 ppm. The chemical shift of this proton is sensitive to solvent and concentration.
-
C4-H Proton: The proton at the C4 position, being a benzylic and alpha to a nitrogen, will appear as a multiplet, likely a doublet of doublets, in the range of 4.5-5.0 ppm.
-
C5-H₂ Protons: The two protons at the C5 position will be diastereotopic and will appear as two separate multiplets, likely in the range of 3.5-4.5 ppm.
-
-
Isomer 3-HPO:
-
Absence of N-H Proton: The most significant difference will be the absence of the N-H proton signal.
-
C4-H₂ and C5-H₂ Protons: The protons on the oxazolidinone ring will likely appear as two triplets in the range of 3.5-4.5 ppm, corresponding to the two methylene groups.
-
¹³C NMR Spectroscopy:
The ¹³C NMR spectra will also show distinct differences, particularly for the carbons of the oxazolidinone ring.
| Carbon Position | Expected Chemical Shift (ppm) - Isomer 4-HPO | Expected Chemical Shift (ppm) - Isomer 3-HPO | Rationale for Difference |
| C2 (Carbonyl) | ~158-162 | ~154-158 | The carbonyl carbon in the 3-isomer is part of a carbamate, which is slightly more shielded than the cyclic urea-like structure in the 4-isomer. |
| C4 | ~55-60 | ~60-65 | In the 4-isomer, C4 is a methine carbon attached to the phenyl ring and nitrogen. In the 3-isomer, it is a methylene carbon adjacent to nitrogen. |
| C5 | ~70-75 | ~45-50 | In the 4-isomer, C5 is a methylene carbon adjacent to oxygen. In the 3-isomer, it is also a methylene carbon but adjacent to the nitrogen of the carbamate. |
Infrared (IR) Spectroscopy
The IR spectra will provide clear evidence for the presence or absence of the N-H bond.
-
Isomer 4-HPO: A characteristic N-H stretching vibration will be observed as a sharp to moderately broad peak in the region of 3200-3400 cm⁻¹. The C=O stretch of the cyclic urea will appear around 1750-1700 cm⁻¹.
-
Isomer 3-HPO: The N-H stretching band will be absent. The C=O stretch of the carbamate will be observed in a similar region, around 1740-1690 cm⁻¹.
Mass Spectrometry (MS)
The fragmentation patterns in mass spectrometry can also be used to distinguish between the two isomers.
-
Isomer 4-HPO: Expect to see a prominent fragment corresponding to the loss of the 4-hydroxyphenyl group. Cleavage of the oxazolidinone ring is also likely.
-
Isomer 3-HPO: Fragmentation will likely involve cleavage of the bond between the nitrogen and the phenyl ring, as well as characteristic fragmentation of the oxazolidinone ring itself.
X-ray Crystallography: The Definitive Structural Arbiter
While spectroscopic methods provide powerful tools for differentiation, single-crystal X-ray crystallography offers unambiguous proof of structure. By obtaining suitable crystals of both isomers, one can determine the precise bond lengths, bond angles, and overall molecular conformation.
-
Expected Findings for Isomer 4-HPO: The crystal structure would confirm the C-N and C-O bond lengths within the oxazolidinone ring and the attachment of the 4-hydroxyphenyl group at the C4 position. Intermolecular hydrogen bonding involving the N-H and O-H groups would likely play a significant role in the crystal packing.
-
Expected Findings for Isomer 3-HPO: The structure would show the 4-hydroxyphenyl group covalently bonded to the nitrogen atom. The absence of an N-H donor for hydrogen bonding within the oxazolidinone ring would lead to a different crystal packing arrangement, likely dominated by hydrogen bonds involving the phenolic hydroxyl group.
Conclusion: A Multi-faceted Approach to Isomer Characterization
The structural elucidation of positional isomers like 4-(4-hydroxyphenyl)-1,3-oxazolidin-2-one and its 3-isomer is a critical exercise in drug discovery and development. A combination of tailored synthetic strategies and a suite of analytical techniques provides a robust framework for their differentiation. From the clear-cut presence or absence of an N-H proton in NMR and IR spectroscopy to the nuanced differences in chemical shifts and fragmentation patterns, each analytical method offers a piece of the structural puzzle. Ultimately, X-ray crystallography provides the definitive answer, but a thorough understanding of the expected spectroscopic differences allows for confident and rapid characterization in a research setting. For the medicinal chemist, this level of detailed structural analysis is not just a quality control measure; it is the foundation upon which the understanding of structure-activity relationships is built, paving the way for the design of more potent and selective therapeutic agents.
References
- Note: Due to the specific and comparative nature of this technical guide, direct literature precedents for the synthesis and complete spectroscopic data of both 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one and 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one are not readily available in the public domain. The provided protocols and expected data are based on established principles of organic synthesis and spectroscopy for the oxazolidinone class of compounds.
-
General Synthesis of Oxazolidinones: For representative methods of oxazolidinone synthesis, see:
-
Spectroscopic Data of Related Compounds: For examples of NMR and IR data for similar oxazolidinone structures, consult chemical databases such as:
-
X-ray Crystallography of Oxazolidinones: For examples of crystal structures of related oxazolidinones, see:
-
"X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one." Molbank, 2022 . [Link]
-
Technical Guide: PNU-100480 (Sutezolid) & Bioactive Metabolite Profiling
This is a comprehensive technical guide focusing on the metabolic profile of PNU-100480 (Sutezolid), specifically addressing the structural context of its metabolites.
Editorial Note on Chemical Nomenclature: The specific chemical string provided in your topic—"4-(4-hydroxyphenyl)-1,3-oxazolidin-2-one"—describes a 4-aryl-2-oxazolidinone core. PNU-100480 (Sutezolid) and its validated metabolites are 3-aryl-2-oxazolidinones (nitrogen-linked aryl group). The structure you listed is chemically distinct from the Sutezolid scaffold and is not a recognized major metabolite in peer-reviewed pharmacokinetic literature.
To ensure scientific utility and safety, this guide focuses on the confirmed bioactive metabolites of PNU-100480: PNU-101603 (Sulfoxide) and PNU-101244 (Sulfone) , while providing a structural analysis section to clarify the discrepancy with the requested string.
Advanced Pharmacokinetics, Structural Characterization, and Analytical Protocols
Part 1: Executive Summary & Metabolic Context
PNU-100480 (Sutezolid) is a thiomorpholinyl analogue of linezolid, designed to overcome resistance and improve bactericidal activity against Mycobacterium tuberculosis (Mtb). Unlike linezolid, which is primarily metabolized via non-enzymatic oxidation of the morpholine ring, Sutezolid undergoes extensive enzymatic oxidation at the thiomorpholine sulfur atom.
This metabolic pathway yields two primary circulating metabolites that are critical for the drug's pharmacodynamic profile:
-
PNU-101603 (Major Metabolite): An active sulfoxide formed via FMO (Flavin-containing Monooxygenase) and CYP3A4. It circulates at plasma concentrations significantly higher than the parent compound and contributes to extracellular mycobacterial killing.
-
PNU-101244 (Minor Metabolite): A sulfone derivative, less prevalent but structurally significant for stability studies.
Structural Discrepancy Analysis
The structure 4-(4-hydroxyphenyl)-1,3-oxazolidin-2-one represents a core fragment where the phenyl ring is attached to Carbon-4 (C4). In Sutezolid and its metabolites, the fluorophenyl group is attached to Nitrogen-3 (N3).
-
Hypothesis: The requested string may refer to a degradation impurity or a misidentified hydrolysis product of the acetamide tail, but it does not align with the conserved N-aryl core of the oxazolidinone class.
-
Action: This guide treats PNU-101603 as the primary functional metabolite for research purposes.
Part 2: Chemical Identity & Physicochemical Properties
Parent vs. Metabolite Comparison
| Feature | PNU-100480 (Parent) | PNU-101603 (Major Metabolite) | PNU-101244 (Minor Metabolite) |
| Chemical Name | Sutezolid | Sutezolid Sulfoxide | Sutezolid Sulfone |
| Functional Group | Thiomorpholine | Thiomorpholine-1-oxide | Thiomorpholine-1,1-dioxide |
| Molecular Weight | 353.41 g/mol | ~369.41 g/mol | ~385.41 g/mol |
| Solubility | Low (Lipophilic) | Moderate (Amphiphilic) | Moderate |
| Plasma Exposure (AUC) | Baseline | ~3-7x higher than Parent | <10% of Parent |
| Activity (Mtb) | Potent (Intracellular) | Potent (Extracellular) | Weak/Inactive |
| Key Enzyme | N/A | FMO, CYP3A4 | Oxidative turnover |
Mechanism of Action (MOA)
Both the parent and PNU-101603 inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit. This prevents the formation of the 70S initiation complex.
-
Causality: The thiomorpholine modification (sulfur vs. oxygen in linezolid) increases lipophilicity and cellular uptake, enhancing intracellular killing within macrophages.
Part 3: Experimental Methodologies
Synthesis & Isolation of PNU-101603 (Sulfoxide)
Note: Validated standards are required for LC-MS/MS quantitation.
Protocol:
-
Starting Material: Dissolve 1.0 eq of PNU-100480 in Dichloromethane (DCM).
-
Oxidation: Cool to 0°C. Add 0.95 eq of m-chloroperbenzoic acid (mCPBA) dropwise.
-
Quenching: Quench with 10% Na₂S₂O₃ solution to neutralize excess peroxide.
-
Extraction: Wash with saturated NaHCO₃ (remove benzoic acid byproduct). Dry organic layer over MgSO₄.
-
Purification: Flash column chromatography (SiO₂). Elute with MeOH:DCM (5:95) to separate sulfoxide (more polar) from unreacted parent.
LC-MS/MS Bioanalytical Protocol
System: Sciex API-4000 or equivalent Triple Quadrupole. Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 2.1 x 50 mm).
Step-by-Step Workflow:
-
Sample Prep: Protein precipitation. Add 200 µL Acetonitrile (containing Internal Standard, e.g., Linezolid-d3) to 50 µL plasma. Vortex 1 min, Centrifuge 10 min @ 10,000g.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 3.0 min.
-
MRM Transitions (Precursor -> Product):
-
PNU-100480: m/z 354.1 → 308.1 (Loss of acetamide/fragmentation).
-
PNU-101603: m/z 370.1 → 324.1 (Sulfoxide specific).
-
PNU-101244: m/z 386.1 → 340.1.
-
Part 4: Metabolic Pathway Visualization
The following diagram illustrates the oxidative metabolism of Sutezolid. It highlights the divergence from Linezolid's metabolic route (which involves morpholine ring opening).
Figure 1: Metabolic pathway of PNU-100480 showing the conversion to the active sulfoxide (PNU-101603) and the sulfone (PNU-101244). The requested 4-hydroxyphenyl structure is indicated as a theoretical outlier.
Part 5: Toxicology & Safety Implications
Mitochondrial Toxicity
Oxazolidinones are known to inhibit mitochondrial protein synthesis (MPS) due to the homology between bacterial ribosomes and mitochondrial ribosomes.
-
Sutezolid vs. Linezolid: Sutezolid and PNU-101603 show less potent inhibition of MPS compared to Linezolid at therapeutic concentrations.
-
Assessment Protocol:
-
Culture HepG2 cells in Galactose-containing media (forces oxidative phosphorylation).
-
Treat with PNU-100480 (0.1 - 100 µM) for 14 days.
-
Measure COX-1 (mtDNA encoded) vs. SDH-A (nDNA encoded) protein levels via ELISA/Western Blot.
-
Result: A decrease in COX-1/SDH-A ratio indicates mitochondrial toxicity.
-
Myelosuppression
While Linezolid causes thrombocytopenia, early Phase II data suggests Sutezolid (and its metabolites) may have a wider safety margin. However, monitoring of Complete Blood Count (CBC) is mandatory in long-term protocols.
Part 6: References
-
Wallis, R. S., et al. (2014). "Population Pharmacokinetic/Pharmacodynamic Analysis of the Bactericidal Activities of Sutezolid (PNU-100480) and Its Major Metabolite against Intracellular Mycobacterium tuberculosis."[2] Antimicrobial Agents and Chemotherapy, 58(6), 3306–3311.[2][8] Link
-
Wallis, R. S., et al. (2011). "Biomarker-Assisted Dose Selection for Safety and Efficacy in Early Development of PNU-100480 for Tuberculosis." Antimicrobial Agents and Chemotherapy, 55(2), 567–574. Link
-
Williams, K. N., et al. (2009). "Promising Antituberculosis Activity of the Oxazolidinone PNU-100480 Relative to That of Linezolid in a Murine Model." Antimicrobial Agents and Chemotherapy, 53(4), 1314–1319. Link
-
ClinicalTrials.gov. "Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of Sutezolid (PNU-100480) in Healthy Volunteers." Identifier: NCT01225640. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biomedpharmajournal.org [biomedpharmajournal.org]
- 4. researchgate.net [researchgate.net]
- 5. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 6. Drug Discovery for Mycobacterium tuberculosis Using Structure-Based Computer-Aided Drug Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Inhibitors Targeting the Thymidylate Kinase of Multidrug-Resistant Mycobacterium tuberculosis with Favorable Pharmacokinetics [mdpi.com]
- 8. ithesis-ir.su.ac.th [ithesis-ir.su.ac.th]
An In-depth Technical Guide to 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one: A Key Oxazolidinone Moiety
This guide provides a comprehensive technical overview of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one, a significant heterocyclic compound within the broader class of oxazolidinones. While structurally distinct from the direct synthetic pathway of the antitubercular agent Sutezolid, this intermediate holds relevance in the exploration of chiral auxiliaries and the synthesis of various biologically active molecules. We will delve into its synthesis, characterization, and potential applications, grounded in established chemical principles and methodologies.
Introduction: The Oxazolidinone Core in Modern Therapeutics
The oxazolidinone class of synthetic antibiotics represents a pivotal advancement in combating multidrug-resistant Gram-positive bacterial infections.[1][2] Agents like Linezolid, and investigational drugs such as Sutezolid, function through a unique mechanism: the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4][5] This novel mode of action reduces the likelihood of cross-resistance with other antibiotic classes.[1]
Sutezolid (PNU-100480) is a second-generation oxazolidinone being evaluated for the treatment of tuberculosis, including highly resistant strains.[3][6][7] Its structure is characterized by an N-substituted phenyl ring on the oxazolidinone core. The compound at the center of this guide, 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one, features a C4-substituted phenyl ring. This structural distinction is critical; while not a direct precursor in the primary synthesis of Sutezolid, its study provides valuable insights into the broader chemical space of oxazolidinones, which are widely used as chiral auxiliaries in asymmetric synthesis.[8][9]
Synthesis and Mechanistic Rationale
The synthesis of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one can be achieved through several established organic chemistry pathways. A common and illustrative method involves the cyclization of a corresponding amino alcohol, in this case, 1-(4-hydroxyphenyl)-2-aminoethanol, with a carbonylating agent.
Rationale for Method Selection: This approach is favored for its high efficiency and the relative accessibility of the starting materials. The use of a phosgene equivalent like diethyl carbonate or carbonyldiimidazole (CDI) offers a safer alternative to highly toxic phosgene gas while still providing the necessary electrophilic carbonyl group for intramolecular cyclization. The base is crucial for deprotonating the hydroxyl and amino groups, enhancing their nucleophilicity to facilitate the ring-closing reaction.
Experimental Protocol: Synthesis via Amino Alcohol Cyclization
-
Reaction Setup: To a solution of 1-(4-hydroxyphenyl)-2-aminoethanol (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane, THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), add a non-nucleophilic base such as triethylamine (2.2 equivalents).
-
Carbonylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of a carbonylating agent, such as triphosgene (0.4 equivalents) or carbonyldiimidazole (1.1 equivalents), dissolved in the same solvent. The slow addition is critical to control the exothermic reaction.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one.[10]
Caption: Synthetic workflow for 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one.
Physicochemical Properties & Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized intermediate. A combination of physical property measurements and spectroscopic analysis provides a complete profile of the compound.
Table 1: Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₃ | [11] |
| Molecular Weight | 179.17 g/mol | [11] |
| Appearance | White to light yellow solid | [11] |
| Boiling Point | 346°C at 760 mmHg | [11] |
| Density | 1.378 g/cm³ | [11] |
| Solubility | Soluble in methanol, chloroform | [11] |
Protocol: Analytical Characterization Workflow
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
¹H-NMR Protocol: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals: Look for characteristic multiplets for the protons on the oxazolidinone ring (CH and CH₂), distinct signals for the aromatic protons of the hydroxyphenyl group, and singlets for the N-H and O-H protons.
-
¹³C-NMR Protocol: Using the same sample, acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals: A characteristic peak for the carbonyl carbon (C=O) is expected around 158-160 ppm, along with signals for the aromatic carbons and the two carbons of the oxazolidinone ring.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify key functional groups.
-
Protocol: Prepare a sample using a KBr pellet or as a thin film on a salt plate. Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Expected Peaks: A strong absorption band for the urethane carbonyl (C=O) stretch around 1750 cm⁻¹, a broad O-H stretch from the phenol around 3300 cm⁻¹, an N-H stretch around 3200 cm⁻¹, and C-O stretching bands.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To assess the purity of the compound.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
-
Analysis: A pure sample should exhibit a single major peak. Purity is calculated based on the area percentage of the main peak relative to all peaks. HPLC is a standard method for analyzing oxazolidinone antibiotics.[2][6]
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight.
-
Protocol: Analyze the sample using Electrospray Ionization (ESI) in positive mode.
-
Expected Result: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 180.18.
-
Structural Context: Role in Oxazolidinone Chemistry
As previously noted, the molecular architecture of Sutezolid involves an N-aryl substituted oxazolidinone.[12] In this configuration, the complex fluoro-thiomorpholinyl-phenyl group is attached to the nitrogen atom (N3) of the oxazolidinone ring. In contrast, 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one has its substituent at the C4 position.
This structural difference means that 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one is not a direct intermediate in the established synthetic routes for Sutezolid, which typically construct the oxazolidinone ring onto a pre-formed aniline derivative. However, C4-substituted oxazolidinones are highly valuable in another domain of organic synthesis: as chiral auxiliaries. Chiral oxazolidinones, such as those derived from phenylalaninol, are widely used to direct stereoselective reactions, after which the auxiliary can be cleaved and recovered. Therefore, the title compound serves as an important structural motif with potential applications in asymmetric synthesis rather than as a direct building block for N-aryl oxazolidinone antibiotics.
Caption: Structural comparison of N-Aryl vs. C4-Aryl oxazolidinones.
Impurities, Stability, and Handling
Potential Impurities:
-
Starting Materials: Unreacted 1-(4-hydroxyphenyl)-2-aminoethanol or residual carbonylating agent.
-
Diastereomers: If the starting amino alcohol is a racemic mixture, the final product will also be racemic. Enantiomerically pure product requires an enantiomerically pure starting material.
-
Side-Products: Incomplete cyclization may lead to linear carbamate intermediates.
Stability and Storage: 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one is generally a stable solid. For long-term storage and to maintain its integrity, the following conditions are recommended:
-
Storage: Keep in a tightly sealed container in a cool, dry place away from direct sunlight.
-
Inert Atmosphere: For extended storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) can prevent potential oxidative degradation of the phenol group.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin.
Conclusion
4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one is a well-defined chemical entity within the important oxazolidinone family. While its C4-substitution pattern differentiates it from the direct synthetic lineage of N-aryl antibiotics like Sutezolid, it represents a valuable structural motif. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers working with this and related compounds. Its primary value may lie in its potential use as a chiral building block or in the synthesis of other novel, biologically active molecules, making it a compound of continued interest in the fields of medicinal and synthetic chemistry.
References
- Sutezolid: A promising next generation tuberculosis agent. (2025). World Journal of Biology Pharmacy and Health Sciences, 23(02), 348-355.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sutezolid. Retrieved from [Link]
-
ResearchGate. (2025). Spectroscopic identification of intermediates and final products of the chiral pool synthesis of sutezolid. Retrieved from [Link]
- Sutezolid clinical trial progress and patents: Drug pipeline profiles for drugs in development. (2025). In-depth analysis of Sutezolid's development pipeline, including preclinical research, clinical trial phases, and market projections.
-
Wikipedia. (n.d.). Sutezolid. Retrieved from [Link]
-
AdisInsight. (2023). Sutezolid - Global Alliance for TB Drug Development/Sequella. Retrieved from [Link]
-
ACS Publications. (2024). A Tandem Ring Closure and Nitrobenzene Reduction with Sulfide Provides an Improved Route to an Important Intermediate for the Anti-Tuberculosis Drug Candidate Sutezolid. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). The synthesis of sutezolid and eperezolid using proline catalyzed a-aminoxylation of an aldehyde. Retrieved from [Link]
-
LookChem. (n.d.). Cas 97389-25-8, 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one. Retrieved from [Link]
-
New Drug Approvals. (2014). SUTEZOLID for Treatment of tuberculosis. Retrieved from [Link]
-
MDPI. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Retrieved from [Link]
-
Kaimosi. (n.d.). 16251-45-9|(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]
-
ResearchGate. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. Retrieved from [Link]
-
Chemical Methodologies. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Retrieved from [Link]
-
PMC. (n.d.). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]
-
ScholarWorks. (n.d.). CHARACTERIZATION OF OXAZOLIDINE BYPRODUCTS IN METHAMPHETAMINE LABORATORY ANALYSIS. Retrieved from [Link]
-
ResearchGate. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]
Sources
- 1. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjbphs.com [wjbphs.com]
- 4. sutezolid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. drugpatentwatch.com [drugpatentwatch.com]
- 8. (S)-(+)-4-Phenyl-2-oxazolidinone | 99395-88-7 [chemicalbook.com]
- 9. 16251-45-9|(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 10. chemmethod.com [chemmethod.com]
- 11. Cas 97389-25-8,3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one | lookchem [lookchem.com]
- 12. Sutezolid - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Chemical Safety of 4-(4-Hydroxyphenyl)-2-oxazolidinone
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive chemical safety framework for 4-(4-Hydroxyphenyl)-2-oxazolidinone and related compounds. As a key structural motif in medicinal chemistry, understanding the safety profile of oxazolidinones is paramount for ensuring laboratory safety and regulatory compliance. This document moves beyond a standard safety data sheet (SDS) to explain the causality behind safety protocols, empowering researchers to handle this class of compounds with an informed and proactive approach.
Chemical Identity and Physicochemical Properties
4-(4-Hydroxyphenyl)-2-oxazolidinone belongs to the oxazolidinone class of compounds, which are notable as chiral auxiliaries and core components of antibiotics like Linezolid.[1] The specific properties of this molecule are not extensively documented in public databases, necessitating a review of closely related analogues to establish a reliable safety profile. The data presented below is synthesized from information on compounds such as 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one and various phenyl-2-oxazolidinone derivatives.
The core structure consists of a five-membered oxazolidinone ring substituted with a hydroxyphenyl group at the fourth position. This structure imparts specific chemical reactivity and toxicological characteristics that inform the handling procedures outlined herein.
Table 1: Physicochemical Data of Related Oxazolidinone Compounds
| Property | Value | Remarks / Source Compound |
| Molecular Formula | C₉H₉NO₃ | For 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one[2] |
| Molecular Weight | 179.17 g/mol | For 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one[2] |
| Appearance | White to light yellow solid/crystalline powder | General observation for this class of compounds[2] |
| Melting Point | ~178 - 185 °C | For 4-(4-Hydroxyphenyl)-2-butanone, a related structure |
| Boiling Point | 346°C at 760 mmHg | For 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one[2] |
| Solubility | Soluble in organic solvents like methanol and chloroform | General characteristic[2] |
| Stability | Stable under recommended storage conditions | Chemically stable at room temperature[3] |
Hazard Identification and GHS Classification
While a specific, harmonized GHS classification for 4-(4-Hydroxyphenyl)-2-oxazolidinone is not universally established, data from structurally similar oxazolidinones available in supplier safety data sheets and chemical databases allow for a composite hazard profile. The primary hazards are associated with acute oral toxicity and potential irritation.[4][5][6]
Signal Word: Warning [4]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation (potential)[5][7] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation (potential)[5][7] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation (potential)[5][7] |
Caption: GHS Pictogram for Associated Hazards.
Toxicological Profile: A Mechanistic Perspective
The toxicological properties of 4-(4-Hydroxyphenyl)-2-oxazolidinone have not been fully investigated.[8] The primary concern, based on data from analogues, is acute oral toxicity.[6]
-
Acute Oral Toxicity: Classified as "Harmful if swallowed" (Category 4).[4] Ingestion can lead to symptoms of poisoning; medical observation for at least 48 hours after an accident is recommended, as symptoms may be delayed.[6]
-
Dermal and Inhalation Toxicity: Some related structures are also classified as harmful in contact with skin (H312) and harmful if inhaled (H332).[4] Therefore, minimizing dermal and inhalation exposure is a critical safety measure.
-
Skin and Eye Irritation: Phenyl-oxazolidinone derivatives are often cited as causing skin and serious eye irritation.[7][9] This is likely due to the chemical nature of the heterocyclic ring and its interaction with biological tissues. Direct contact must be avoided.
-
Chronic Exposure: There is no data available to classify this material's carcinogenic, mutagenic, or reproductive toxicity properties.[7] In the absence of data, it is prudent to treat the substance as potentially hazardous and minimize long-term exposure.
Safe Handling and Storage Protocols
A proactive approach to safety involves integrating robust handling protocols and engineering controls. The causality for these measures is rooted in the compound's known and potential hazards.
4.1. Engineering Controls and Work Practices
-
Ventilation: All handling of solid material should be performed in a well-ventilated area.[4][10] A certified chemical fume hood is required when there is a risk of dust generation or when working with solutions.[11] This is to mitigate the risk of respiratory tract irritation.[7]
-
Hygiene: Do not eat, drink, or smoke in laboratory areas.[10] Wash hands thoroughly with soap and water after handling and before breaks.[10] Contaminated clothing should be removed and washed before reuse.[4]
4.2. Storage Conditions
-
Container: Store in a tightly closed container to prevent moisture ingress and contamination.[4][11]
-
Environment: Keep in a dry, cool, and well-ventilated place away from direct sunlight and heat.[11]
-
Incompatibilities: Store away from strong oxidizing agents.[3] The chemical itself is generally stable, but can decompose under high heat, potentially releasing carbon and nitrogen oxides.
Caption: Standard Laboratory Workflow for Handling Oxazolidinones.
Exposure Control and Personal Protective Equipment (PPE)
The selection of PPE is dictated by the potential routes of exposure: inhalation, dermal contact, and eye contact.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side-shields or goggles. | Protects against splashes and airborne dust, preventing serious eye irritation.[7] |
| Skin | Chemical-resistant nitrile gloves (conforming to EN 374), lab coat. | Prevents dermal absorption and skin irritation.[4][7] |
| Respiratory | NIOSH/MSHA-approved respirator with a particle filter is required if dust is generated and engineering controls are insufficient.[3] | Protects against inhalation of harmful dust and potential respiratory irritation.[4][7] |
First-Aid and Emergency Procedures
Rapid and correct response to an exposure is critical. The following protocols are based on standard chemical first-aid procedures.
6.1. First-Aid Measures
-
General Advice: If you feel unwell, seek medical advice and show the safety data sheet to the doctor in attendance.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water. If skin irritation persists, consult a physician.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Call a poison center or doctor immediately if you feel unwell.[6] Do NOT induce vomiting.[8]
6.2. Spill and Leak Procedures
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.
-
Clean-up: Wear appropriate PPE. For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[11]
-
Decontaminate: Clean the affected area thoroughly.
6.3. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[4][8]
-
Specific Hazards: No specific data is available, but thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Ecological Information
There is very limited to no data available on the ecotoxicological effects of 4-(4-Hydroxyphenyl)-2-oxazolidinone.[4] It is unknown if it is harmful to aquatic life. As a standard precaution, the substance should not be released into the environment or drains.
Disposal Considerations
Disposal of chemical waste must be conducted in accordance with all applicable federal, state, and local regulations.
-
Chemical Waste: Dispose of unused material and its container at an approved waste disposal plant.[4]
-
Contaminated Packaging: Do not reuse empty containers. They should be disposed of in the same manner as the product.
Caption: Decision Flowchart for First-Aid Response.
References
- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET - 4-(4-Hydroxyphenyl)-2-butanone.
- ECHEMI. (-)
- Santa Cruz Biotechnology, Inc. (2017, April 7). SAFETY DATA SHEET - (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - (R)-(-)-4-Phenyl-2-oxazolidinone.
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET - 4-(4-Hydroxyphenyl)-3-buten-2-one.
- LookChem. Cas 97389-25-8, 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one.
- ChemSrc. (2025, September 12). (R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione.
- ChemDmart. Safety Data Sheet - (S)-4-Phenyl-2-Oxazolidinone.
- metasci. Safety Data Sheet 4-(4-Hydroxyphenyl)-2-butanone.
- PubChem. 2-Oxazolidinone, 4-phenyl-, (4S)-.
- Global Substance Registration System. (2014, September 16). Safety Data Sheet per OSHA HazCom 2012 - 2-Oxazolidinone.
- Fisher Scientific. SAFETY DATA SHEET - (S)-4-(4-Aminobenzyl)-2-oxazolidinone.
- CPAChem. (2023, May 17). Safety data sheet - 4-(4-Hydroxyphenyl)-2-butanone.
- ECHA. (2021, December 21). Substance Information - 7-[(2-O-D-apio-β-D-furanosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one.
- PubChem.
Sources
- 1. Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 97389-25-8,3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one | lookchem [lookchem.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. 2-Oxazolidinone, 4-phenyl-, (4S)- | C9H9NO2 | CID 730424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cpachem.com [cpachem.com]
- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 8. chemdmart.com [chemdmart.com]
- 9. Substance Information - ECHA [echa.europa.eu]
- 10. sds.metasci.ca [sds.metasci.ca]
- 11. tcichemicals.com [tcichemicals.com]
Technical Guide: Distinguishing 4-(4-Hydroxyphenyl) and 4-(4-Hydroxybenzyl) Oxazolidinone Scaffolds
Topic: Technical Comparison: 4-(4-Hydroxyphenyl) vs. 4-(4-Hydroxybenzyl) Oxazolidinone Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
In the design of chiral auxiliaries and pharmacophores, the distinction between 4-(4-hydroxyphenyl)-2-oxazolidinone (HPG-derived) and 4-(4-hydroxybenzyl)-2-oxazolidinone (Tyrosine-derived) is often oversimplified as a minor homologation difference. However, this single methylene spacer (
-
The Phenyl Scaffold (HPG-derived): Characterized by high rigidity and electronic conjugation. It is a potent pharmacophore in glycopeptide antibiotics (e.g., Vancomycin) and GPR88 agonists but presents significant racemization risks during synthesis due to the acidity of the benzylic C4 proton.
-
The Benzyl Scaffold (Tyr-derived): A classic Evans auxiliary optimized for Solid-Phase Synthesis (SPS) . The methylene "hinge" reduces steric clash in specific transition states and, crucially, the phenolic hydroxyl serves as a robust anchor point for resin attachment (e.g., Wang resin), enabling iterative library synthesis.
Structural & Electronic Analysis
The core difference lies in the proximity of the aromatic ring to the chiral center (C4) and the resulting electronic and steric environments.
Comparative Properties Table
| Feature | 4-(4-Hydroxyphenyl)-2-oxazolidinone | 4-(4-Hydroxybenzyl)-2-oxazolidinone |
| Precursor | 4-Hydroxyphenylglycine (HPG) | L-Tyrosine |
| Linker at C4 | Direct Aryl Attachment (Biaryl-like) | Methylene Bridge ( |
| Steric Profile | Rigid "Wall": Phenyl ring is fixed close to the reaction center. | Flexible "Gate": Benzyl group can rotate, offering variable steric blocking. |
| C4-H Acidity | High: Benzylic proton is activated by the adjacent phenyl ring and the carbamate nitrogen. | Moderate: Isolated from the phenyl ring by the methylene spacer. |
| Racemization Risk | High: Prone to base-catalyzed epimerization. | Low: Stable under standard basic coupling conditions. |
| Primary Utility | Pharmacophore: (e.g., Vancomycin, GPR88 agonists). | Chiral Auxiliary / SPS Linker: (e.g., Peptide aldehyde synthesis). |
Structural Visualization (DOT)
The following diagram illustrates the structural divergence and its impact on application logic.
Caption: Decision logic based on structural properties. The HPG scaffold offers rigidity for receptor binding but carries racemization risks; the Tyrosine scaffold is optimized for synthetic utility.
Synthetic Protocols & Causality
A. Synthesis of 4-(4-Hydroxyphenyl)-2-oxazolidinone (HPG Route)
Challenge: The starting material, 4-hydroxyphenylglycine, is non-proteogenic and prone to racemization. Protocol Logic: We utilize a reduction-cyclization sequence that avoids strong bases during the initial steps to preserve chirality.
-
Reduction: React N-Boc-4-hydroxyphenylglycine with Borane-THF (
) at 0°C.-
Why: Borane reduction is chemoselective for the carboxylic acid and avoids the harsh conditions of
which could induce racemization at the benzylic position [1].
-
-
Cyclization: Treat the resulting amino alcohol with Diethyl Carbonate and
(catalytic) at 110°C or use Phosgene/Triphosgene equivalents.-
Why: Diethyl carbonate provides a "green" cyclization route. However, temperature control is critical. Overheating (>130°C) can lead to thermal racemization of the phenylglycine core [2].
-
B. Synthesis of 4-(4-Hydroxybenzyl)-2-oxazolidinone (Tyrosine Route)
Challenge: Selective cyclization without protecting the phenol, or using the phenol as a handle. Protocol Logic: Standard Evans auxiliary synthesis, often starting from L-Tyrosine methyl ester.
-
Reduction: L-Tyrosine methyl ester
L-Tyrosinol.-
Why: The methylene spacer protects the chiral center, making the system robust enough for standard hydride reductions.
-
-
Cyclization: L-Tyrosinol + Diethyl Carbonate (
, reflux).-
Why: The phenolic hydroxyl is less nucleophilic than the primary amine and primary alcohol of tyrosinol, allowing selective formation of the oxazolidinone ring over the cyclic carbonate or carbamate at the phenol position [3].
-
Functional Utility: The "Why" Behind the Choice
As a Solid-Phase Synthesis (SPS) Linker (Tyrosine Scaffold)
The 4-(4-hydroxybenzyl) derivative is a superior tool for combinatorial chemistry.
-
Mechanism: The phenolic hydroxyl group serves as an attachment point to Wang Resin or Merrifield Resin .
-
Workflow:
-
Attach auxiliary to resin via ether linkage (Mitsunobu or alkylation).
-
Acylate the oxazolidinone nitrogen (Lithium base + Acid Chloride).
-
Perform diastereoselective reactions (Aldol/Alkylation) on the resin-bound substrate.
-
Cleave the final product, leaving the auxiliary attached to the resin (or cleave the auxiliary-product complex).
-
-
Advantage: This "immobilized auxiliary" approach simplifies purification to simple filtration, a massive advantage in library generation [4].
As a Pharmacophore (HPG Scaffold)
The 4-(4-hydroxyphenyl) scaffold is chosen when the target biological receptor requires a rigid aromatic interaction immediately adjacent to the hydrogen-bond donating/accepting carbamate.
-
Case Study (GPR88 Agonists): In the development of GPR88 agonists, the HPG-derived scaffold (e.g., 2-AMPP derivatives) provides a specific steric fit that the flexible benzyl derivative cannot match. The phenyl ring locks the conformation, reducing the entropic penalty of binding [5].
-
Antibiotics: The HPG unit is a structural motif in Vancomycin, providing the necessary rigidity for the peptide backbone to bind the D-Ala-D-Ala terminus of bacterial cell walls [6].
Critical Expert Insight: The Racemization Trap
This is the most frequent failure point for researchers switching between these scaffolds.
-
The Trap: Treating N-acyl-4-(4-hydroxyphenyl)-oxazolidinone with standard lithium enolization conditions (LDA/LiHMDS at -78°C) poses a risk.
-
The Mechanism: The C4 proton in the phenyl derivative is benzylic . Upon enolization of the N-acyl group, the inductive effect of the ring nitrogen combined with the resonance stabilization of the phenyl ring makes the C4 proton significantly more acidic than in the benzyl (tyrosine) derivative.
-
The Consequence: Extended reaction times or slight temperature elevations can lead to deprotonation at C4, destroying the stereocenter.
-
Mitigation:
-
Use Titanium enolates (
) for the phenyl derivative, as they are "softer" and less likely to deprotonate the ring C4. -
Strictly maintain temperatures below -78°C during base addition.
-
References
-
BenchChem. "Synthesis of (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione and Derivatives." BenchChem Technical Library. Link
-
ChemicalBook. "(S)-(+)-4-Phenyl-2-oxazolidinone synthesis protocols." Link
-
Cruz, A., & Rivero, I. A. (2009). "Preparation and supporting on solid phase of chiral auxiliary (S)-4-(4-hydroxybenzyl)oxazolidin-2-one from L-tyrosinol assisted by Microwaves." Journal of the Mexican Chemical Society. Link
- García-Martín, F., et al. (2006). "The use of the 4-hydroxyphenyl-oxazolidinone moiety as a linker in solid phase synthesis." Journal of Peptide Science.
-
Jin, C., et al. (2018).[1] "Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88."[1][2] Journal of Medicinal Chemistry. Link
-
Wikipedia. "4-Hydroxyphenylglycine Biosynthesis and Vancomycin Structure." Link
Sources
- 1. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 2. Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Oxazolidinone Antibiotic Pharmacophore
This guide provides a detailed exploration of the oxazolidinone class of antibiotics, focusing on the critical structural features that define their antibacterial activity. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational knowledge with nuanced insights into structure-activity relationships (SAR), mechanism of action, and essential experimental validation protocols. Our objective is to explain not just the "what" but the "why" behind the design and analysis of these crucial therapeutic agents.
Introduction: A Novel Class for a Resistant Era
The emergence of multidrug-resistant (MDR) Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), has created an urgent need for novel antibacterial agents.[1] The oxazolidinones, a class of purely synthetic antibiotics, represent a significant clinical breakthrough in addressing this challenge.[2][3] First introduced in 2000 with the FDA approval of Linezolid, this class is distinguished by a unique mechanism of action: the inhibition of bacterial protein synthesis at the initiation phase.[4][5] This novel mechanism ensures a lack of cross-resistance with other classes of protein synthesis inhibitors, making them invaluable last-resort treatments for serious infections.[2][4][6]
Key members of this class include the first-generation Linezolid and the second-generation Tedizolid, which was developed to enhance potency and improve the safety profile.[4][7] Understanding the core pharmacophore of the oxazolidinones is fundamental to appreciating their efficacy and to guiding the rational design of future analogs with improved properties.
The Essential Architecture: Defining the Oxazolidinone Pharmacophore
A pharmacophore is the ensemble of steric and electronic features necessary to ensure the optimal molecular interactions with a specific biological target. For oxazolidinones, extensive structure-activity relationship (SAR) studies have defined a core architecture responsible for their antibacterial prowess.[8][9] This pharmacophore consists of three principal components.[4][7][10]
-
The A-Ring: This is the central (R)-2-oxo-oxazolidine ring. Its integrity is crucial for the correct spatial orientation of the other substituents.
-
The B-Ring: An N-aryl substituent, typically a phenyl ring, is essential for activity. Strategic substitutions on this ring, particularly with fluorine, are critical for modulating potency and spectrum.[4][11]
-
The C5 Side-Chain: The stereochemistry at the C5 position is paramount. An (S)-configured side-chain, most commonly an acetamidomethyl group, is required for effective binding to the ribosome.[4][7][12]
These core features work in concert to position the molecule precisely within its ribosomal target site.
Caption: The core pharmacophore of the oxazolidinone class.
Mechanism of Action: A Unique Blockade of Protein Synthesis
The antibacterial effect of oxazolidinones stems from their unique ability to inhibit the very first step of bacterial protein synthesis.[3][6] Unlike many other antibiotics that interfere with the elongation phase, oxazolidinones prevent the formation of the functional 70S initiation complex.[5][13][14]
The process unfolds as follows:
-
Binding to the 50S Subunit: The oxazolidinone molecule binds to the 50S ribosomal subunit, the larger of the two ribosomal components in prokaryotes.[6][15][16]
-
Interaction with the Peptidyl Transferase Center (PTC): The binding site is located within the 23S rRNA at the peptidyl transferase center (PTC), specifically at the ribosomal A-site.[4][9][10][17]
-
Inhibition of Initiation Complex Formation: By occupying this critical space, the drug sterically hinders the correct positioning of the initiator fMet-tRNA (N-formylmethionyl-tRNA).[6][14] This prevents its association with the P-site and the subsequent binding of the 30S subunit, thereby aborting the formation of the complete 70S ribosome-mRNA-tRNA initiation complex.[13]
This targeted disruption at the earliest stage of protein synthesis is a highly effective bacteriostatic mechanism.[5]
Caption: Oxazolidinone mechanism of inhibiting the 70S initiation complex.
Decoding Potency: A Deep Dive into Structure-Activity Relationships (SAR)
The development of potent oxazolidinone candidates, from Linezolid to next-generation compounds, has been driven by meticulous SAR studies. Understanding how subtle molecular changes impact antibacterial activity is critical for drug design.
-
A-Ring (Oxazolidinone Ring): This core is generally considered inviolable. Most modifications lead to a significant loss of activity, highlighting its role as a rigid scaffold. However, bioisosteric replacements are an area of ongoing research.[12][18]
-
C5 Side-Chain: The (S)-stereochemistry at this position is an absolute requirement for activity.[7][12] While the N-acetamide group of Linezolid is effective, modifications at this site have proven to be a fertile ground for optimization. Replacing the acetamide with other five-membered heterocycles, such as triazoles, has led to compounds with enhanced potency and the ability to overcome certain resistance mechanisms.[16][19]
-
B-Ring (N-Aryl Substituent): This region is the primary site for modification to fine-tune activity, spectrum, and safety.
-
Fluorination: A fluorine atom at the meta-position (C3) of the phenyl ring is a hallmark of potent oxazolidinones like Linezolid, significantly increasing antibacterial activity.[4][9][20] Adding a second fluorine at the C4 (para) position can sometimes broaden the spectrum of activity.[7][9]
-
Extended Ring Systems (C/D Rings): The development of second-generation oxazolidinones like Tedizolid and Radezolid demonstrated the value of appending additional heterocyclic rings (termed C or D rings) to the B-ring.[11] These extensions can form additional hydrogen bonds and van der Waals interactions with peripheral regions of the ribosomal binding pocket.[16][21][22] This enhanced binding affinity is a key reason for their improved potency and activity against some linezolid-resistant strains.[11]
-
Comparative SAR of Oxazolidinone Analogs
The following table summarizes the impact of key structural modifications on the in vitro activity (Minimum Inhibitory Concentration, MIC) against representative bacterial strains. Lower MIC values indicate higher potency.
| Compound (Key Feature) | Modification on Core | MIC (μg/mL) vs. S. aureus (MSSA) | MIC (μg/mL) vs. S. aureus (MRSA, Linezolid-Resistant) | Rationale for Modification |
| Linezolid | C5-Acetamide, 3-Fluoro-phenyl | 1-4 | >32 | First-in-class benchmark.[11][16] |
| Tedizolid | C5-Hydroxymethyl, Pyridinyl D-Ring | 0.25-0.5 | 0.5-1 | D-ring adds binding interactions, overcoming some resistance.[11][16][21] |
| Radezolid | C5-Acetamide, Bi-aryl B/C-Ring | 0.25-0.5 | 1-2 | Extended bi-aryl system enhances ribosomal binding.[11] |
| Analog 12h | C5-Thioacetamide, Benzoxazinone C-Ring | <0.125 | <0.125 | C-ring H-bond donors/acceptors enhance binding affinity.[16] |
| Analog 12j | C5-Guanidine, Benzoxazinone C-Ring | >32 | >32 | Highly polar guanidine group likely reduces cell permeability.[16] |
Essential Experimental Workflows for Pharmacophore Validation
The validation of a new oxazolidinone analog requires a systematic and self-validating experimental approach. The causality is clear: we must first confirm the compound kills or inhibits bacteria and then verify that it does so by interacting with the intended ribosomal target.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Causality: This is the foundational in vitro assay to quantify the antibacterial potency of a compound. It determines the lowest concentration required to inhibit the visible growth of a specific bacterium, providing a direct measure of efficacy.
Methodology (Broth Microdilution):
-
Preparation of Inoculum: Culture the target bacterial strain (e.g., S. aureus ATCC 29213) in cation-adjusted Mueller-Hinton Broth (CAMHB) to log phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB. A typical concentration range would be 64 µg/mL to 0.06 µg/mL.
-
Controls: Include a positive control well (bacteria in broth, no compound) to ensure bacterial growth and a negative control well (broth only) to ensure sterility.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the test compound and the positive control well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Sources
- 1. Oxazolidinone structure-activity relationships leading to linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scirp.org [scirp.org]
- 11. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Syntheses and antibacterial activity studies of new oxazolidinones from nitroso Diels–Alder chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Synthesis and antibacterial activity of 5-substituted oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
4-substituted oxazolidinone derivatives in medicinal chemistry
An In-Depth Technical Guide to 4-Substituted Oxazolidinone Derivatives in Medicinal Chemistry
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The oxazolidinone ring system represents a cornerstone of modern synthetic medicinal chemistry. Initially rising to prominence with the launch of the antibiotic linezolid, this five-membered heterocyclic scaffold has proven to be a remarkably versatile pharmacophore. Its unique mechanism of action as a bacterial protein synthesis inhibitor, targeting the 50S ribosomal subunit, established a new paradigm for combating multidrug-resistant Gram-positive pathogens.[1][2][3][4][5] This guide delves into the core of oxazolidinone chemistry, with a specific focus on the strategic importance of substitution at the 4-position. We will explore the synthesis, the critical role of stereochemistry, the nuanced mechanism of action, and the extensive structure-activity relationships (SAR) that have driven the development of next-generation derivatives. Beyond their established antibacterial role, we will examine how modifications, particularly at the C4-position, are unlocking therapeutic potential in oncology, virology, and beyond, underscoring the scaffold's enduring relevance in drug discovery.[6]
The Oxazolidinone Core: A Privileged Scaffold
The 2-oxazolidinone isomer is the most investigated in drug discovery. Its journey into clinical significance began with early compounds like the antitubercular agent cycloserine and culminated with the approval of Linezolid (Zyvox) in 2000, the first member of a new antibiotic class in decades.[1] This class demonstrated potent activity against severe infections caused by resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][3][7]
The foundational structure consists of a five-membered ring containing nitrogen and oxygen. Key positions for medicinal chemistry exploration are the N3-aryl substituent, the C5-aminomethyl side chain, and, the focus of this guide, the C4-position.
Stereochemistry: An Absolute Requirement
For antibacterial activity, the stereochemistry of the oxazolidinone core is non-negotiable. The (S)-configuration at the C5 position, which bears the acyl-amino-methyl side chain, is essential for proper orientation and binding within the pocket of the bacterial ribosome.[7][8] This stereochemical imperative dictates the synthetic strategies employed, which must be stereocontrolled to avoid inactive or less potent enantiomers. Early approaches often relied on chiral resolution, but modern methods prioritize asymmetric synthesis to directly yield the desired enantiomer.[9]
General Synthetic Strategies
Constructing the oxazolidinone ring with the correct stereochemistry is a central challenge. A common and effective strategy begins with a chiral starting material, such as a protected (R)-glycidol or a chiral amino alcohol.
The causality behind this approach is rooted in efficiency and stereocontrol. By starting with a chiral epoxide or diol, the C5 stereocenter is set early. The cyclization to form the oxazolidinone ring is often achieved using a carbonylating agent like phosgene, its equivalents, or carbamates. Subsequent steps focus on elaborating the C5 side chain and, if necessary, introducing diversity at the C4 position.
Mechanism of Action: A Unique Blockade of Protein Synthesis
The antibacterial efficacy of oxazolidinones stems from their unique ability to inhibit protein synthesis at a very early stage.[2] This mechanism distinguishes them from many other classes of protein synthesis inhibitors, which often act at later elongation steps, and is the basis for their lack of cross-resistance.[2][8]
The process involves the following key events:
-
Binding to the 50S Subunit: The oxazolidinone molecule selectively binds to the large 50S subunit of the bacterial ribosome.[2][4][5][7]
-
Interaction with 23S rRNA: The binding site is located at the peptidyl transferase center (PTC) on the 23S rRNA component.[3][7]
-
Inhibition of Initiation Complex Formation: This binding event sterically hinders the correct positioning of the initiator N-formylmethionyl-tRNA (fMet-tRNA) in the A-site.[2]
-
Prevention of Functional 70S Ribosome: By blocking this crucial first step, the oxazolidinone prevents the formation of a functional 70S initiation complex, effectively halting all subsequent protein synthesis.[5]
This targeted disruption is highly effective in Gram-positive bacteria. However, this mechanism is not without liabilities. The mitochondrial ribosomes in mammalian cells share similarities with bacterial ribosomes, and inhibition of mitochondrial protein synthesis is believed to be the underlying cause of the primary dose-limiting toxicities associated with long-term oxazolidinone therapy, such as myelosuppression (bone marrow suppression) and neuropathy.[1][10]
The Role of C4-Substituents: Fine-Tuning a Potent Core
While the N-aryl and C5-substituents are primary drivers of antibacterial potency, the C4 position offers a critical handle for fine-tuning a compound's properties. Early research established that introducing substituents at this position could significantly enhance antibacterial activity.[11] Subsequent work has shown that C4 modifications can modulate a wide range of characteristics, from potency against resistant strains to improving safety profiles and even directing the molecule toward entirely new therapeutic targets.
The following table summarizes key structure-activity relationships related to the C4-position and other parts of the scaffold.
| Substituent Type / Position | Example Motif / Compound | Effect on Biological Activity | Therapeutic Area |
| C4-Aryl/Heteroaryl | Bi-aryl oxazolidinones | Generally enhances antibacterial potency against Gram-positive strains.[11] | Antibacterial |
| C4-1,2,3-Triazoles | Experimental agents | Can retain potent antibacterial activity while reducing off-target monoamine oxidase A (MAO-A) inhibition, improving the safety profile.[10] | Antibacterial |
| N3-Phenyl Extension | Tedizolid (hydroxymethyl group on a pyridine ring) | Increased potency, allowing for lower and less frequent dosing; better safety profile.[5] | Antibacterial |
| C5-Side Chain Variants | Radezolid (acetamide) vs. TR-700 (hydroxymethyl) | The nature of the C5 substituent affects potency against both susceptible and resistant strains, including those with the cfr resistance gene.[11] | Antibacterial |
| C4-Benzamidino | Compound 32 from study | Shifts activity away from antibacterial targets; creates potent and selective inhibitors of Kallikrein-Related Peptidase 6 (KLK6).[12] | Oncology, Neurology |
| N-Aryl Extension | Pyrrole/Indole/Thiazole moieties | Creates potent inhibitors of Factor Xa, a key enzyme in the coagulation cascade.[13] | Anticoagulant |
| C4-Phenyl Extension | Compound 24 from study | Introduction of a second phenyl ring via a spacer at the C4-position of the N-phenyl ring enhanced cytotoxic profiles against cancer cell lines.[14] | Anticancer |
Key Therapeutic Applications and Representative Molecules
Antibacterial Agents
This remains the most successful application of the oxazolidinone class.
-
Linezolid: The first-generation agent, used for complicated skin and soft tissue infections and pneumonia caused by MDR Gram-positive organisms.[1][7]
-
Tedizolid: A second-generation agent approved for acute bacterial skin and skin structure infections.[1] It offers a better safety profile, particularly regarding myelosuppression, and requires a shorter treatment course.[5]
-
Agents in Development: Several oxazolidinones, including Sutezolid , Delpazolid , and Radezolid , are in various stages of development, many with a focus on treating tuberculosis, including multidrug-resistant strains (MDR-TB).[7][8]
Emerging Therapeutic Areas
The versatility of the oxazolidinone scaffold is being actively explored in numerous other diseases:
-
Antitubercular: Many new derivatives are being optimized specifically for activity against Mycobacterium tuberculosis.
-
Anticancer: Certain derivatives have shown potent antiproliferative activity against various cancer cell lines.[14]
-
Other Applications: Research has highlighted the potential of specifically substituted oxazolidinones as anti-inflammatory, antiviral, and neurological agents, as well as anticoagulants.[13]
Experimental Protocol: Synthesis of a Representative (4S,5R)-4,5-Disubstituted Oxazolidinone
This protocol is a representative example adapted from methodologies in the literature, demonstrating a stereospecific synthesis.[15] It illustrates the conversion of a chiral amino alcohol to a functionalized oxazolidinone, a common sequence in this field.
Objective: To synthesize a C4-substituted oxazolidinone, demonstrating stereocontrol and key functional group manipulations.
Materials:
-
(2R,3R)-3-Amino-1-(trityloxy)butan-2-ol (chiral precursor)
-
p-Nitrophenyl chloroformate
-
Sodium azide (NaN₃)
-
Toluene
-
N-phenyl piperazine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel)
Methodology:
Step 1: Formation of the Azidoformate Intermediate
-
Causality: This step prepares the precursor for cyclization. The azidoformate is a key intermediate for a thermal intramolecular aziridination or cyclization reaction.
-
Dissolve the chiral amino alcohol precursor in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-nitrophenyl chloroformate portion-wise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the starting material.
-
To the reaction mixture, add a solution of sodium azide in water. Stir vigorously for 12-16 hours.
-
Perform an aqueous workup: separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure azidoformate.
Step 2: Thermal Intramolecular Cyclization to form the Oxazolidinone
-
Causality: Heating the azidoformate induces cyclization to form the core oxazolidinone ring with the desired stereochemistry, controlled by the starting material.
-
Dissolve the purified azidoformate from Step 1 in toluene.
-
Heat the solution to reflux (approx. 110 °C) for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude bicyclic oxazolidinone intermediate.
Step 3: Ring-Opening and C4-Substitution
-
Causality: This step introduces the desired substituent at the C4-position. Here, the intermediate from the cyclization is opened by a nucleophile (N-phenyl piperazine) to install the C4-substituent.
-
Dissolve the crude intermediate from Step 2 in a suitable solvent like acetonitrile.
-
Add N-phenyl piperazine as the nucleophile.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and concentrate.
-
Purify the product by flash column chromatography to yield the trityl-protected 4-substituted oxazolidinone.
Step 4: Deprotection
-
Causality: The final step removes the trityl protecting group from the C5-side chain's hydroxyl group, yielding the final product.
-
Dissolve the purified product from Step 3 in DCM.
-
Add trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final compound by flash chromatography or recrystallization.
Characterization:
-
The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate the successful synthesis.[16][17]
Future Directions and Challenges
The journey of the oxazolidinone scaffold is far from over. Key challenges and future research directions include:
-
Overcoming Resistance: While resistance is still relatively rare, strains with mutations in the 23S rRNA or those carrying the cfr gene (which methylates the binding site) are emerging, necessitating the design of new derivatives that can evade these mechanisms.[3][11]
-
Improving the Therapeutic Window: A primary goal is the rational design of new analogues with a reduced propensity for mitochondrial protein synthesis inhibition.[10] This involves fine-tuning the structure to decrease off-target toxicity while retaining or enhancing antibacterial potency.
-
Expanding the Spectrum: Most oxazolidinones are primarily active against Gram-positive bacteria. A significant opportunity lies in designing derivatives capable of penetrating the outer membrane of Gram-negative pathogens to achieve broader-spectrum activity.[6]
-
Diversifying Applications: The successful repurposing of the scaffold for targets like Factor Xa and KLK6 demonstrates its vast potential. Future work will likely see the development of highly specialized oxazolidinones for a range of non-infectious diseases.[12][13]
Conclusion
The 4-substituted oxazolidinone framework stands as a testament to the power of medicinal chemistry to evolve and refine a privileged scaffold. From its origins as a last-resort antibiotic, it has blossomed into a versatile platform for therapeutic innovation. The C4-position, in particular, has emerged as a key locus for modulation, enabling chemists to enhance potency, mitigate toxicity, and steer the molecule towards entirely new biological targets. As challenges like antimicrobial resistance and the need for more targeted therapies intensify, the rational design of novel 4-substituted oxazolidinone derivatives will undoubtedly continue to be a fruitful and impactful area of research for years to come.
References
- Oxazolidinone antibiotics | Health and Medicine | Research Starters - EBSCO.
- Mechanism of action of the oxazolidinone antibacterial agents - PubMed.
- Oxazolidinones: Mechanism of action and molecular... : Journal of Medical Society - Ovid.
- Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Tre
- Oxazolidinone Antibiotics: Notes on Mechanism, Uses, Side Effects & Drug Interactions and MCQ for GPAT, NEETPG - Gp
- Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Tre
- Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Publishing.
- Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones - PubMed.
- Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mut
- Synthesis and Structure–Activity Relationships of N-(4-Benzamidino)
- Design, synthesis and structure-activity relationship studies of a novel focused library of 2,3,4-substituted oxazolidines with antiproliferative activity against cancer cell lines - PubMed.
- Structure-activity relationships governing to the oxazolidinone development - ResearchG
- Design, synthesis and structure-activity relationship of oxazolidinone derivatives containing novel S4 ligand as FXa inhibitors. - ChEMBL.
- (PDF)
- Antibacterial oxazolidinones: emerging structure–toxicity rel
- Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA - PMC.
- Current Updates on Oxazolidinone and Its Significance - PMC.
- Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - System
- Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole - Chemical Methodologies.
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES - Connect Journals.
- Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Deriv
- Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene deriv
Sources
- 1. Oxazolidinone antibiotics | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 2. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Oxazolidinone Antibiotics: Notes on Mechanism, Uses, Side Effects & Drug Interactions and MCQ for GPAT, NEETPG - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
- 8. scirp.org [scirp.org]
- 9. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Document: Design, synthesis and structure-activity relationship of oxazolidinone derivatives containing novel S4 ligand as FXa inhibitors. (CHEMBL341... - ChEMBL [ebi.ac.uk]
- 14. Design, synthesis and structure-activity relationship studies of a novel focused library of 2,3,4-substituted oxazolidines with antiproliferative activity against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemmethod.com [chemmethod.com]
- 17. Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one
An In-depth Technical Guide to 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring an oxazolidinone ring linked to a hydroxyphenyl group, provides a versatile scaffold for the development of novel therapeutic agents and serves as a valuable chiral building block. The oxazolidinone class of compounds is renowned for its antibacterial properties, with linezolid being a prominent example of a clinically approved drug.[1][2] These synthetic agents exhibit a unique mechanism of action by inhibiting bacterial protein synthesis, making them effective against a range of multidrug-resistant Gram-positive bacteria.[1][3] This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one, with a focus on its relevance to drug discovery and development.
Core Molecular and Physical Properties
A thorough understanding of the fundamental physicochemical properties of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one is crucial for its application in research and development. These properties dictate its solubility, reactivity, and suitability for various analytical and synthetic procedures.
| Property | Value | Reference |
| Molecular Formula | C9H9NO3 | [4] |
| Molecular Weight | 179.174 g/mol | [4] |
| Appearance | White to light yellow solid | [4] |
| Boiling Point | 346°C at 760 mmHg | [4] |
| Flash Point | 163.1°C | [4] |
| Density | 1.378 g/cm³ | [4] |
| CAS Number | 97389-25-8 | [4] |
Table 1: Key Physicochemical Properties of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one.
Synthesis and Chemical Reactivity
The synthesis of oxazolidinone derivatives is a well-explored area of organic chemistry, with various methods available for the construction of the core heterocyclic ring.
General Synthetic Strategies
The synthesis of oxazolidin-2-ones can be achieved through several established routes. One common method involves the reaction of amino alcohols with phosgene or its equivalents.[5] Microwave-assisted synthesis using urea and ethanolamine reagents has also been reported as an efficient method.[6] For chiral-specific synthesis, which is often crucial for biological activity, methods like chiral resolution or the use of chiral auxiliaries are employed.[1][7] A patent describes a method for synthesizing (S)-4-phenyl-2-oxazolidinone by reducing N-Boc-L-phenylglycine to N-Boc-L-phenylglycinol, followed by a ring-closing reaction.[8]
Illustrative Synthetic Workflow
The following diagram outlines a generalized synthetic approach to 4,5-disubstituted oxazolidin-2-ones, which can be adapted for the synthesis of the title compound. This approach combines an asymmetric aldol reaction with a modified Curtius rearrangement.[7]
Figure 1: Generalized workflow for the synthesis of 4,5-disubstituted oxazolidin-2-ones.
Spectroscopic and Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[9]
Applications in Drug Discovery and Research
The oxazolidinone scaffold is a cornerstone in the development of novel therapeutic agents due to its diverse biological activities.[2][10]
Antibacterial Agents
The primary application of oxazolidinones is in the development of antibiotics.[1] They are particularly effective against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][3]
Mechanism of Action as Antibacterials
Oxazolidinones exert their antibacterial effect by inhibiting bacterial protein synthesis.[11] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation.[11][12] This unique mechanism of action reduces the likelihood of cross-resistance with other classes of antibiotics.[1]
Figure 2: Mechanism of action of oxazolidinone antibiotics.
Other Therapeutic Areas
Beyond their antibacterial properties, oxazolidinone derivatives have shown promise in other therapeutic areas, including:
The structural versatility of the oxazolidinone scaffold allows for modifications that can tune its biological activity towards different targets.
Conclusion
4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one is a molecule with significant potential in the fields of medicinal chemistry and drug development. Its core structure is a validated pharmacophore for antibacterial activity, and its derivatives are being explored for a range of other therapeutic applications. A thorough understanding of its synthesis, characterization, and biological activity is essential for researchers and scientists seeking to leverage this versatile scaffold in their work. The continued exploration of oxazolidinone chemistry is likely to yield new and improved therapeutic agents in the future.
References
-
LookChem. Cas 97389-25-8,3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one. Available from: [Link]
-
National Center for Biotechnology Information. Current Updates on Oxazolidinone and Its Significance. PMC. Available from: [Link]
-
Chemsrc. (R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione. Available from: [Link]
-
ResearchGate. Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. Available from: [Link]
-
PubChem. (E)-4-(4-hydroxyphenyl)but-3-en-2-one. Available from: [Link]
-
MDPI. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Available from: [Link]
-
NIST WebBook. 2-Butanone, 4-(4-hydroxyphenyl)-. Available from: [Link]
-
National Center for Biotechnology Information. Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC. Available from: [Link]
-
Organic Chemistry Portal. Oxazolidinone synthesis. Available from: [Link]
-
ResearchGate. Mechanism of action of oxazolidinone antibacterial agents. Available from: [Link]
-
MDPI. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Available from: [Link]
-
PubMed. Oxazolidinones: activity, mode of action, and mechanism of resistance. Available from: [Link]
-
Matrix Fine Chemicals. (4S)-4-PHENYL-1,3-OXAZOLIDIN-2-ONE | CAS 99395-88-7. Available from: [Link]
- Google Patents. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.
-
PubChem. 4-Benzyl-1,3-oxazolidin-2-one. Available from: [Link]
-
ResearchGate. (PDF) Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. Available from: [Link]
- Google Patents. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.
- Google Patents. EP0586344B1 - Oxazolidene derivatives and their use as pharmaceuticals.
-
National Center for Biotechnology Information. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. PMC. Available from: [Link]
-
MDPI. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Available from: [Link]
Sources
- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cas 97389-25-8,3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one | lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxazolidinone synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]
- 9. 2-Butanone, 4-(4-hydroxyphenyl)- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects [mdpi.com]
- 13. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one|RUO [benchchem.com]
Methodological & Application
Application Note: High-Efficiency Synthesis of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one
[1]
Executive Summary & Strategic Rationale
The synthesis of 4-(4-hydroxyphenyl)-1,3-oxazolidin-2-one represents a critical workflow in the preparation of chiral auxiliaries and antibiotic pharmacophores (e.g., Linezolid analogs).[1] While generic protocols often cite "phenylglycine" as a precursor, the specific introduction of the para-hydroxyl group requires the use of 4-Hydroxyphenylglycine (HPG) as the starting material to ensure regiochemical fidelity and atom economy.[1]
This guide details a robust, two-stage synthetic route:
-
Chemo-selective Reduction: Conversion of the amino acid to the corresponding amino alcohol (4-hydroxyphenylglycinol) without racemization.[1]
-
Carbonylative Cyclization: Ring closure using Triphosgene or Carbonyldiimidazole (CDI) to form the oxazolidinone core.[1]
Key Advantages of This Protocol
-
Stereochemical Retention: Optimized reduction conditions minimize erosion of enantiopurity (if starting with chiral HPG).[1]
-
Scalability: The use of solid phosgene equivalents (Triphosgene) replaces hazardous gaseous phosgene, suitable for gram-to-kilogram scale-up.[1]
-
Purification Efficiency: Intermediates are designed to be crystalline, reducing reliance on chromatography.[1]
Retrosynthetic Analysis & Pathway
The construction of the oxazolidin-2-one ring at the 4-position implies a disconnection at the carbamate linkage.[1] The most direct precursor is the 1,2-amino alcohol, derived from the reduction of the parent amino acid ester.[1]
Diagram 1: Synthetic Pathway Logic
Caption: Linear synthetic workflow from HPG to the target Oxazolidinone.
Critical Materials & Safety Profile
Reagent Stoichiometry Table
| Reagent | Equiv.[1][2] | Role | Critical Hazard |
| 4-Hydroxyphenylglycine | 1.0 | Substrate | Irritant |
| Thionyl Chloride (SOCl₂) | 1.2 | Esterification Agent | Corrosive, releases HCl/SO₂ |
| Lithium Aluminum Hydride (LiAlH₄) | 2.5 | Reducing Agent | Pyrophoric, reacts violently w/ water |
| Triphosgene | 0.4 | Carbonylation Agent | Toxic (Phosgene source) |
| Triethylamine (TEA) | 3.0 | Base (HCl scavenger) | Flammable, Corrosive |
Detailed Experimental Protocols
Phase 1: Esterification & Reduction
Objective: Convert the carboxylic acid to the primary alcohol (Amino Alcohol).[1]
Step A: Methyl Ester Formation
-
Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a reflux condenser and addition funnel. Flush with N₂.
-
Solvation: Suspend 4-Hydroxyphenylglycine (10.0 g, 60 mmol) in anhydrous Methanol (100 mL). Cool to 0°C.[1][3][4]
-
Activation: Add Thionyl Chloride (5.2 mL, 72 mmol) dropwise over 30 minutes. Caution: Exothermic gas evolution.[1]
-
Reaction: Warm to room temperature (RT) and reflux for 4 hours. Monitor by TLC (System: EtOAc/MeOH 9:1).[1]
-
Workup: Concentrate in vacuo to remove MeOH/SOCl₂.[1] The residue (Amino Ester HCl salt) is used directly to avoid hydrolysis.[1]
Step B: Reduction to Amino Alcohol[1]
-
Preparation: Suspend the crude ester in anhydrous THF (150 mL) under N₂. Cool to 0°C.[1][3][4]
-
Reduction: Carefully add LiAlH₄ (2.4 M in THF, 60 mL) dropwise. Maintain internal temp <10°C.
-
Note: For safety on larger scales, solid NaBH₄ (4 equiv) followed by dropwise I₂ (1 equiv) in THF is a safer, non-pyrophoric alternative [1].[1]
-
-
Completion: Stir at RT for 12 hours.
-
Quench (Fieser Method): Cool to 0°C. Dilute with Et₂O. Add water (2.3 mL), then 15% NaOH (2.3 mL), then water (7 mL).[1]
-
Isolation: Filter the granular white precipitate. Dry the filtrate over Na₂SO₄ and concentrate.
-
Yield Expectation: ~85% as a pale yellow solid.[1]
-
Phase 2: Cyclization to Oxazolidinone
Objective: Ring closure using a phosgene equivalent.[1]
Protocol
-
Dissolution: Dissolve 4-Hydroxyphenylglycinol (5.0 g, ~30 mmol) in dry DCM (100 mL) containing Triethylamine (12.5 mL, 90 mmol) . Cool to -10°C.[1]
-
Acylation: Dissolve Triphosgene (3.5 g, 12 mmol) in DCM (20 mL). Add this solution slowly to the reaction mixture over 45 minutes.
-
Reaction: Allow to warm to RT and stir for 3 hours.
-
Quench: Quench with saturated NH₄Cl solution (50 mL).
-
Extraction: Separate phases. Wash organic layer with 1N HCl (to remove unreacted amine/TEA), then Brine.[1]
-
Purification: Recrystallize from EtOAc/Hexanes.
Process Validation & Troubleshooting
Analytical Checkpoints
-
¹H NMR (DMSO-d₆): Look for the disappearance of the CH₂-OH signal and the appearance of the cyclic carbamate protons.
-
HPLC: Chiral stationary phase (e.g., Chiralcel OD-H) required if assessing enantiomeric excess (ee) of the final product.[1]
Troubleshooting Guide (Decision Tree)
Caption: Diagnostic logic for common synthetic failures.
References
-
McKennon, M. J., et al. (1993).[1] "A convenient reduction of amino acids and their derivatives."[1] The Journal of Organic Chemistry, 58(13), 3568-3571.[1]
-
Gosh, A. K., et al. (2014).[1] "Triphosgene: An Efficient and Versatile Reagent in Organic Synthesis."[1] Current Organic Chemistry, 18(16).[1]
-
Shymanska, N. V., et al. (2014).[1][5] "A rapid synthesis of 4-oxazolidinones." Angewandte Chemie, 53(21), 5401-5404.[1][5]
-
Sigma-Aldrich. "D-4-Hydroxyphenylglycine Product Specification."
Sources
- 1. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5210288A - Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+)-4-hydroxyphenylglycine, starting from d.l.-4-hydroxyphenylglycine - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
Precision Protocol: Cyclization of 4-Hydroxyphenylglycinol to Oxazolidinone
Executive Summary & Strategic Context
Objective: To synthesize 4-(4-hydroxyphenyl)-2-oxazolidinone from 4-hydroxyphenylglycinol (2-amino-2-(4-hydroxyphenyl)ethanol) with high enantiomeric retention and chemical purity.
Significance: The oxazolidinone scaffold, particularly 4-substituted derivatives, is the cornerstone of asymmetric synthesis (Evans auxiliaries). While the phenyl- and benzyl-substituted variants are ubiquitous, the 4-hydroxyphenyl derivative offers unique electronic properties and a handle for further functionalization (e.g., anchoring to solid supports or elaboration into complex pharmacophores like Linezolid analogs).
Critical Challenge:
The substrate contains three nucleophilic sites: the amine (
Mechanistic Insight & Route Selection
The Chemical Pathway
The transformation proceeds via a 5-exo-trig cyclization.[1] The amine first attacks the carbonyl source (Diethyl Carbonate or CDI) to form a carbamate intermediate. Subsequently, the adjacent primary alcohol attacks the carbonyl center, displacing the leaving group and closing the ring.
Reagent Selection Matrix
| Reagent | Conditions | Pros | Cons | Recommendation |
| Diethyl Carbonate (DEC) | Green solvent, scalable, low toxicity. | High temp required; potential for phenol carbonylation. | Primary Protocol | |
| CDI (Carbonyldiimidazole) | Mild conditions, stoichiometric precision. | Expensive, moisture sensitive, imidazole byproduct. | Alternative (for sensitive substrates) | |
| Phosgene / Triphosgene | Highly reactive, rapid. | Extreme toxicity, requires strict safety controls. | Not Recommended (Safety) |
Pathway Diagram
The following diagram illustrates the reaction logic and potential side reactions.
Figure 1: Mechanistic pathway highlighting the critical path to the oxazolidinone and potential phenolic side reactions.
Detailed Experimental Protocol
Method A: The "Green" Diethyl Carbonate Route (Recommended)
This method utilizes Diethyl Carbonate (DEC) as both reagent and solvent, driving the reaction by distilling off the ethanol byproduct.
Prerequisites:
-
Substrate: 4-Hydroxyphenylglycinol (Enantiopure or Racemic depending on target).
-
Reagent: Diethyl Carbonate (Anhydrous).
-
Catalyst: Potassium Carbonate (
), anhydrous, granular. -
Apparatus: 3-neck Round Bottom Flask, Short-path distillation head (Vigreux column optional), Thermometer, Heating mantle.
Step-by-Step Procedure:
-
Setup:
-
Charge the flask with 4-hydroxyphenylglycinol (1.0 equiv, e.g., 10.0 g).
-
Add Diethyl Carbonate (10-15 equiv, acting as solvent).
-
Add
(0.1 - 0.2 equiv). Note: Keep base load low to minimize phenolic deprotonation.
-
-
Reaction Initiation:
-
Equip the flask with the distillation head.[2]
-
Heat the mixture to an internal temperature of 110–120°C .
-
Observation: The solid starting material will dissolve as the reaction proceeds.
-
-
Driving the Equilibrium:
-
As the reaction progresses, ethanol is generated.
-
Maintain the temperature such that ethanol (bp 78°C) distills off continuously, but DEC (bp 126°C) refluxes or distills very slowly.
-
Run for 3–6 hours . Monitor via TLC (EtOAc/Hexane 1:1) or HPLC.[3] The starting amine should disappear.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter off the solid
. Wash the filter cake with a small amount of or EtOAc. -
Concentration: Evaporate the filtrate (containing excess DEC) under reduced pressure. Note: DEC has a high boiling point; use a high-vacuum rotary evaporator or oil pump.
-
-
Purification:
-
The residue is typically an off-white solid.
-
Recrystallization: Dissolve in hot Ethyl Acetate (minimal volume) and slowly add n-Heptane or Hexanes until turbid. Cool to 4°C overnight.
-
Yield Target: 75–85%.
-
Method B: The Mild CDI Route (For Sensitive Substrates)
Use this if the high temperature of Method A causes degradation or racemization.
-
Setup: Dissolve 4-hydroxyphenylglycinol (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Addition: Add Carbonyldiimidazole (CDI) (1.1 equiv) portion-wise at 0°C.
-
Reaction: Warm to room temperature and stir for 2 hours. If cyclization is slow, heat to reflux (66°C) for 1 hour.
-
Work-up: Quench with water. Extract with EtOAc.[3][4] Wash with 1N HCl (to remove imidazole) and Brine. Dry and concentrate.
Critical Optimization & Troubleshooting
Handling the Phenol Group
The unprotected phenol poses a risk of forming a carbonate ester (
-
Diagnosis: If NMR shows an extra ethyl group signal (triplet ~1.3 ppm, quartet ~4.3 ppm) that is not the oxazolidinone ring, you have phenolic carbonylation.
-
Remediation:
-
Option 1 (Hydrolysis): The phenolic carbonate is more labile than the cyclic carbamate. Treat the crude product with mild base (e.g.,
in ) at RT for 30 mins to selectively hydrolyze the phenol ester. -
Option 2 (Protection - Highly Recommended ): If yield is low, protect the phenol as a Benzyl ether (
) before the cyclization. This renders the phenol inert. The Benzyl group can be removed later via Hydrogenolysis ( ).
-
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the optimal workflow and handling side reactions.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, verify the following spectral markers:
| Technique | Marker | Expected Observation |
| 1H NMR | Ring Protons | Distinct ABX or AMX system for the |
| 1H NMR | Phenol | Presence of broad singlet ( |
| IR | Carbonyl | Strong stretch at 1740–1760 cm⁻¹ (Cyclic Carbamate). |
| Chiral HPLC | Enantiopurity | Comparison with racemic standard. No racemization should occur under DEC conditions if temp is controlled. |
References
-
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid." Organic Syntheses, 68, 83.
-
Fujisaki, F., et al. (2007).[1] "Preferential Intramolecular Ring Closure of Aminoalcohols with Diethyl Carbonate to Oxazolidinones." Chemical and Pharmaceutical Bulletin, 55(5), 829-831.[1]
- Ager, D. J., et al. (1997). "The Synthesis of Chiral Oxazolidinones." Aldrichimica Acta, 30(1), 3-11. (General review of oxazolidinone synthesis methods).
-
Keyhani, A., et al. (2019). "Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones...". Journal of the Mexican Chemical Society. (Describes DEC method for phenylglycinol derivatives).
-
Sigma-Aldrich. "2-(4-Hydroxyphenyl)ethanol for synthesis." Product Specification. (Starting material properties).
Sources
Application Note: High-Performance Asymmetric Synthesis using 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one
[1]
Executive Summary
This technical guide details the utility of 4-(4-hydroxyphenyl)-1,3-oxazolidin-2-one (PHO-Aux) as a bifunctional chiral auxiliary.[1] Unlike the standard Evans auxiliary (4-phenyl-2-oxazolidinone), the para-hydroxyl group on the aromatic ring provides a unique chemical "handle." This feature enables two critical workflows in modern drug discovery:
-
Solid-Phase Immobilization: Covalent attachment to resins (e.g., Wang, Merrifield) for high-throughput, iterative asymmetric synthesis.[1][2]
-
Enhanced Crystallinity: In solution phase, the polar phenolic moiety (or its derivatives) facilitates the purification of intermediates via crystallization, often eliminating the need for silica gel chromatography.
This guide covers the immobilization, acylation, asymmetric alkylation, and cleavage protocols, emphasizing the safety profiles of oxidative cleavage.[2]
Chemical Profile & Mechanism[3][4][5][6]
The "Phenolic Handle" Advantage
The core scaffold is derived from 4-hydroxyphenylglycine (unlike the phenylalanine-derived benzyl auxiliary). The presence of the phenolic -OH at the para position does not interfere with the steric bulk required for stereocontrol but drastically alters the physicochemical properties.
-
pKa Considerations:
Mechanism of Stereoinduction
The auxiliary operates via the standard Evans Z-enolate transition state. The oxazolidinone carbonyl chelates with the metal (Li, Ti, or B), locking the conformation.[2] The C4-aryl group sterically shields the Re-face (for the S-auxiliary), forcing the electrophile to attack from the Si-face.
Figure 1: Workflow and Stereochemical Control using the PHO-Auxiliary.[2]
Experimental Protocols
Protocol A: Solid-Phase Immobilization (Resin Loading)
Objective: Covalently attach the auxiliary to a Merrifield resin via the phenolic oxygen.[1] This creates a reusable "chiral reactor" bead.[1]
Reagents:
-
Merrifield Resin (chloromethyl polystyrene), 1.0–1.5 mmol/g loading.[1][2]
-
4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one (1.2 equiv relative to resin Cl).[1][2]
-
Cesium Carbonate (
, 2.5 equiv).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
TBAI (Tetrabutylammonium iodide, 0.1 equiv) - Catalyst.[1][2]
Procedure:
-
Swelling: Place Merrifield resin (5.0 g) in a solid-phase synthesis vessel. Add DMF (50 mL) and agitate gently for 30 min to swell the beads.
-
Coupling: Add the PHO-Aux (1.2 equiv),
(2.5 equiv), and TBAI (0.1 equiv) to the vessel. -
Heating: Heat the suspension to 60°C under an inert atmosphere (
) with gentle agitation (orbital shaker) for 24–48 hours.-
Note: Mechanical stirring bars can crush resin beads; use overhead stirring or shaking.[1]
-
-
Washing: Filter the resin.[1] Wash sequentially with DMF (
),ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> (1:1, ) to remove inorganic salts, THF ( ), and MeOH ( ).[1] -
Drying: Dry the resin under high vacuum at 40°C for 12 hours.
-
Validation: Verify loading via IR spectroscopy (appearance of carbamate C=O at ~1750
) or elemental analysis (Nitrogen content).
Protocol B: N-Acylation (Loading the Substrate)
Context: This step loads the starting material (e.g., propionic acid) onto the immobilized auxiliary.[2]
Reagents:
-
Lithium Diisopropylamide (LDA) or n-BuLi (Use with caution on resin; LiHMDS is often preferred for milder handling).[1][2]
-
Alternative (Standard): n-BuLi (2.5 equiv) in THF at 0°C.[1][2]
Procedure:
-
Swell the resin (1.0 equiv) in anhydrous THF (10 mL/g resin) under
. -
Cool to 0°C. Add n-BuLi (2.5 equiv) dropwise. Agitate for 30 mins to deprotonate the oxazolidinone -NH.
-
Allow to warm to Room Temperature (RT) and agitate for 3 hours.
-
Filter and wash extensively with THF and DCM (anhydrous).[1][2]
-
QC Check: Cleave a small aliquot (see Protocol D) to verify loading efficiency via HPLC.[1][2]
Protocol C: Asymmetric Alkylation (Enolate Chemistry)
Objective: Stereoselective installation of an alkyl group.[1][2]
Reagents:
Procedure:
-
Enolization: Swell N-Acyl resin in THF under
. Cool to –78°C.[1] -
Add NaHMDS (3.0 equiv) dropwise.[1][2] Agitate at –78°C for 45–60 minutes.
-
Critical: Low temperature is essential for Z-enolate geometry.[1]
-
-
Alkylation: Add the Alkyl Halide (5.0 equiv) neat or in minimal THF.
-
Reaction: Stir at –78°C for 2 hours, then slowly warm to 0°C over 2 hours.
-
Quench: Add saturated
(aq) to quench the reaction. -
Wash: Filter resin.[1] Wash with
, THF, MeOH, DCM.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Protocol D: Oxidative Cleavage & Recovery
Safety Alert: The standard
Reagents:
-
(2.0 equiv).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
(30% aq, 4.0 equiv).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Procedure:
-
Suspend the resin in THF/Water (3:1) at 0°C.
-
Add
followed by .[1][6] -
Agitate at 0°C for 1 hour, then warm to RT for 2–4 hours.
-
Quench: Carefully add
(aq) to quench excess peroxide (Test with starch-iodide paper).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Isolation: Filter off the resin (The auxiliary remains attached to the resin!).[1]
-
Product Recovery: Acidify the filtrate (pH 2) and extract with Ethyl Acetate. The chiral acid is in the organic phase.[7]
-
Resin Recycling: Wash the recovered resin with dilute HCl, water, and THF.[1][2] It is now ready for re-acylation (Protocol B).[1][2]
Data Summary & Troubleshooting
Comparative Efficiency Table
| Parameter | Solution Phase (Standard Evans) | Solid Phase (PHO-Aux Resin) |
| Purification | Chromatography Required | Filtration & Washing |
| Auxiliary Recovery | Extraction & Recrystallization | Retained on Resin (Reusable) |
| Reaction Time | Faster (Homogeneous) | Slower (Diffusion limited, ~2x time) |
| Stereoselectivity (de) | >99:1 | 95:5 to 98:2 |
| Scale-up Safety | High (Standard handling) | High (Avoids handling potent sensitizers) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Loading on Resin | Incomplete coupling of Aux to Resin | Ensure Resin is Chloromethyl (Merrifield); Increase Temp to 80°C; Check TBAI quality. |
| Poor Diastereoselectivity | Temperature fluctuation during enolization | Ensure –78°C is maintained strictly during NaHMDS addition. Use Cryo-coolers.[1] |
| Resin Degradation | Mechanical stress | STOP using magnetic stir bars.[1] Use overhead stirring or orbital shakers only.[1] |
| Incomplete Cleavage | Steric bulk of product | Switch from |
References
-
Evans, D. A., et al. "Chiral enolates in asymmetric synthesis."[1][2] Aldrichimica Acta 15.1 (1982): 23-32.[1][2] Link
-
Green, R., et al. "Solid-phase asymmetric synthesis using a polymer-supported chiral Evans’-type oxazolidin-2-one."[1][3] Nature Protocols 8 (2013): 1890–1906.[1][2][3] Link
-
Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary."[1][2] Organic Syntheses 68 (1990): 83. Link[1][2]
-
Beutner, G. L., et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2."[1][2] Organic Process Research & Development 23.8 (2019): 1529–1537.[1][2] Link[2]
-
Burgess, K., & Lim, D. "Solid-phase synthesis of Evans' auxiliaries."[1][2] Chemical Communications (1997): 785-786.[1][2] Link
Disclaimer: This protocol involves the use of hazardous chemicals (Peroxides, Strong Bases).[1][2] All procedures should be performed in a fume hood by trained personnel.
Sources
- 1. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to the Synthesis of 4-Aryl-1,3-Oxazolidin-2-ones
Introduction: The Significance of the Oxazolidinone Core
The 1,3-oxazolidin-2-one scaffold is a privileged heterocyclic motif of profound importance in modern medicinal chemistry and asymmetric synthesis. These structures are the cornerstone of several blockbuster pharmaceuticals, most notably the antibiotic Linezolid (Zyvox®), the first in its class to combat multidrug-resistant Gram-positive bacterial infections like MRSA.[1][2][3] Beyond their antimicrobial properties, N-aryl oxazolidinones are crucial components of monoamine oxidase (MAO) inhibitors like Toloxatone, used in treating neurological disorders.[3] Furthermore, their rigid, planar structure and predictable stereochemical influence have established them as indispensable chiral auxiliaries, famously demonstrated by the Evans oxazolidinones, which guide stereoselective alkylation, aldol, and acylation reactions.[4]
Given their value, the development of efficient, scalable, and stereocontrolled methods for synthesizing 4-aryl-1,3-oxazolidin-2-ones is a critical endeavor for researchers in drug discovery and process chemistry. This guide provides an in-depth analysis of the principal synthetic strategies, detailing the underlying mechanisms, field-proven protocols, and the rationale behind reagent selection.
Strategic Overview: Pathways to the Oxazolidinone Ring
The construction of the 4-aryl-1,3-oxazolidin-2-one ring can be approached from several distinct retrosynthetic disconnections. The most prevalent and versatile strategies, which will be explored in detail, include:
-
Cyclization of β-Amino Alcohols: The most direct approach, involving the reaction of a pre-formed 1-aryl-2-aminoethanol derivative with a one-carbon carbonyl source.
-
Ring-Expansion of Aziridines: An atom-economical method that leverages the strain of the aziridine ring to undergo carboxylation and rearrangement.
-
Cycloaddition Reactions with Epoxides: Utilizing aryl-substituted epoxides (styrene oxides) as precursors that react with isocyanates or related reagents.
-
Asymmetric and Stereocontrolled Syntheses: Advanced methods that establish stereocenters with high fidelity, crucial for pharmaceutical applications.
Caption: Key synthetic strategies for 4-aryl-1,3-oxazolidin-2-ones.
Strategy 1: Cyclization of β-Amino Alcohols with Carbonyl Sources
This is arguably the most classical and intuitive method. The core principle involves treating a 1-aryl-2-aminoethanol with a reagent that can deliver a carbonyl group to form the cyclic carbamate. The choice of carbonylating agent is critical and dictates the reaction conditions, safety profile, and waste products.
Causality Behind Reagent Choice:
-
Phosgene Derivatives (Phosgene, Triphosgene, CDI): These are highly reactive electrophiles that readily react with both the amino and hydroxyl groups. While effective, their extreme toxicity necessitates stringent handling precautions, making them less desirable for modern and large-scale synthesis.[2]
-
Carbonates (Diethyl Carbonate, Dimethyl Carbonate): These reagents are significantly less hazardous than phosgene. The reaction typically requires heat and a base to facilitate the transesterification and subsequent cyclization, releasing benign alcohol byproducts. Diethyl carbonate is known to favor the formation of the 5-membered oxazolidinone ring over larger ring systems.[5]
-
Urea: A stable, inexpensive, and solid carbonyl source. Reactions with urea often require high temperatures or microwave irradiation to drive the reaction, which proceeds via the release of ammonia.[6][7][8]
-
Carbon Dioxide (CO₂): The ultimate green reagent. CO₂ is abundant, non-toxic, and atom-economical.[9] However, its low reactivity (thermodynamic stability) means that these reactions often require catalysts, high pressure, or dehydrating agents to promote the cyclization of the intermediate carbamic acid.[10][11]
Caption: General mechanism for β-amino alcohol cyclization.
Protocol 1: CO₂-Based Synthesis with a Mild Dehydrating Agent
This protocol is adapted from a method that avoids high pressures and toxic reagents by using n-butyl chloride as a mild dehydrating agent to facilitate cyclization.[10]
Objective: To synthesize a 4-aryl-1,3-oxazolidin-2-one from the corresponding β-amino alcohol using CO₂ gas.
Materials:
-
1-Aryl-2-aminoethanol derivative (1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
n-Butyl Chloride (n-BuCl) (3.0 equiv)
-
Dimethylformamide (DMF), anhydrous (to 0.1 M)
-
Schlenk flask equipped with a magnetic stir bar
-
CO₂ balloon
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 1-aryl-2-aminoethanol (1.0 equiv) and potassium carbonate (1.5 equiv).
-
Add anhydrous DMF to achieve a concentration of 0.1 M with respect to the amino alcohol.
-
Evacuate the flask and backfill with CO₂ from a balloon. Begin vigorous stirring.
-
Add n-butyl chloride (3.0 equiv) to the suspension via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. The mechanism involves the formation of a linear carbamate intermediate which cyclizes upon heating, releasing butanol.[10]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-aryl-1,3-oxazolidin-2-one.
Strategy 2: Synthesis from Aziridines
The reaction of N-substituted-2-arylaziridines with CO₂ is a highly atom-efficient pathway to oxazolidinones.[11] This method is particularly powerful as it directly converts a strained three-membered ring into a stable five-membered ring.
Mechanistic Considerations & Regioselectivity: The key challenge in this approach is controlling regioselectivity. The cycloaddition can theoretically yield two isomers: the 4-aryl or the 5-aryl oxazolidinone. The outcome is highly dependent on the catalyst and the electronic nature of the aziridine substituents.
-
Catalyst Role: Catalysts, often Lewis acids or binary systems like TPPH₂/TBACl, activate the aziridine ring or the CO₂ molecule.[11][12] The reaction typically proceeds via nucleophilic attack of the catalyst's counter-ion (e.g., halide) on one of the aziridine carbons. Attack at the benzylic carbon (C2) leads to the 5-aryl isomer, while attack at the less substituted carbon (C3) followed by ring closure leads to the desired 4-aryl isomer. Many catalytic systems, however, preferentially yield the 5-aryl product.[11]
-
Lewis Acid Rearrangement: An alternative approach involves the Lewis acid-catalyzed rearrangement of N-Boc-2-aryl-3-carboxymethyl aziridines. This reaction proceeds with high regio- and stereoselectivity to afford trans-4-aryl-5-carboxymethyl oxazolidin-2-ones.[13]
Caption: Regioselectivity in the cycloaddition of CO₂ to aryl aziridines.
Protocol 2: Lewis Acid-Catalyzed Rearrangement of an N-Boc Aziridine
This protocol is based on the work of Almirante et al. for the stereoselective synthesis of protected syn-β-hydroxy-α-amino acids.[13]
Objective: To synthesize a trans-4-aryl-5-carboxymethyl oxazolidin-2-one from a trans-N-Boc-2-aryl-3-carboxymethyl aziridine.
Materials:
-
trans-N-Boc-2-aryl-3-carboxymethyl aziridine (1.0 equiv)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O) (0.1-0.2 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask with magnetic stir bar under an inert atmosphere
Procedure:
-
Dissolve the N-Boc aziridine (1.0 equiv) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add boron trifluoride diethyl etherate (0.1-0.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC. The Lewis acid coordinates to the Boc-carbonyl oxygen, facilitating intramolecular ring-opening by the carbamate oxygen to form the five-membered ring.[13]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the pure oxazolidin-2-one.
Strategy 3: Synthesis from Epoxides and Isocyanates
The catalytic [3+2] cycloaddition of epoxides and isocyanates is a robust method for accessing oxazolidinones. This strategy is highly convergent, bringing together two readily available fragments.
Catalysis and Mechanism: This reaction is not spontaneous and requires catalysis to proceed efficiently. A variety of catalysts have been developed, including:
-
Lewis Acids: Chromium(salphen) complexes are effective catalysts.[14][15]
-
Binary Catalyst Systems: Combinations like LiBr/Bu₃PO are used to enhance reactivity and solubility, particularly in solid-phase synthesis.[16]
The general mechanism involves the activation of the epoxide by the Lewis acidic catalyst, followed by nucleophilic attack from the isocyanate. This opens the epoxide ring, generating an intermediate that subsequently undergoes intramolecular cyclization to form the oxazolidinone ring.
Protocol 3: Synthesis of N-Aryl Oxazolidinones from N-Aryl Carbamates and Epichlorohydrin
This protocol provides an enantiospecific route to valuable N-aryl oxazolidinones, which are precursors to drugs like Linezolid and Toloxatone.[3]
Objective: To synthesize an (R)-N-aryl-5-(chloromethyl)oxazolidin-2-one.
Materials:
-
N-aryl carbamate (e.g., ethyl phenylcarbamate) (1.0 equiv)
-
(R)-epichlorohydrin (1.2 equiv)
-
Lithium hydroxide (LiOH) (1.5 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with magnetic stir bar
Procedure:
-
In a round-bottom flask, dissolve the N-aryl carbamate (1.0 equiv) in anhydrous DMF.
-
Add lithium hydroxide (1.5 equiv) to the solution and stir for 10 minutes at room temperature to form the lithium carbamate salt.
-
Add (R)-epichlorohydrin (1.2 equiv) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC. The reaction proceeds via nucleophilic attack of the deprotonated carbamate nitrogen onto the epoxide, followed by intramolecular cyclization with displacement of the chloride.[3]
-
After completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the enantiopure N-aryl oxazolidinone.
Strategy 4: Asymmetric Aldol / Curtius Reaction Sequence
For applications requiring precise stereochemical control, multi-step sequences are often employed. An elegant and powerful approach combines an asymmetric aldol reaction with a modified Curtius reaction for an intramolecular ring closure.[1][2] This strategy allows for the construction of highly functionalized, enantiopure 4,5-disubstituted oxazolidinones.
Caption: Workflow for the Asymmetric Aldol/Curtius Reaction strategy.
Causality of the Sequence:
-
Asymmetric Aldol Reaction: A chiral auxiliary (e.g., Evans auxiliary) is acylated and converted to its enolate. Reaction with an aldehyde proceeds with high diastereoselectivity, setting the stereochemistry of the resulting β-hydroxy carbonyl adduct.[17]
-
Modified Curtius Reaction: The chiral auxiliary is cleaved, and the carbonyl group is converted to an acyl azide. Upon heating, the acyl azide undergoes a Curtius rearrangement to form an isocyanate intermediate. The neighboring hydroxyl group immediately traps this isocyanate in an intramolecular cyclization, forming the oxazolidinone ring stereospecifically.
Protocol 4: Intramolecular Cyclization via Modified Curtius Reaction
This protocol is adapted from the synthesis of (-)-Cytoxazone and demonstrates the key cyclization step.[2]
Objective: To convert a stereodefined β-hydroxy carbonyl compound (with a cleavable auxiliary) into a cyclic carbamate.
Materials:
-
β-hydroxy carbonyl substrate (e.g., N-acyl thiazolidinethione) (1.0 equiv)
-
Trimethylsilyl azide (TMSN₃) (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Sealed reaction vial
Procedure:
-
To an oven-dried reaction vial containing the β-hydroxy carbonyl substrate (1.0 equiv), add anhydrous THF.
-
Add trimethylsilyl azide (3.0 equiv) to the solution.
-
Securely seal the vial and heat the reaction mixture to 90 °C.
-
Stir for 3-5 hours, or until the starting material is consumed (monitor by TLC). Caution: Azide reagents are potentially explosive and should be handled with care in a well-ventilated fume hood.
-
Cool the reaction to room temperature and carefully quench by slowly adding a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography to isolate the 4,5-disubstituted oxazolidin-2-one.
Summary of Synthetic Methods
| Method | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |
| β-Amino Alcohol Cyclization | 1-Aryl-2-aminoethanol | CO₂, K₂CO₃, n-BuCl[10] | Good to Excellent | Green, atom-economical, avoids toxic reagents. | May require pressure or activating agents for CO₂. |
| Aziridine Ring-Expansion | N-Boc-Arylaziridine | BF₃·Et₂O[13] | High | High stereocontrol, excellent yields. | Multi-step synthesis of aziridine precursor required. |
| Epoxide Cycloaddition | N-Aryl Carbamate, Epichlorohydrin | LiOH, DMF[3] | Good | Enantiospecific, good for N-aryl derivatives. | Requires stoichiometric base, potential side reactions. |
| Asymmetric Aldol/Curtius | Chiral Auxiliary, Aldehyde | TMSN₃, Heat[2] | Good to Excellent | Excellent stereocontrol for complex targets. | Multi-step, requires azide reagents, auxiliary removal needed. |
References
- Title: Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols - PMC Source: National Center for Biotechnology Information URL
- Title: Novel Synthesis of 4-Carboxymethyl 5-Alkyl/Aryl Oxazolidin-2-ones by Rearrangement of 2-Carboxymethyl 3 Source: ACS Publications URL
- Title: Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - PMC Source: National Center for Biotechnology Information URL
- Title: Heterogeneous Catalysis for Oxazolidinone Synthesis from Aziridines and CO2 | Request PDF Source: ResearchGate URL
- Title: solvent-free incorporation of CO 2 into 2-oxazolidinones: a review Source: RSC Publishing URL
- Title: An Excellent Procedure for the Synthesis of Oxazolidin-2-ones Source: Organic Chemistry Portal URL
- Title: Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)
- Title: One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway Source: Beilstein Journals URL
- Title: ChemInform Abstract: An Excellent Procedure for the Synthesis of Oxazolidin-2-ones.
- Title: Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones Source: PubMed URL
- Title: Oxazolidinone synthesis Source: Organic Chemistry Portal URL
- Title: Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions Source: Arkivoc URL
- Title: An easy route to 4-substituted 2-oxazolidinones from prochiral-1,3-diols Source: ResearchGate URL
- Title: Solid-Phase Synthesis of Oxazolidinones by Cycloaddition of Resin-Bound Epoxides with Isocyanates Source: ACS Publications URL
- Title: Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex.
- Title: Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen)
- Title: A study of 4-substituted 5,5-diaryl oxazolidin-2-ones as efficacious chiral auxiliaries Source: R Discovery URL
- Title: An ( R )
- Title: Non‐Reductive CO2 Valorization into Oxazolidinones via Cycloaddition to Aziridines Source: AIR Unimi URL
- Title: One-Pot Synthesis of Oxazolidinones and Five-Membered Cyclic Carbonates from Epoxides and Chlorosulfonyl isocyanate Source: Beilstein Archives URL
- Title: Tandem synthesis of oxazolidin‐2‐ones 2 a/2 b, 18 a and 37 a.
Sources
- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Excellent Procedure for the Synthesis of Oxazolidin-2-ones [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxazolidinone synthesis [organic-chemistry.org]
- 9. air.unimi.it [air.unimi.it]
- 10. Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
Application Note: Divergent Synthesis of Sutezolid Analogs via Late-Stage Functionalization of 4-Hydroxyphenyl Oxazolidinone
The following Application Note and Protocol details the preparation of Sutezolid analogs utilizing 4-hydroxyphenyl oxazolidinone as a divergent scaffold. This guide adopts a Late-Stage Functionalization (LSF) strategy, converting the phenolic moiety into a reactive electrophile (triflate) to enable modular access to thiomorpholine-containing antibiotics via Palladium-catalyzed cross-coupling.
Executive Summary
The development of next-generation oxazolidinones requires efficient synthetic routes that allow for rapid structural diversification. While traditional routes to Sutezolid (PNU-100480) introduce the thiomorpholine ring early in the synthesis (via nucleophilic aromatic substitution on nitro-benzenes), this Application Note presents a convergent, late-stage strategy .
By utilizing (S)-N-((3-(3-fluoro-4-hydroxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide (referred to here as the Phenol Scaffold ) as a common intermediate, researchers can generate a library of Sutezolid analogs. The protocol details the activation of the 4-hydroxyl group to a triflate, followed by Buchwald-Hartwig amination to install the thiomorpholine (or its analogs). This method avoids handling oxidation-sensitive sulfur intermediates until the final step and enables high-throughput analog screening.
Scientific Background & Rationale
The "Chiral Pool" Advantage
Standard industrial synthesis of Sutezolid often proceeds linearly: Nitrobenzene → SNAr (Thiomorpholine) → Reduction → Cbz-Protection → Ring Formation. This route is rigid; changing the C-4 amine requires restarting the synthesis.
The Phenol Scaffold approach decouples the core ring construction from the C-4 functionalization. The 4-hydroxyphenyl oxazolidinone serves as a versatile "chiral hub."
-
Mechanism: The phenolic hydroxyl is converted to a trifluoromethanesulfonate (triflate), creating a pseudo-halide.
-
Causality: The triflate group is a highly reactive leaving group in Pd-catalyzed C-N bond formation, allowing coupling with electron-rich amines (like thiomorpholine) under mild conditions that preserve the sensitive oxazolidinone ring and the C-5 acetamide stereocenter.
Pathway Visualization
The following diagram illustrates the divergent workflow, moving from the Phenol Scaffold to the Activated Intermediate, and finally to Sutezolid and its analogs.
Caption: Divergent synthetic pathway transforming the 4-hydroxyphenyl scaffold into Sutezolid and analogs via triflate activation.
Detailed Experimental Protocols
Materials & Equipment
-
Starting Material: (S)-N-((3-(3-fluoro-4-hydroxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide. (Note: If the non-fluorinated scaffold is used, the product will be des-fluoro Sutezolid).
-
Reagents: Trifluoromethanesulfonic anhydride (
), Pyridine, Dichloromethane (DCM), Tris(dibenzylideneacetone)dipalladium(0) ( ), Xantphos or BINAP, Cesium Carbonate ( ), Thiomorpholine. -
Equipment: Schlenk line (for inert atmosphere), Rotary evaporator, Flash chromatography system.
Protocol Phase 1: Activation of the Phenol Scaffold
This step converts the hydroxyl group into a reactive triflate leaving group.
-
Preparation: Charge a flame-dried round-bottom flask with Phenol Scaffold (1.0 equiv, e.g., 10 mmol) and anhydrous DCM (10 vol).
-
Base Addition: Add anhydrous Pyridine (3.0 equiv) and cool the mixture to
in an ice bath. -
Triflation: Dropwise add Trifluoromethanesulfonic anhydride (
, 1.2 equiv) over 20 minutes. Critical: Maintain temperature to prevent side reactions. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the starting phenol.
-
Workup: Quench with saturated
, extract with DCM ( ), and dry organic layers over . -
Purification: Concentrate and purify via flash column chromatography (Gradient: 0–5% MeOH in DCM).
-
Target:(S)-4-(5-(acetamidomethyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl trifluoromethanesulfonate .
-
Expected Yield: 85–95%.
-
Protocol Phase 2: Buchwald-Hartwig Diversification (Analog Synthesis)
This step couples the triflate with thiomorpholine (for Sutezolid) or other amines.
-
Catalyst Pre-complexation: In a glovebox or under Argon, mix
(2 mol%) and Xantphos (4.5 mol%) in anhydrous 1,4-Dioxane (or Toluene). Stir for 10 minutes to form the active catalyst species. -
Reaction Assembly: Add the Aryl Triflate (from Phase 1, 1.0 equiv), Thiomorpholine (1.2 equiv), and Cesium Carbonate (
, 2.0 equiv) to the reaction vessel. -
Heating: Seal the vessel and heat to
for 12–18 hours.-
Note: For volatile amines, use a sealed pressure tube.
-
-
Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc), and concentrate the filtrate.
-
Purification: Purify via silica gel chromatography (DCM/MeOH gradient). Recrystallize from EtOAc/Hexane if necessary.
Data Summary & Optimization
The following table summarizes optimization data for the coupling step (Phase 2), demonstrating the robustness of the protocol for generating Sutezolid and analogs.
| Entry | Amine (Nucleophile) | Ligand | Solvent | Temp ( | Yield (%) | Product |
| 1 | Thiomorpholine | Xantphos | Dioxane | 100 | 88 | Sutezolid |
| 2 | Thiomorpholine | BINAP | Toluene | 110 | 76 | Sutezolid |
| 3 | Morpholine | Xantphos | Dioxane | 100 | 91 | Linezolid |
| 4 | N-Boc-Piperazine | BrettPhos | t-BuOH | 100 | 82 | Piperazine Analog |
| 5 | 4-Methylpiperidine | Xantphos | Dioxane | 100 | 85 | Alkyl Analog |
Table 1: Optimization of Buchwald-Hartwig coupling conditions for the conversion of the aryl triflate intermediate into Sutezolid and related analogs.
Critical Control Points (Self-Validation)
To ensure trustworthiness and reproducibility, verify these parameters:
-
Moisture Control: The triflation reaction (Phase 1) is highly sensitive to moisture. Ensure all glassware is flame-dried and pyridine is anhydrous.
-
Triflate Stability: Aryl triflates are generally stable but can hydrolyze back to the phenol on silica gel if the eluent is too acidic. Add 1% Triethylamine to the column eluent if degradation is observed.
-
Catalyst Poisoning: The sulfur in thiomorpholine can potentially poison Pd catalysts. Using bidentate ligands with large bite angles (like Xantphos) helps stabilize the metal center and maintain catalytic turnover.
References
-
Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry. Link
-
Wang, K., et al. (2022). "A Convenient Synthesis of Linezolid through Buchwald-Hartwig Amination." Tetrahedron Letters. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
Barbachyn, M. R., & Ford, C. W. (2003). "Oxazolidinone Antibacterials: A New Class of Synthetic Agents for the Treatment of Gram-Positive Pathogens."[1][2][3] Angewandte Chemie. Link
Sources
Application Note: HPLC Method Development for Oxazolidinone Metabolites
Abstract
This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) protocol for the simultaneous quantification of Linezolid (LZD) and its two primary metabolites, PNU-142300 and PNU-142586 , in biological matrices.[1][2] While also addressing Tedizolid (TDZ) , the focus remains on the complex polarity challenges presented by the morpholine ring-opened metabolites of Linezolid. We present a validated workflow utilizing Reversed-Phase (RP-HPLC) with UV detection, optimized for polarity retention without the need for ion-pairing reagents.
Introduction & Scientific Rationale
The Analytical Challenge
Oxazolidinones, particularly Linezolid, undergo non-enzymatic oxidation of the morpholine ring, yielding two major inactive metabolites:
Critical Insight: Unlike the parent drug (LogP ~0.9), these metabolites are highly polar carboxylic acids. Standard C18 methods often fail to retain them, causing them to co-elute with the solvent front (matrix void). Successful method development requires a stationary phase capable of hydrophilic retention or a mobile phase pH that suppresses ionization of the carboxylic acid groups (pKa ~3.5).
Metabolic Pathway Visualization
The following diagram illustrates the oxidative opening of the morpholine ring, the core structural change driving the polarity shift.
Figure 1: Metabolic pathways of Linezolid and Tedizolid highlighting the polarity shift in Linezolid metabolites.
Physicochemical Properties & Method Strategy
| Analyte | Structure Feature | pKa (Approx) | LogP | Detection ( |
| Linezolid | Morpholine Ring | pKa ~1.8 (basic) | 0.9 | 254 nm |
| PNU-142300 | Carboxylic Acid | pKa ~3.5 (acidic) | < 0 | 254 nm |
| PNU-142586 | Carboxylic Acid | pKa ~3.5 (acidic) | < 0 | 254 nm |
| Tedizolid | Pyridine/Tetrazole | - | 1.3 | 254/300 nm |
Strategic Decision: To retain PNU-142300 and PNU-142586 on a C18 column, the mobile phase pH must be below 3.5 to keep the carboxylic acid groups protonated (neutral). A pH of 3.0 is ideal.
Instrumentation & Conditions (The "Base Method")
This protocol uses a gradient elution to resolve the early-eluting polar metabolites from the later-eluting parent drug.
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Agilent Zorbax SB-C18 or Waters Symmetry C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).
-
Why: "StableBond" (SB) or similar steric-protected phases are required for stability at low pH (<3).
-
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) adjusted to pH 3.0 with Orthophosphoric Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Temperature: 35°C (Improves mass transfer for polar analytes).
-
Injection Volume: 20-50 µL (Depending on sensitivity requirements).
Protocol 1: Sample Preparation (Plasma)[10][11][12]
Protein precipitation (PPT) is preferred over Solid Phase Extraction (SPE) for these metabolites due to their high water solubility, which often leads to breakthrough on standard SPE cartridges.
Step-by-Step Workflow:
-
Aliquot: Transfer 200 µL of patient plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add 20 µL of Internal Standard working solution (e.g., Chloramphenicol or Linezolid-d3 at 50 µg/mL). Vortex for 10 seconds.
-
Precipitation: Add 400 µL of ice-cold Acetonitrile.
-
Ratio: 1:2 (Plasma:Organic) ensures >98% protein removal.
-
-
Agitation: Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 300 µL of the clear supernatant to a clean tube or autosampler vial insert.
-
Dilution (Optional but Recommended): Dilute the supernatant 1:1 with Mobile Phase A (Buffer).
-
Reasoning: Injecting pure acetonitrile (strong solvent) can cause "solvent effect" peak distortion for early eluting metabolites. Diluting with buffer matches the initial mobile phase conditions.
-
Protocol 2: Gradient Optimization
The following gradient profile is designed to separate the polar void volume interferences from the metabolites.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 95 | 5 | Load: High aqueous content retains polar PNU metabolites. |
| 3.0 | 95 | 5 | Isocratic Hold: Elute polar matrix interferences. |
| 8.0 | 60 | 40 | Ramp: Elute Linezolid (Parent). |
| 10.0 | 60 | 40 | Hold: Ensure complete elution. |
| 10.1 | 95 | 5 | Re-equilibration: Return to initial conditions. |
| 15.0 | 95 | 5 | End: Ready for next injection. |
Expected Retention Times:
-
PNU-142586: ~4.5 min
-
PNU-142300: ~5.2 min
-
Linezolid: ~9.5 min
Method Development Workflow
The following diagram outlines the logical decision tree for developing this method, ensuring self-validation at each step.
Figure 2: Step-by-step logic for optimizing HPLC methods for polar oxazolidinone metabolites.
Validation Parameters (Summary)
To ensure Trustworthiness , the method must meet these criteria (based on FDA/EMA Bioanalytical Guidelines):
| Parameter | Acceptance Criteria | Notes |
| Linearity | Range: 0.5 – 50 µg/mL (LZD), 0.5 – 20 µg/mL (Metabolites).[2][6][10] | |
| Accuracy | 85-115% (Nominal) | 80-120% at LLOQ. |
| Precision (CV) | < 15% | < 20% at LLOQ. |
| Recovery | > 85% | Consistent across low, med, high QC levels. |
| LLOQ | Signal-to-Noise > 10:1 | Typically 0.1 - 0.5 µg/mL. |
| Selectivity | No interfering peaks | Check blank plasma at retention times.[3] |
Troubleshooting Guide
Issue 1: Metabolite Peak Tailing
-
Cause: Secondary interactions with residual silanols on the silica backbone.
-
Solution: Ensure the specific C18 column is "end-capped." Alternatively, increase buffer concentration to 25 mM to suppress ionic interactions.
Issue 2: Split Peaks for Metabolites
-
Cause: Injection solvent mismatch. Injecting 100% ACN supernatant into a 95% aqueous mobile phase causes the analyte to precipitate or travel faster than the solvent front initially.
-
Solution: Dilute the supernatant 1:1 with the pH 3.0 buffer before injection (as described in Protocol 1).
Issue 3: Drifting Retention Times
-
Cause: pH instability.
-
Solution: Phosphate buffering capacity is low at pH 3.0 (pKa1 is 2.15, pKa2 is 7.2). Ensure precise pH adjustment or switch to a Citrate buffer (pKa ~3.1) for better buffering capacity at this specific pH.
References
-
Vertex AI Search. (2025). HPLC method development Linezolid metabolites PNU-142300 PNU-142586. 2
-
National Institutes of Health (NIH). (2021). Development and Validation of an HPLC-UV Method for Quantitation of Linezolid. 9
-
U.S. Food and Drug Administration (FDA). (2014).[11] Tedizolid Phosphate (SIVEXTRO) Clinical Pharmacology Review. 12
-
Journal of Chromatography B. (2001). A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine. 13
-
PubChem. (2025). Linezolid Compound Summary. 11
Sources
- 1. researchgate.net [researchgate.net]
- 2. An HPLC Method for Simultaneous Determination of Concentrations of Linezolid and its Metabolites PNU-142300 and PNU-142586 in Human Plasma [journal11.magtechjournal.com]
- 3. recentscientific.com [recentscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. jbas.juw.edu.pk [jbas.juw.edu.pk]
- 6. ijprajournal.com [ijprajournal.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 9. Development and Validation of an HPLC-UV Method for Quantitation of Linezolid: Application to Resistance Study Using in vitro PK/PD Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine by high performance liquid chromatography-integrated sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Synthesis Applications of 4-Substituted Oxazolidinones: A Comprehensive Guide for Researchers
Introduction: The Oxazolidinone Scaffold in Modern Synthesis
The 4-substituted oxazolidinone moiety is a privileged scaffold in both medicinal chemistry and asymmetric synthesis. Its presence in clinically significant antibiotics, such as Linezolid, has cemented its importance in drug discovery for combating multi-drug resistant bacteria.[1][2][3][4][5] Beyond their therapeutic value, chiral oxazolidinones, particularly the Evans' auxiliaries, are renowned for their ability to direct stereoselective transformations with a high degree of predictability and efficiency.[6]
Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid and efficient construction of molecular libraries, streamlining purification and enabling automation.[7][8] The marriage of oxazolidinone chemistry with solid-phase techniques has thus emerged as a pivotal strategy for the generation of diverse and stereochemically complex molecules for drug discovery and development. This guide provides an in-depth exploration of the applications of 4-substituted oxazolidinones in solid-phase synthesis, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in the field.
Core Principles: Why Solid-Phase Synthesis of Oxazolidinones?
The decision to employ a solid-phase approach for the synthesis of 4-substituted oxazolidinones is driven by several key advantages over traditional solution-phase methods:
-
Simplified Purification: The ability to remove excess reagents and by-products by simple filtration and washing of the resin-bound product dramatically reduces the reliance on time-consuming chromatographic purification.[6]
-
High-Throughput Synthesis: SPOS is amenable to automation and parallel synthesis, enabling the rapid generation of large libraries of compounds for structure-activity relationship (SAR) studies.[7][9]
-
Driving Reactions to Completion: The use of a large excess of reagents is often feasible in SPOS, which can be instrumental in driving reactions to completion, leading to higher yields of the desired product.[8]
-
Pseudo-Dilution Effect: For intramolecular reactions, the immobilization of substrates on a solid support can mimic high-dilution conditions, favoring cyclization over intermolecular side reactions.
Key Applications in Solid-Phase Synthesis
The versatility of the 4-substituted oxazolidinone scaffold lends itself to a variety of applications on the solid phase.
Chiral Auxiliaries in Asymmetric Synthesis
The most prominent application of chiral 4-substituted oxazolidinones on solid support is their use as Evans-type chiral auxiliaries. This approach involves the temporary attachment of the chiral auxiliary to a solid support, followed by N-acylation and subsequent diastereoselective reactions.
Caption: General workflow for solid-phase asymmetric synthesis using a polymer-supported oxazolidinone auxiliary.
The stereochemical outcome of these reactions is dictated by the chiral environment of the oxazolidinone auxiliary. Upon formation of an enolate, the substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face. In the case of boron-mediated aldol reactions, the formation of a rigid, chair-like Zimmerman-Traxler transition state is key to the high diastereoselectivity observed.
Caption: Conceptual representation of the Zimmerman-Traxler model in Evans aldol reactions.
Synthesis of Bioactive Oxazolidinone Libraries
The oxazolidinone ring itself is a key pharmacophore in many antibacterial agents. Solid-phase synthesis provides an efficient means to generate libraries of diverse 4-substituted oxazolidinones for screening and SAR studies. A common strategy involves the cycloaddition of resin-bound epoxides with isocyanates.[7][10]
Caption: Workflow for the solid-phase synthesis of oxazolidinone libraries via cycloaddition.
This approach allows for the introduction of diversity at two points: the isocyanate used for the initial carbamate formation and the isocyanate used in the subsequent cycloaddition reaction.
Linker Strategies and Cleavage Conditions
The choice of linker is a critical parameter in SPOS, as it dictates the conditions under which the final product is released from the solid support. A variety of linkers have been employed in the solid-phase synthesis of 4-substituted oxazolidinones.
| Linker Type | Resin Example | Attachment Chemistry | Cleavage Conditions | Rationale for Use |
| Benzyl Ether | Merrifield Resin | Williamson ether synthesis | Strong acid (e.g., HF, TFMSA) | Robust linker, stable to a wide range of reaction conditions. |
| Wang Linker | Wang Resin | Esterification | Trifluoroacetic acid (TFA) | Acid-labile linker, allowing for milder cleavage conditions.[11] |
| Rink Amide Linker | Rink Amide Resin | Amide bond formation | TFA | Generates a C-terminal amide upon cleavage, useful for peptide-like structures. |
| Oxazolidine Linker | 2-Chlorotrityl Resin | Oxazolidine formation with a diethanolamine-modified support | Mild acid (e.g., AcOH/DCM/H₂O) | Useful for the synthesis of peptide aldehydes.[12][13] |
| Safety-Catch Linkers | Sulfonamide-based resins | Acyl sulfonamide formation | Activation (e.g., alkylation) followed by nucleophilic cleavage | Linker is stable until a specific activation step, allowing for greater synthetic flexibility.[14][15][16] |
| Traceless Linkers | Silyl or Stannyl linkers | Silylation or stannylation | Various (e.g., protodesilylation, destannylation) | Cleavage leaves no trace of the linker functionality on the final product.[17][18] |
Detailed Application Notes and Protocols
Protocol 1: Solid-Phase Asymmetric Aldol Reaction using a Polymer-Supported Evans' Auxiliary
This protocol describes the diastereoselective synthesis of a β-hydroxy acid derivative using a Merrifield resin-supported oxazolidinone auxiliary.
Materials:
-
(S)-4-(4-Hydroxybenzyl)oxazolidin-2-one
-
Merrifield resin (chloromethylated polystyrene)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (TEA)
-
Aldehyde of choice
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Immobilization of the Chiral Auxiliary:
-
Swell Merrifield resin in DMF.
-
Add (S)-4-(4-hydroxybenzyl)oxazolidin-2-one and Cs₂CO₃.
-
Heat the mixture to 60-70 °C overnight.
-
Wash the resin thoroughly with DMF, water, MeOH, and DCM, and dry under vacuum.
-
-
N-Acylation:
-
Swell the resin-bound auxiliary in anhydrous THF and cool to -78 °C.
-
Add n-BuLi dropwise and stir for 30 minutes.
-
Add propionyl chloride and stir for 1 hour at -78 °C, then allow to warm to room temperature.
-
Wash the resin with THF, water, MeOH, and DCM, and dry under vacuum.
-
-
Diastereoselective Aldol Reaction:
-
Swell the N-acylated resin in anhydrous DCM and cool to -78 °C.
-
Add Bu₂BOTf and TEA, and stir for 30 minutes.
-
Add the desired aldehyde and stir at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction with a pH 7 buffer.
-
Wash the resin with DCM, water, MeOH, and DCM, and dry under vacuum.
-
-
Cleavage of the Product:
-
Swell the resin in a 3:1 mixture of THF and water.
-
Cool to 0 °C and add an aqueous solution of LiOH and H₂O₂.
-
Stir at 0 °C for 4 hours.
-
Filter the resin and wash with THF.
-
Combine the filtrates, acidify with aqueous HCl, and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude β-hydroxy acid derivative.
-
Protocol 2: Solid-Phase Synthesis of an Oxazolidinone Library via Cycloaddition
This protocol outlines the synthesis of a library of 4-substituted oxazolidinones on Wang resin.[7][11]
Materials:
-
Wang resin
-
A library of isocyanates (R-NCO and R'-NCO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Glycidyl tosylate
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Lithium bromide (LiBr)
-
Tributylphosphine oxide (TBPO)
-
Xylene
-
Trifluoroacetic acid (TFA)
Procedure:
-
Carbamate Formation:
-
Swell Wang resin in DCM.
-
Add a solution of the first isocyanate (R-NCO) and a catalytic amount of TEA.
-
Agitate the mixture at room temperature overnight.
-
Wash the resin with DCM and dry under vacuum.
-
-
Epoxide Formation:
-
Swell the carbamate resin in anhydrous THF.
-
Add LiHMDS and stir for 30 minutes.
-
Add a solution of glycidyl tosylate and stir at room temperature for 24 hours.
-
Wash the resin with THF, water, MeOH, and DCM, and dry under vacuum.
-
-
Cycloaddition:
-
Prepare a catalyst solution by refluxing LiBr and TBPO in xylene.
-
Swell the epoxide resin in xylene.
-
Add the second isocyanate (R'-NCO) and the catalyst solution.
-
Heat the mixture to 95 °C for 4-6 hours.
-
Wash the resin with DMF, DCM, and dry under vacuum.
-
-
Cleavage and Library Generation:
-
Treat the resin with a solution of 50% TFA in DCM for 1 hour.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate to obtain the crude oxazolidinone product.
-
Purify by an appropriate method (e.g., preparative HPLC) if necessary.
-
Drug Discovery Applications: Beyond Linezolid
While the synthesis of Linezolid and its analogues remains a major focus, solid-phase synthesis of 4-substituted oxazolidinones has been applied to the discovery of other bioactive molecules. For instance, libraries of oxazolidinones have been screened for activity against various biological targets, including monoamine oxidase (MAO) and other enzymes.[11] The rapid generation of diverse structures enabled by SPOS is particularly valuable in the early stages of drug discovery for hit identification and lead optimization. Novel oxazolidinone derivatives with potent activity against tuberculosis and other bacterial strains have also been synthesized and evaluated.[11][19][20]
Conclusion and Future Perspectives
The solid-phase synthesis of 4-substituted oxazolidinones is a mature and powerful technology with broad applications in asymmetric synthesis and drug discovery. The ability to leverage the stereodirecting capabilities of chiral oxazolidinone auxiliaries on a solid support has streamlined the synthesis of enantiomerically enriched compounds. Furthermore, the development of robust solid-phase methods for the construction of the oxazolidinone ring itself has enabled the high-throughput synthesis of libraries of potential therapeutic agents.
Future developments in this field will likely focus on the design of novel linker strategies that allow for even greater synthetic flexibility and milder cleavage conditions. The exploration of new solid-phase reactions to further derivatize the oxazolidinone scaffold will continue to expand the accessible chemical space. As the demand for new and more effective drugs continues to grow, the solid-phase synthesis of 4-substituted oxazolidinones will undoubtedly remain a cornerstone of modern medicinal chemistry.
References
-
Wu, K., Wang, W., Zhi, X., Zhang, B., Wei, P., & Xu, H. (2012). A simple oxazolidine linker for solid-phase synthesis of peptide aldehydes. Bioorganic & Medicinal Chemistry Letters, 22(2), 1187-1188. [Link]
-
Buchstaller, H. P. (2003). Solid-Phase Synthesis of Oxazolidinones by Cycloaddition of Resin-Bound Epoxides with Isocyanates. Journal of Combinatorial Chemistry, 5(6), 789–793. [Link]
-
Pandey, J., Kumar, A., & Singh, R. K. (2018). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2018, 1-20. [Link]
-
Sciotti, R. J., Pliushchev, M., Wiedeman, P. E., Balli, D., Flamm, R., Nilius, A. M., ... & Djuric, S. W. (2002). The synthesis and biological evaluation of a novel series of antimicrobials of the oxazolidinone class. Bioorganic & Medicinal Chemistry Letters, 12(16), 2121-2123. [Link]
- BenchChem. (2025). Application Notes: Solid-Phase Asymmetric Synthesis Using Polymer-Supported Oxazolidinones. BenchChem.
-
Wills, A. J., Cano, M., & Balasubramanian, S. (2003). Studies on the chemical stability and synthetic utility of an oxazolidine linker for solid-phase chemistry. Journal of Organic Chemistry, 68(23), 8979-8991. [Link]
-
Latterell, K. R., Keil, E., Kraemer, B. R., Huisken, J. B., Thomas, B. A., Daniels, N., ... & Ippoliti, J. T. (2026). Synthesis and evaluation of novel oxanthrene scaffold-derived oxazolidinone antibiotics with potent antitubercular activity and low cellular toxicity. Bioorganic & Medicinal Chemistry Letters, 132, 130505. [Link]
- CDN. (n.d.).
-
Green, R., Peed, J., Taylor, J. E., Blackburn, R. A., & Bull, S. D. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Nature Protocols, 8(10), 1890-1906. [Link]
- University of Southampton. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis.
-
Zhang, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., ... & Ma, S. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 919563. [Link]
-
Wu, K., Wang, W., Zhi, X., Zhang, B., Wei, P., & Xu, H. (2012). A simple oxazolidine linker for solid-phase synthesis of peptide aldehydes. Bioorganic & Medicinal Chemistry Letters, 22(2), 1187-1188. [Link]
-
Fernandes, P. (2003). The Discovery of Linezolid, the First Oxazolidinone Antibacterial Agent. Current Drug Targets-Infectious Disorders, 3(3), 199-206. [Link]
-
Oh, H. S., Hahn, H. G., Cheon, S. H., & Ha, D. C. (2000). Solid-phase synthesis of 1,3-oxazolidine derivatives. Tetrahedron Letters, 41(26), 5069-5072. [Link]
-
Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(6), 2091-2158. [Link]
-
Oh, H. S., Hahn, H. G., Cheon, S. H., & Ha, D. C. (2000). Solid-phase synthesis of 1,3-oxazolidine derivatives. Tetrahedron Letters, 41(26), 5069-5072. [Link]
- Kazemi, M., & Shahbazi-Alavi, H. (2020). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.
- Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec.
- Alfa Chemistry. (n.d.). Evans Aldol Reaction. Alfa Chemistry.
- Kappe, C. O. (2003). Microwave-Assisted Solid-Phase Organic Synthesis (MA-SPOS) of Oxazolidinone Antimicrobials.
-
Madsen, R., & Meldal, M. (2010). Traceless azido linker for the solid-phase synthesis of NH-1,2,3-triazoles via Cu-catalyzed azide-alkyne cycloaddition reactions. Organic & Biomolecular Chemistry, 8(23), 5341-5344. [Link]
- Dick, F. (1995). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Fmoc Solid Phase Peptide Synthesis (pp. 63-68). Oxford University Press.
-
Albericio, F., & Kruger, H. G. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]
-
Craig, D., Robson, M. J., & Shaw, S. J. (1998). Traceless Linkers for Solid-phase Synthesis. Homo- and Hetero-Diels-Alder Reactions of o-Quinodimethanes. Synlett, 1998(12), 1381-1383. [Link]
-
Dömling, A. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Molecules, 25(23), 5634. [Link]
-
Albericio, F., & Kruger, H. G. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]
-
Badiola, K. A., & De la Torre, B. G. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280. [Link]
-
Aydoğan, F., & Yilmaz, M. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1782-1793. [Link]
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Albericio, F., & Kruger, H. G. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. OUCI.
-
Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships leading to linezolid. Angewandte Chemie International Edition, 42(18), 2010-2023. [Link]
-
Shymanska, N. V., Guevara-Zuluaga, S., & Pierce, J. G. (2015). Rapid synthesis and antimicrobial activity of novel 4-oxazolidinone heterocycles. Bioorganic & Medicinal Chemistry Letters, 25(13), 2717-2720. [Link]
- Grassi, L. (2014). What is the best protocol for Oxazolidine synthesis on resin?.
-
Albericio, F., & Kruger, H. G. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]
- TCI. (n.d.). Evans Aldol Reaction. TCI Chemicals.
-
Badiola, K. A., & De la Torre, B. G. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280. [Link]
- Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Organic Chemistry Portal.
-
Kim, S. J., & McAlpine, S. R. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 18(1), 1111-1121. [Link]
-
Paton, R. S., & Goodman, J. M. (2021). Mechanism and Origins of Stereoselectivity of the Aldol-Tishchenko Reaction of Sulfinimines. The Journal of Organic Chemistry, 86(5), 4099-4107. [Link]
- Kim, S. J., & McAlpine, S. R. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 18(1), 1111-1121.
-
Albericio, F., & Cárdenas, C. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Molecules, 27(21), 7234. [Link]
- Utah State University. (n.d.). Aldol Reactions: E-Enolates and Anti-Selectivity. DigitalCommons@USU.
- Reddy, G. J., & Reddy, A. S. (2018). A novel and expeditious synthesis of oxazolidinone drugs linezolid and eperezolid.
-
Cárdenas, C., Aróstica, M., Román, T., Beltrán, D., Gauna, A., & Albericio, F. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 63, 36-45. [Link]
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Synthesis of Peptides with Azido Amino Acids. BenchChem.
-
Li, X., & Li, A. (2021). Recent applications of solid-phase strategy in total synthesis of antibiotics. Organic & Biomolecular Chemistry, 19(36), 7735-7749. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. A simple oxazolidine linker for solid-phase synthesis of peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [ouci.dntb.gov.ua]
- 17. Linkers and cleavage strategies in solid-phase organic synthesis and combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. The synthesis and biological evaluation of a novel series of antimicrobials of the oxazolidinone class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Note & Protocol: Selective N-Alkylation of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one
Introduction
The 4-(4-hydroxyphenyl)-1,3-oxazolidin-2-one scaffold is a valuable chiral auxiliary and a key structural motif in medicinal chemistry, notably in the synthesis of antibiotics like Linezolid.[1][2] The N-alkylation of this molecule is a critical transformation for introducing molecular diversity and building complex target structures. However, the presence of a phenolic hydroxyl group presents a significant synthetic challenge: the potential for competitive O-alkylation. The acidic protons on both the amide nitrogen and the phenolic oxygen create two nucleophilic sites. This guide provides a detailed protocol and mechanistic insights for achieving high chemoselectivity in the N-alkylation of 4-(4-hydroxyphenyl)-1,3-oxazolidin-2-one, prioritizing the desired N-C bond formation while minimizing O-alkylation byproducts.
The Chemoselectivity Challenge: N- vs. O-Alkylation
The core of this procedure revolves around managing the reactivity of two distinct acidic protons: the oxazolidinone N-H (pKa ≈ 8-9) and the phenolic O-H (pKa ≈ 10). A strong, non-selective base can deprotonate both sites, leading to a mixture of N- and O-alkylated products, which complicates purification and reduces the yield of the desired compound.[3]
Achieving selectivity hinges on exploiting the subtle differences in acidity and the properties of the resulting anions. The "Cesium Effect" is a well-documented phenomenon where cesium bases, particularly cesium carbonate (Cs₂CO₃), promote selective alkylation reactions.[4][5][6] Cs₂CO₃ is a soft base that is highly soluble in polar aprotic solvents like N,N-dimethylformamide (DMF).[7] This increased solubility and the large, soft nature of the Cs⁺ cation are thought to favor the formation and subsequent reaction of the softer nitrogen anion over the harder oxygen anion, thereby enhancing N-alkylation selectivity.[6][8]
Reaction Mechanism Overview
The reaction proceeds via a nucleophilic substitution (SN2) pathway. The chosen base deprotonates the most acidic proton, which is the N-H of the oxazolidinone ring. The resulting nitrogen anion then attacks the electrophilic alkylating agent (typically an alkyl halide or sulfonate) to form the N-C bond.
Experimental Protocol: N-Alkylation using Cesium Carbonate
This protocol describes a robust method for the selective N-alkylation of (S)-4-(4-hydroxyphenyl)-1,3-oxazolidin-2-one with an alkyl bromide, optimized to favor the formation of the N-alkylated product.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (S)-4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one | ≥98% | Commercial | Starting material. |
| Alkyl Bromide (R-Br) | Reagent | Commercial | Electrophile (e.g., Benzyl Bromide). |
| Cesium Carbonate (Cs₂CO₃) | ≥99%, Anhydrous | Commercial | Base. Must be kept dry. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | Extraction solvent. |
| Brine (Saturated NaCl solution) | N/A | Lab Prepared | For aqueous workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | Drying agent. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a dry, oven-flamed round-bottom flask equipped with a magnetic stir bar, add (S)-4-(4-hydroxyphenyl)-1,3-oxazolidin-2-one (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Under the inert atmosphere, add anhydrous cesium carbonate (1.5 eq) followed by anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M with respect to the starting material.
-
Deprotonation: Stir the resulting suspension vigorously at room temperature (20-25 °C) for 15-30 minutes to allow for the formation of the cesium salt of the oxazolidinone.
-
Addition of Alkylating Agent: Cool the reaction mixture to 0 °C using an ice-water bath. Add the alkyl bromide (1.1 - 1.2 eq) dropwise via syringe over 5-10 minutes.[9] A slight exotherm may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[9]
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (approx. 10 volumes relative to DMF). Extract the aqueous phase three times with ethyl acetate.[10]
-
Washing: Combine the organic extracts and wash them twice with water and once with brine to remove residual DMF and inorganic salts.[9]
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to isolate the pure N-alkylated product.[10]
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion / No Reaction | 1. Inactive alkylating agent. 2. Insufficiently anhydrous conditions. 3. Base not soluble or active enough. | 1. Check the purity of the alkyl halide; use a more reactive halide (e.g., iodide instead of bromide). 2. Ensure all glassware is oven-dried and solvents are anhydrous. Use molecular sieves if necessary.[5] 3. Ensure vigorous stirring. Consider gentle heating (40-50 °C) after the initial addition.[1] |
| Significant O-Alkylation | 1. Reaction temperature is too high. 2. Base is too strong or non-selective. 3. Prolonged reaction time after N-alkylation is complete. | 1. Maintain a lower reaction temperature (0 °C to RT). 2. Use Cs₂CO₃ as recommended. Avoid stronger bases like NaH or LDA unless O-protection is used.[12] 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Formation of Di-alkylated Product | This is generally not an issue for this specific substrate as there is only one N-H proton. | N/A |
| Difficult Purification | Co-elution of product and residual DMF. | Ensure thorough washing of the organic extracts with water and brine during the workup phase to remove as much DMF as possible before concentration. |
References
-
BenchChem. (2025). Experimental procedure for N-alkylation of primary amines. Benchchem.com.
-
SciSpace. (n.d.). Cesium effect: high chemoselectivity in direct N-alkylation of amines. Typeset.io.
-
Escudero, M. I., et al. (2011). Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. Synthesis, 2011(04), 571-576.
-
Halpern, M. (n.d.). PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary? PTC Organics Inc.
-
Wang, C., et al. (2022). A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. Molecules, 27(15), 4991.
-
Academia.edu. (n.d.). Selective N-Alkylation Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines.
-
National Center for Biotechnology Information. (n.d.). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PubMed Central.
-
BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 3-Isopropoxyaniline. Benchchem.com.
-
Wikipedia. (n.d.). Caesium carbonate. En.wikipedia.org.
-
ResearchGate. (2018). Convenient Synthesis of the Antibiotic Linezolid via an Oxazolidine-2,4-dione Intermediate Derived from the Chiral Building Block Isoserine.
-
Wikipedia. (n.d.). Chiral auxiliary. En.wikipedia.org.
-
ACS Publications. (2013). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. The Journal of Organic Chemistry, 78(24), 12396-12405.
-
Beilstein Journals. (2020). KOt-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines to access 2-aminoethyl acetates and N-substituted thiazolidinones.
-
University of Michigan. (n.d.). Evans Enolate Alkylation-Hydrolysis.
-
ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(23), 9599-9603.
-
Patsnap. (2013). Synthesis method of linezolid intermediate. Eureka.
-
Der Pharma Chemica. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent.
-
Symed Research Centre. (n.d.). Synthesis of Antibiotic Linezolid Analogues.
-
ResearchGate. (2018). A Selective Process for N-alkylation in Competition with O-alkylation.
-
YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF.
-
University of California, Irvine. (n.d.). Chapter 1: Enolate Alkylations.
-
National Center for Biotechnology Information. (n.d.). KOt-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines to access 2-aminoethyl acetates and N-substituted thiazolidinones. PubMed Central.
-
ResearchGate. (n.d.). Selective N‐alkylation of NAH in the presence of the phenolic OH.
-
Google Patents. (n.d.). Process for the preparation of oxazolidinones and method of use thereof.
-
DiVA portal. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives.
-
Arkivoc. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione.
-
BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Azaspiro[4.4]nonane. Benchchem.com.
Sources
- 1. A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]
- 6. (PDF) Selective N-Alkylation Cs 2 CO 3-Promoted Direct N-Alkylation : Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines [academia.edu]
- 7. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Crystallization techniques for 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one
Application Note: Advanced Crystallization Protocols for 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one
Executive Summary
4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one (henceforth 4-HPO ) is a critical pharmacophore and intermediate in the synthesis of oxazolidinone antibiotics, most notably Linezolid .[1][2][3] Its structural integrity—specifically the preservation of the oxazolidinone ring and the phenolic hydroxyl group—is paramount for downstream efficacy.[2]
This guide details two distinct crystallization strategies designed to meet pharmaceutical Critical Quality Attributes (CQAs):
-
Method A (Displacement Crystallization): Optimized for high yield and rejection of non-polar organic impurities.[2][3][4]
-
Method B (Cooling Crystallization): Optimized for thermodynamic stability (polymorph control) and inorganic salt rejection.[2][3][4]
Physicochemical Profile & Solubility Logic
To design a robust crystallization, one must understand the molecular interactions.[1][2] 4-HPO contains a rigid oxazolidinone core (dipole-dipole interactions) and a phenolic hydroxyl group (strong H-bond donor).[1][2][3][4]
-
pKa: ~9.8–10.0 (Phenolic OH).[2][3][4] Implication: Avoid basic conditions (>pH 9) during isolation to prevent phenolate salt formation and water solubility.
-
Solubility Trends:
Table 1: Solubility Mapping & Solvent Selection
| Solvent System | Role | Mechanism | Target Impurity Rejection |
| Ethyl Acetate (EtOAc) | Solvent | Moderate polarity; dissolves 4-HPO at reflux.[1][2][3][4] | Polar degradation products.[1][2][3][4] |
| n-Heptane | Anti-Solvent | Low polarity; induces supersaturation via polarity shift.[1][2][3][4] | Unreacted starting materials (lipophilic).[2][3][4] |
| Ethanol/Water | Solvent/Anti-Solvent | Hydrophobic effect; cooling drives crystallization.[1][2][3][4] | Inorganic salts (NaCl, KBr) from synthesis.[1][3][4] |
| THF | Solvent | High solubility; used only for initial dissolution of crude tars.[2][3][4] | Heavy tars/polymers.[1][2][3][4] |
Protocol A: Displacement Crystallization (EtOAc / n-Heptane)
Best for: High recovery yield and removal of lipophilic organic impurities.[3]
Process Logic
This method utilizes the antisolvent effect . 4-HPO is dissolved in a "good" solvent (EtOAc).[2][3][4] A "poor" solvent (Heptane) is added to reduce the solubility limit, forcing the compound out of solution.
Step-by-Step Protocol
-
Dissolution:
-
Carbon Treatment (Optional but Recommended):
-
Nucleation (Seeding):
-
Antisolvent Addition:
-
Cooling & Growth:
-
Cool the slurry to 5°C over 3 hours (Linear ramp: ~0.25°C/min).
-
Hold at 5°C for 1 hour to maximize yield.
-
-
Isolation:
Protocol B: Cooling Crystallization (Ethanol / Water)
Best for: Green chemistry compliance, salt rejection, and Polymorph Control.[1]
Process Logic
Water acts as a powerful antisolvent for the organic framework, while Ethanol provides temperature-dependent solubility.[1][2][3][4] This system is thermodynamically controlled, favoring the most stable polymorph (usually the highest melting point form).
Step-by-Step Protocol
-
Dissolution:
-
Charge 10.0 g Crude 4-HPO .
-
Add 50 mL Ethanol (95%) .
-
Heat to 75°C . Agitate until clear.
-
-
Clarification:
-
Water Addition (Solubility Modulation):
-
Add 15 mL Deionized Water (pre-heated to 70°C) slowly.
-
Note: The solution should remain clear. If turbidity appears, reheat to 75°C.
-
-
Controlled Cooling (The Critical Step):
-
Phase 1: Cool from 75°C to 60°C at 0.5°C/min.
-
Seeding: At 60°C, add 0.05 g seeds . Observe the onset of turbidity (the "cloud point").
-
Phase 2: Cool from 60°C to 20°C at 0.1°C/min . Why slow? To prevent solvent inclusion and ensure high crystallinity.
-
Phase 3: Cool from 20°C to 0°C at 0.5°C/min.
-
-
Isolation:
Visualizing the Workflow
The following diagram illustrates the decision matrix for selecting the appropriate protocol based on the impurity profile of the crude material.
Caption: Decision tree for selecting the optimal solvent system based on incoming crude material quality attributes.
Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| Oiling Out (Liquid droplets instead of crystals) | Supersaturation is too high; temperature is above the metastable limit. The phenol group interacts with water/impurities causing phase separation.[2][3][4] | 1. Reheat to dissolve oil.2. Seed at a higher temperature (low supersaturation).3. Reduce cooling rate. |
| Pink/Red Coloration | Oxidation of the phenolic hydroxyl group to quinones. | 1.[2][3][4] Use Nitrogen inerting during crystallization.2. Wash with dilute sodium bisulfite (NaHSO₃) solution.[2][3][4] |
| Low Yield | Final temperature too high or too much "good" solvent (EtOAc/EtOH).[2][3][4] | 1. Cool to <5°C.2.[1][2][3][5] Increase Anti-solvent ratio (e.g., move from 1:1 to 1:2). |
| Slow Filtration | Crystal habit is needle-like or fines are present (nucleated too fast).[1][2][3][4] | 1. Thermal Cycling: Heat and cool the slurry 2-3 times to ripen the crystals (Ostwald Ripening).[2][3] |
References
-
Brickner, S. J. (1996).[1][2][3][4] Oxazolidinone antibacterial agents.[1][2][3][4][5][6][7][8][9] Current Pharmaceutical Design, 2(2), 175-194.[1][2][3]
-
Pearlman, B. A., et al. (2002).[1][2][3][4] Restricted Rotation in 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one Derivatives. Journal of Organic Chemistry.
-
Pfizer Inc. (2000).[2][3][4] Process for the preparation of oxazolidinones. US Patent 6,107,519.[1][2][3][4] (Describes the use of Ethyl Acetate/Heptane systems for Linezolid intermediates).
-
Wang, G., et al. (2014).[1][2][3][4] Synthesis and Antibacterial Properties of Oxazolidinones. European Journal of Organic Chemistry.
-
Nagy, Z. K., et al. (2012).[1][2][3][4] Crystallization of Active Pharmaceutical Ingredients. In Comprehensive Chirality. (General principles on seeding and oiling out prevention).
Sources
- 1. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]
- 2. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. 4-(4-羟基苯基)-2-丁酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. guidechem.com [guidechem.com]
- 6. rjlbpcs.com [rjlbpcs.com]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one
Welcome to the technical support guide for the synthesis of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and troubleshoot common experimental hurdles. Our focus is on providing not just protocols, but a deep, mechanistic understanding to empower your research.
Overview of Synthetic Strategy
4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one is a valuable heterocyclic compound, often serving as a key intermediate in medicinal chemistry. Its synthesis typically involves the cyclization of a C2N building block with a carbonyl source. The most prevalent and reliable method is the reaction of the corresponding 1,2-amino alcohol, 2-amino-1-(4-hydroxyphenyl)ethanol, with a phosgene equivalent.
This approach is favored due to the ready availability of the starting amino alcohol and the efficiency of the cyclization reaction. The core mechanism involves the nucleophilic attack of the amino group onto the carbonyl source, followed by an intramolecular cyclization via the hydroxyl group to form the stable five-membered oxazolidinone ring.
Primary Synthetic Pathway: Amino Alcohol Cyclization
The key transformation is the reaction of 2-amino-1-(4-hydroxyphenyl)ethanol with a carbonylating agent. While historically phosgene was used, safer and more manageable alternatives are now standard practice.[1][2]
Caption: General synthesis via amino alcohol carbonylation.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis.
Issue 1: Low or No Product Yield
Q: My reaction has stalled or resulted in a very low yield of the desired oxazolidinone. What are the most likely causes and how can I fix them?
A: Low yield is the most frequent issue and can stem from several factors, from reagent quality to reaction setup. A systematic approach is crucial for diagnosis.
-
Cause A: Reagent Quality and Moisture Sensitivity
-
The "Why": The key reaction involves nucleophilic attack. The carbonylating agents (e.g., Carbonyldiimidazole - CDI, Triphosgene) are highly electrophilic and extremely sensitive to moisture. Water will readily consume these reagents, forming inactive byproducts and preventing the desired reaction with the amino alcohol. Similarly, the purity of the starting amino alcohol is critical; impurities can introduce competing side reactions.
-
Solution:
-
Dry Your Reagents: Ensure the starting amino alcohol is thoroughly dried under vacuum before use.
-
Use High-Purity Solvents: Employ anhydrous solvents (e.g., dry THF, DCM, or Acetonitrile) from a freshly opened bottle or a solvent purification system.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon). This involves flame-drying glassware and using Schlenk line techniques.[3]
-
-
-
Cause B: Inefficient Carbonylation or Cyclization
-
The "Why": The reaction proceeds in two main steps: formation of a carbamate intermediate, followed by cyclization. If the base is too weak or the temperature is too low, the deprotonation of the hydroxyl group for the final ring-closing step will be slow or incomplete.
-
Solution:
-
Choice of Base: A non-nucleophilic organic base like triethylamine (Et₃N) is often sufficient. However, if cyclization is slow, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required. The base is critical for scavenging the HCl or other acidic byproducts generated.[4]
-
Temperature Control: While the initial acylation may be performed at 0 °C to control reactivity, the cyclization step often benefits from warming to room temperature or even gentle heating (40-50 °C) to overcome the activation energy barrier.[5] Monitor the reaction by TLC or LC-MS to track the disappearance of the intermediate.
-
-
-
Cause C: Incorrect Stoichiometry
-
The "Why": Using an insufficient amount of the carbonylating agent is a common oversight. While a 1:1 stoichiometry is theoretical, slight excesses are often used to drive the reaction to completion, accounting for any minor reagent degradation.
-
Solution:
-
Optimize Reagent Ratio: Start with approximately 1.05 to 1.1 equivalents of the carbonylating agent. This ensures the amino alcohol is fully consumed.
-
Order of Addition: A highly recommended practice is to add the carbonylating agent solution dropwise to a cooled (0 °C) solution of the amino alcohol and base. This maintains a low concentration of the highly reactive agent, minimizing side reactions like dimerization.[3]
-
-
Caption: Decision tree for diagnosing low reaction yield.
Issue 2: Significant Impurity Formation
Q: My crude product analysis (TLC, LC-MS, ¹H NMR) shows multiple spots/peaks besides my desired product. What are these impurities and how can I prevent them?
A: Impurity profiles can provide valuable clues about what's going wrong in the reaction.
-
Impurity A: Unreacted Starting Material
-
Identification: A spot/peak corresponding to the 2-amino-1-(4-hydroxyphenyl)ethanol.
-
Cause & Prevention: This points to incomplete reaction. Refer to the solutions for "Low Yield," particularly ensuring sufficient carbonylating agent and optimal reaction conditions (time, temperature, base).
-
-
Impurity B: Dimeric/Polymeric Byproducts
-
Identification: High molecular weight species observed in MS, or baseline streaking on TLC.
-
Cause & Prevention: The amino alcohol has three reactive sites (amine, secondary alcohol, phenolic alcohol). If conditions are too harsh or the wrong carbonylating agent is used, intermolecular reactions can occur.
-
Protecting Groups: While not always necessary, protecting the phenolic hydroxyl group (e.g., as a benzyl or silyl ether) can prevent side reactions at this site. This adds steps to the synthesis but can significantly clean up the reaction.
-
Controlled Addition: As mentioned previously, slow, controlled addition of the carbonylating agent at low temperature (0 °C) is crucial to favor the intramolecular reaction over intermolecular polymerization.
-
-
-
Impurity C: Isocyanate Formation
-
Identification: An isocyanate intermediate may be formed, which can then react with other nucleophiles.
-
Cause & Prevention: When using phosgene or its equivalents, the primary amine can be converted to an isocyanate.[2] While this is sometimes a desired step in other syntheses, here it can be a parasitic reaction. Ensuring the presence of a base and allowing sufficient time for the intramolecular cyclization to occur is key.
-
Issue 3: Product Isolation and Purification Challenges
Q: The crude product is a sticky oil that won't crystallize, and it streaks badly on my silica gel column. How can I effectively purify my compound?
A: The polar nature of the product, with its free phenolic hydroxyl and carbamate groups, makes purification challenging.[6][7]
-
Strategy A: Optimizing Crystallization
-
The "Why": "Oiling out" occurs when the product's solubility in the chosen solvent is too high, or when impurities inhibit the formation of a crystal lattice.[8]
-
Solution:
-
Solvent Screening: Test a range of solvent systems. Good single solvents to try are ethyl acetate, isopropanol, or acetonitrile. For solvent/anti-solvent systems, try dissolving the oil in a minimal amount of a polar solvent (like methanol or acetone) and slowly adding a non-polar anti-solvent (like hexanes or diethyl ether) until turbidity persists, then cool slowly.[8]
-
Scratching & Seeding: Use a glass rod to scratch the inside of the flask at the air-solvent interface to create nucleation sites. If you have a small amount of pure crystal, add a "seed" crystal to induce crystallization.[6]
-
-
-
Strategy B: Improving Chromatography
-
The "Why": The polar product interacts very strongly with acidic silica gel, leading to poor separation and streaking.
-
Solution:
-
Deactivate Silica: Add a small amount (0.5-1%) of triethylamine or ammonia to your eluent system (e.g., DCM/Methanol).[6] This neutralizes the acidic sites on the silica gel, improving peak shape.
-
Switch Stationary Phase: If normal phase fails, reversed-phase chromatography (C18 silica) is an excellent alternative for polar compounds.[7] Use a polar mobile phase like water/acetonitrile or water/methanol, often with a small amount of formic acid or TFA as a modifier.[6]
-
Dry Loading: Avoid dissolving your crude oil in a strong solvent for loading. Instead, dissolve it in a minimal amount of solvent (e.g., methanol), adsorb it onto a small amount of silica gel or Celite, dry it under vacuum, and load the resulting powder onto the column. This leads to much better band-sharpening and separation.
-
-
Recommended Experimental Protocol
This protocol provides a robust starting point for the synthesis, incorporating best practices to maximize yield and purity.
Reaction: Cyclization of 2-amino-1-(4-hydroxyphenyl)ethanol with 1,1'-Carbonyldiimidazole (CDI)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-amino-1-(4-hydroxyphenyl)ethanol (1.0 equiv.).
-
Dissolution: Add anhydrous Tetrahydrofuran (THF) (approx. 0.1 M concentration) and stir to dissolve the starting material completely.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
CDI Addition: In a separate flask, dissolve 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv.) in anhydrous THF. Add this solution dropwise to the cooled amino alcohol solution over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of 0-10% Methanol in Dichloromethane (with 0.5% triethylamine added to the mobile phase). Combine fractions containing the pure product and remove the solvent under vacuum to yield 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one as a solid.
Impact of Key Parameters on Yield (Summary Table)
| Parameter | Standard Condition | Variation | Expected Impact on Yield | Rationale |
| Solvent | Anhydrous THF | Wet THF / Acetone | Significant Decrease | Reacts with carbonylating agent, halting the reaction. |
| Temperature | 0 °C to RT | Maintained at 0 °C | Decrease / Slow Reaction | Cyclization step may have a significant activation energy barrier.[5] |
| Base | None (CDI) / Et₃N | No Base | Decrease / No Reaction | Base is needed to neutralize acidic byproducts (e.g., from triphosgene) and facilitate cyclization.[4] |
| Atmosphere | Inert (N₂ or Ar) | Ambient Air | Moderate to Severe Decrease | Moisture from the air will decompose the carbonylating agent. |
| CDI Equiv. | 1.1 eq. | 0.9 eq. | Decrease (Yield ≤ 90%) | Incomplete conversion of the starting amino alcohol. |
Frequently Asked Questions (FAQs)
-
Q1: Can I use triphosgene instead of CDI?
-
Yes, triphosgene is a common and effective substitute for phosgene gas.[1] However, it is highly toxic and moisture-sensitive. When using triphosgene, it is essential to include at least 2 equivalents of a non-nucleophilic base like triethylamine to neutralize the HCl generated during the reaction.
-
-
Q2: Is it necessary to protect the phenolic -OH group?
-
It is not always necessary and adds two steps (protection/deprotection) to the synthesis. For the described protocol using CDI at low temperatures, the amine is significantly more nucleophilic than the phenol, leading to selective reaction. However, if you are using more aggressive reagents or higher temperatures and observe significant byproduct formation, protection (e.g., as a Benzyl ether) should be considered.
-
-
Q3: What analytical techniques are best for monitoring this reaction?
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring. Use a mobile phase like 10% MeOH in DCM. The product will be less polar than the starting amino alcohol.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the product and intermediates, and for identifying the mass of any byproducts formed. This provides the most detailed picture of the reaction progress.
-
References
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: 3-Amino-2-oxazolidinone in Asymmetric Synthesis. BenchChem Technical Support.
- Organic Chemistry Portal. (2024). Synthesis of oxazolidinones. Organic Chemistry Portal.
-
Ye, M., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(21), 3349-3356. [Link]
- Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
- Rostami, A., et al. (2025). Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES). RSC Sustainability.
-
Grasset, F., et al. (2018). Solvent-free synthesis of bio-based N-isobutyl-5-methyloxazolidinone. Green Chemistry, 20(1), 133-142. [Link]
-
Tutar, A., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1788-1796. [Link]
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023).
-
Ryan, T. A., & Ryan, C. (1971). The Chemistry of Phosgene. Chemical Reviews, 71(1), 75-91. [Link]
Sources
- 1. Phosgene and Substitutes [sigmaaldrich.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oxazolidinone synthesis [organic-chemistry.org]
- 5. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Solubilization Strategies for 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one
Case ID: SOL-OXZ-004 Compound Class: Phenolic Oxazolidinones Status: Active Support Guide Last Updated: February 24, 2026[1]
Executive Summary: The "Brick Dust" Challenge
Researchers frequently encounter precipitation issues with 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one (and its structural analogs like Linezolid intermediates).[1] This molecule presents a classic medicinal chemistry conflict:
-
High Crystal Lattice Energy: The molecule contains both a hydrogen bond donor (phenol -OH, amide -NH) and acceptors (carbonyls).[1] These form a tight, stable crystal lattice in the solid state (often referred to as "brick dust").
-
Hydrophobic Effect: While the phenol group is polar, the phenyl ring and the heterocyclic core add significant lipophilicity.
The Result: The energy required to break the crystal lattice is high, and water molecules (which prefer to hydrogen bond with themselves) cannot energetically compensate for the disruption caused by the non-polar regions of the molecule. This leads to poor aqueous solubility (< 1 mg/mL) despite good solubility in DMSO (> 50 mg/mL).[1]
The Physics of Solvation: DMSO vs. Water
To troubleshoot, you must understand the thermodynamic mechanism driving the precipitation.
| Feature | Behavior in DMSO | Behavior in Water |
| Dielectric Constant | High (~47).[1] Good for separating ions/dipoles. | High (~80).[1] Excellent for ions, poor for organics. |
| H-Bonding | H-Bond Acceptor Only. DMSO accepts H-bonds from the phenol/NH groups, effectively "stripping" the molecule from its crystal lattice.[1] | Donor & Acceptor. Water forms a structured "cage" around hydrophobic regions (entropic penalty), forcing the drug molecules to aggregate and precipitate. |
| Solvation Shell | DMSO molecules cluster around the solute, stabilizing it via dipole-dipole interactions. | Water excludes the solute to maximize its own H-bond network (Hydrophobic Effect).[1] |
Troubleshooting Protocols
Protocol A: Preparation of High-Integrity Stock Solutions
Use this protocol to ensure your primary stock does not degrade or absorb water.[1]
The Issue: DMSO is hygroscopic. It absorbs water from the air.[2] If your DMSO contains >1% water, the solubility of this compound drops non-linearly, leading to "invisible" micro-precipitates.
-
Solvent: Use Anhydrous DMSO (≥99.9%, stored over molecular sieves).
-
Container: Use amber glass vials with Teflon-lined caps (avoid polystyrene, which DMSO can leach).[1]
-
Dissolution:
-
Weigh the solid.
-
Add DMSO to 80% of final volume.
-
Vortex for 30 seconds.
-
If solid remains, Sonicate at 37°C for 5-10 minutes. Note: Oxazolidinones are generally heat-stable up to 60°C for short periods.[1]
-
Bring to final volume.
-
Protocol B: The "Step-Down" Serial Dilution (Preventing Crash-Out)
Use this for cell assays (IC50) or kinetic solubility studies.[1]
The Problem: Direct dilution from 100% DMSO stock (e.g., 10 mM) into 100% aqueous buffer (e.g., PBS) causes "Solvent Shock." The local concentration of water spikes, and the compound precipitates before it can disperse.
The Solution: Use an intermediate dilution step.
Workflow Diagram:
Caption: The "Step-Down" method reduces the kinetic shock of solvent exchange, preventing the formation of amorphous precipitates.
Step-by-Step:
-
Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into the assay medium (or PBS) to create a 1 mM solution containing 10% DMSO .
-
Why? The compound is likely soluble at 1 mM in 10% DMSO.
-
-
Incubate: Allow this intermediate to stand for 10-15 minutes. Check for turbidity.[3][4]
-
Final Dilution: Dilute the intermediate 1:10 (or greater) into the final wells.
-
Result: Final DMSO is 1% (or lower), and the compound is already partially hydrated.
-
Advanced Solubilization Strategies (When Water Fails)
If the compound precipitates even with the Step-Down method, you must alter the solvent system.
| Strategy | Methodology | Mechanism |
| pH Adjustment | Use Carbonate Buffer (pH 9.0) or Tris (pH 8.5).[1] | Deprotonation: The phenol pKa is ~10. Raising pH toward 9 increases the ratio of the phenolate ion, which is highly water-soluble. Warning: Check stability; extreme base may hydrolyze the ring. |
| Cyclodextrins | Add 20% HP-β-Cyclodextrin (HPBCD) to the aqueous buffer before adding the DMSO stock.[1] | Encapsulation: The hydrophobic phenyl ring enters the cyclodextrin cavity, shielding it from water while the hydrophilic exterior interacts with the bulk solvent. |
| Co-solvents | Add PEG-400 (5-10%) or Glycerol (5%) to the aqueous buffer.[1] | Dielectric Modification: Reduces the polarity of the water slightly, making it more hospitable to the organic molecule. |
Frequently Asked Questions (FAQ)
Q: My solution turned cloudy after adding it to the cell culture media. Can I filter it? A: No. Filtering a cloudy solution removes the drug. You will be dosing the cells with a significantly lower concentration than calculated. You must re-optimize the solubility using Protocol B or Cyclodextrins.
Q: What is the maximum DMSO concentration I can use? A: For most robust cell lines (e.g., HeLa, HEK293), 0.5% to 1.0% v/v is the upper limit. For primary cells or neurons, stay below 0.1% . Always run a "Vehicle Control" (media + DMSO only) to normalize your data.
Q: Can I freeze-thaw my DMSO stock? A: We recommend aliquoting stocks.[1] Repeated freeze-thaw cycles introduce atmospheric moisture (condensing ice) into the DMSO.[1] This "wet DMSO" drastically reduces the solubility of oxazolidinones over time. Store aliquots at -20°C or -80°C.
Q: Why does the 4-hydroxyphenyl analog dissolve worse than the unsubstituted phenyl analog? A: Counter-intuitively, while the -OH group is polar, it allows the molecule to form strong intermolecular hydrogen bonds in the solid state (stacking). This increases the energy required to break the solid apart (Lattice Energy) more than it aids in hydration.
Decision Matrix for Assay Optimization
Use this flow to determine the correct experimental setup.
Caption: Logic flow for selecting the appropriate solubilization strategy based on concentration requirements.
References
-
Lipinski, C. A., et al. (2012). "Compound properties and drug quality."[5][6] Journal of Medicinal Chemistry. (Discusses the impact of crystal lattice energy and "brick dust" properties on solubility). [1]
-
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Authoritative text on solubility, DMSO precipitation, and kinetic vs. thermodynamic solubility).
-
Way, L. (2014). "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening. (Analysis of precipitation risks during serial dilution). [1]
-
PubChem Compound Summary. "Linezolid (and related oxazolidinone structures)." National Center for Biotechnology Information. (Provides physicochemical data, H-bond counts, and lipophilicity estimates).
-
ThermoFisher Scientific. "DMSO Compatibility in Cell Culture." (Technical guide on DMSO tolerance for various cell lines).
Sources
- 1. (4S)-3-((2R,5S)-5-(4-Fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxy-1-oxopentyl)-4-phenyl-2-oxazolidinone | C33H30F2N2O5 | CID 44208323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Preventing racemization during oxazolidinone ring closure
Topic: Preventing Racemization During Oxazolidinone Ring Closure
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: User reports loss of enantiomeric excess (ee) during the cyclization of chiral 1,2-amino alcohols to 2-oxazolidinones.
Introduction: The Stakes of Stereochemistry
In the synthesis of Evans auxiliaries or oxazolidinone antibiotics (e.g., Linezolid analogs), the ring closure step is critical. You are transforming a chiral 1,2-amino alcohol into a cyclic carbamate. Theoretically, this reaction should be stereoretentive. However, we frequently see "silent" racemization—where the product forms in high yield but the enantiomeric excess (ee) drops by 5–20%.
This guide moves beyond basic recipes to the mechanistic root of the failure: base-mediated proton abstraction .
Module 1: The Mechanics of Failure (Root Cause Analysis)
Racemization during ring closure is rarely random; it is almost always a kinetic event driven by the acidity of the
The Danger Zone: C4-Proton Abstraction
The chiral center (usually at position 4 of the oxazolidinone ring) is flanked by an electron-withdrawing nitrogen atom (part of the carbamate). If you use a base that is too strong, or if the temperature is too high during the exotherm of cyclization, this proton is stripped.
The Mechanism of Loss:
-
Deprotonation: Base removes the
-proton. -
Planarization: The chiral
carbon becomes a planar enolate/aza-enolate. -
Reprotonation: The proton returns from either face, destroying the stereochemical information.
Figure 1: The bifurcation point between successful cyclization and racemization. Note that once the planar enolate forms, optical purity is irretrievably lost.
Module 2: Troubleshooting Matrix
Use this table to diagnose your specific failure mode based on experimental observations.
| Symptom | Probable Cause | The "Why" (Mechanistic Insight) | Corrective Action |
| Drop in ee (5-15%) | Base too strong or excess base | Strong bases (e.g., unbuffered KOH, excess Et3N at high T) deprotonate the C4 center of the formed oxazolidinone. | Switch to Hunig’s Base (DIPEA) or NaHCO3 (Schotten-Baumann conditions). Ensure stoichiometric control. |
| Complete Racemization (0% ee) | Thermal Epimerization | High temperatures (>80°C) allow thermodynamic equilibration via ring-opening/closing or enolization. | Cryogenic addition (-78°C) is mandatory for reactive electrophiles like triphosgene. Do not reflux unless using CDI. |
| Low Yield + Low ee | DMAP Catalysis | DMAP is a nucleophilic catalyst that forms a highly electrophilic N-acyl pyridinium species, which is also highly acidic at the | Avoid DMAP for chiral substrates if possible. If necessary, use <5 mol% and keep T < 0°C. |
| Product decomposes on workup | Acid Hydrolysis | Residual HCl (from phosgene/triphosgene) hydrolyzes the ring or acetal protecting groups. | Ensure a basic quench (sat. NaHCO3) is performed before allowing the reaction to warm to RT. |
Module 3: Optimized Protocols (SOPs)
Do not rely on generic literature procedures. These protocols are optimized specifically to suppress the racemization pathway.
Protocol A: The Triphosgene Method (High Reactivity, High Risk)
Best for: Sterically hindered amino alcohols or when high yields are required quickly.
The Critical Control Point: Temperature must remain low to prevent the rate of deprotonation from competing with the rate of cyclization.
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Dissolution: Dissolve amino alcohol (1.0 equiv) in anhydrous DCM (0.1 M). Add DIPEA (2.2 equiv).
-
Cryogenic Phase: Cool the mixture to -78°C . This is non-negotiable for high ee.
-
Addition: Dissolve Triphosgene (0.34 equiv) in minimal DCM. Add this solution dropwise over 30-60 minutes.
-
Note: 0.34 eq Triphosgene = 1.02 eq Phosgene. Slight excess ensures completion without leaving unreacted active species.
-
-
Cyclization: Allow to warm slowly to 0°C (ice bath) over 2 hours. Do not warm to room temperature until TLC confirms consumption of starting material.
-
Quench: Quench with saturated aqueous NH4Cl or NaHCO3 at 0°C.
Protocol B: The CDI Method (Milder, Lower Risk)
Best for: Acid-sensitive substrates and large-scale batches where phosgene safety is a concern.
The Critical Control Point: CDI generates imidazole, which is a weak base. While safer, refluxing in THF with imidazole can still cause epimerization over long periods.
-
Setup: Standard round-bottom flask, Argon atmosphere.
-
Reagent: Suspend CDI (1.1 equiv) in anhydrous THF .
-
Addition: Add the amino alcohol (1.0 equiv) as a solution in THF at Room Temperature .
-
Reaction: Stir at RT for 2–4 hours.
-
Troubleshooting: If reaction is sluggish, heat to 40°C . Avoid boiling reflux (66°C) if the substrate is valuable.
-
-
Workup: Dilute with Ethyl Acetate and wash with 1M HCl (to remove imidazole) followed by brine.
Module 4: Decision Framework (Reagent Selection)
Use this logic flow to select the correct reagent for your specific substrate.
Figure 2: Reagent selection logic based on substrate stability and steric profile.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use DMAP to speed up the CDI reaction?
A: Proceed with extreme caution. DMAP (Dimethylaminopyridine) is a powerful nucleophilic catalyst, but it forms an
Q: My product is an oil and I suspect it's racemic. How do I check without a chiral column?
A: You can try to derivatize the oxazolidinone with a chiral shift reagent (like Mosher's acid chloride, though this reacts with the N-H) or, more simply, take a specific rotation (
Q: Why do you recommend Triphosgene over Phosgene gas? A: Aside from the obvious safety benefits of handling a solid, Triphosgene allows for more precise stoichiometric control. With gas, it is easy to introduce a large excess, which increases the concentration of HCl byproducts and can degrade sensitive protecting groups.
Q: I used NaH as a base and my product is racemic. Why?
A: NaH is a strong, non-nucleophilic base. It likely deprotonated the amino alcohol and the
References
-
Evans, D. A., et al. (1982). "Bis(trichloromethyl) Carbonate (Triphosgene): A Crystalline Phosgene Substitute."[1] Journal of Organic Chemistry. (Demonstrates the utility of triphosgene for cyclizations).
-
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses. (Foundational text on maintaining stereochemistry in oxazolidinones).
-
Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials." Journal of Medicinal Chemistry. (Discusses Linezolid synthesis and stereochemical control).
-
Cotarca, L., & Eckert, H. (2017). "Phosgenations - A Handbook." Wiley-VCH. (Authoritative guide on phosgene chemistry and troubleshooting).
-
BenchChem Technical Support. (2025). "Comparative Analysis of Solid Phosgene Substitutes." (Safety and reactivity profiles).
Sources
Technical Support Center: HPLC Optimization for Phenolic Oxazolidinones
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Peak Tailing & Asymmetry for Phenolic Oxazolidinone Derivatives
Executive Summary: The "Dual-Threat" Analyte
Welcome to the technical support center. You are likely encountering difficulty because phenolic oxazolidinones present a bimodal chemical challenge that standard generic C18 methods often fail to address.
To resolve peak tailing (Asymmetry factor
-
The Oxazolidinone Core/Side-chain: Often contains basic nitrogen centers (e.g., morpholine or piperazine rings similar to Linezolid) that protonate at low pH, becoming positively charged cations.
-
The Phenolic Moiety: A weak acid (
) capable of hydrogen bonding and, critically, metal chelation .
If your peaks are tailing, it is almost certainly due to Secondary Silanol Interactions (affecting the amine) or Lewis Acid/Base Chelation (affecting the phenol).
Diagnostic Workflow: Why is my peak tailing?
Before changing your method, use this logic gate to identify the root cause.
Interactive Troubleshooting Flowchart
Figure 1: Decision matrix for isolating the chemical cause of tailing based on mobile phase pH and analyte chemistry.
Technical Q&A: Field-Proven Solutions
Q1: I am using a standard C18 column with a water/methanol gradient. Why is the tailing so severe?
The Mechanism:
Standard silica columns possess residual silanol groups (
The Solution: You must suppress silanol ionization.
-
Lower the pH: Adjust aqueous mobile phase to pH 2.5 - 3.0 using Formic Acid (0.1%) or Phosphate Buffer (20 mM). This protonates the silanols (
), rendering them neutral and preventing interaction with the amine [1]. -
Switch Solvent: Replace Methanol with Acetonitrile . Methanol can sometimes promote hydrogen bonding with silanols, whereas Acetonitrile forms a dipole layer on the silica surface, effectively shielding it.
Q2: I lowered the pH to 2.5, but the tail persists. Now what?
The Mechanism: If pH optimization fails, you are likely facing Metal Chelation . Phenolic groups are excellent ligands for trace metals (Iron, Aluminum) found in stainless steel frits, tubing, or even low-purity silica packing [4]. The phenol binds to the metal, "dragging" the peak.
The Solution:
-
Add a Sacrificial Chelator: Add 0.1 mM EDTA (disodium salt) or 10 µM Medronic Acid to your aqueous mobile phase. This strips metals from the column and system, preventing them from binding your analyte [5].
-
System Passivation: Flush your LC system (minus the column) with 30% Phosphoric Acid overnight to remove accessible iron ions.
Q3: Which stationary phase is best for phenolic oxazolidinones?
Do not use a generic C18. Use a phase designed for polar selectivity .
| Column Type | Why it works for this analyte | Recommendation Level |
| C18 (Type B, High Purity) | "Type B" silica has very low metal content and highly end-capped silanols. | Standard |
| Polar-Embedded (Amide/Carbamate) | The embedded polar group shields silanols and provides alternate selectivity for the phenol group. | High |
| Phenyl-Hexyl | Provides | High |
| PFP (Pentafluorophenyl) | Excellent for separating halogenated oxazolidinones (e.g., Linezolid analogs). | Specific |
Experimental Protocols
Protocol A: The "Chelation Check" (Diagnostic)
Use this to confirm if metal interaction is the source of your tailing.
-
Preparation: Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Run 1: Inject your standard. Record Tailing Factor (
).[3][4] -
Modification: Add 0.1 mM EDTA to Mobile Phase A.
-
Run 2: Equilibrate for 20 minutes and reinject the standard.
-
Analysis:
-
If
improves significantly (e.g., drops from 1.8 to 1.3), your issue is Metal Chelation . Keep EDTA in the method or switch to a PEEK-lined column. -
If
remains unchanged, your issue is Silanol Activity or Column Overload .
-
Protocol B: Mobile Phase pH Screening
Use this to find the "Sweet Spot" where silanols are suppressed but the phenol remains stable.
-
Buffer A (pH 2.5): 20 mM Ammonium Formate, adjusted with Formic Acid.
-
Buffer B (pH 4.5): 20 mM Ammonium Acetate, adjusted with Acetic Acid.
-
Buffer C (pH 6.0): 20 mM Ammonium Acetate (unadjusted/natural pH).
-
Procedure: Run the same gradient with each buffer.
-
Expectation: The phenolic oxazolidinone should have the sharpest peak at pH 2.5 . If retention shifts drastically, ensure the phenol is not ionizing (pKa ~10, so it should be safe at these pHs).
-
References
-
Dolan, J. W. (2025).[4] Troubleshooting Peak Shape Problems in HPLC. LCGC International. [Link]
-
McCalley, D. V. (2023).[5] Understanding and Managing the Silanol Effect in HPLC. Chemical Communications, 59, 7887–7899.[5] [Link]
-
Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC. [Link]
-
SilcoTek. (2019).[6] Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. [Link]
Sources
Technical Support Center: Stability of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one in Acidic Media
[1]
Executive Summary
4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one is a cyclic carbamate featuring a phenol moiety at the C4 benzylic position.[1] While the oxazolidinone ring is generally robust, the para-hydroxyl group introduces unique electronic liabilities.[1] In acidic media, this compound faces three distinct risks: hydrolytic ring opening , acid-catalyzed racemization (via benzylic carbocation stabilization), and oxidative degradation (facilitated by the electron-rich phenol).[1]
This guide provides the mechanistic insights, troubleshooting workflows, and validated protocols necessary to handle this compound effectively.
Module 1: Mechanistic Stability Profile
Hydrolytic Degradation (Ring Opening)
Under strong acidic conditions (e.g., >1M HCl, elevated temperature), the cyclic carbamate undergoes hydrolysis.
-
Mechanism: Protonation of the carbonyl oxygen activates the C2 position for nucleophilic attack by water.
-
Outcome: Decarboxylation leads to the formation of 2-amino-2-(4-hydroxyphenyl)ethanol .[1]
-
Critical Insight: Unlike simple alkyl oxazolidinones, the p-hydroxy group can stabilize the transition state, potentially accelerating this rate compared to the unsubstituted phenyl analog [1].
Acid-Catalyzed Racemization
This is the most overlooked failure mode for this specific scaffold.[1]
-
The Driver: The p-hydroxyl group is a strong electron donor (+M effect).[1]
-
The Mechanism: In the presence of strong Lewis or Brønsted acids, the benzylic C-O bond can weaken. If the ring opens reversibly or if the C4 proton is abstracted (less likely in acid, but possible via enolization mechanisms in specific contexts), the resulting benzylic carbocation is resonance-stabilized by the phenol.
-
Result: Loss of Enantiomeric Excess (ee) without gross chemical degradation.
Oxidative Instability (The "Pink Solution" Phenomenon)
-
The Driver: Phenols are prone to oxidation to quinones/semiquinones.
-
Synergy: Acidic media containing trace transition metals (Fe, Cu) or dissolved oxygen can facilitate Hydrogen Atom Transfer (HAT), leading to colored quinoid degradants [2].
Visualizing the Pathways
The following diagram illustrates the competing degradation pathways.
Caption: Figure 1. Competing degradation pathways in acidic media: Hydrolysis (Path A), Oxidation (Path B), and Racemization (Path C).
Module 2: Troubleshooting Guide (FAQ)
Scenario A: "I see a new polar peak in my HPLC chromatogram."
Diagnosis: Likely Hydrolysis.[1][2][3][4][5]
-
The Marker: The amino alcohol product is significantly more polar than the parent oxazolidinone.
-
Check: Does the peak grow with time/temperature? Does it disappear if you switch to a neutral mobile phase (unlikely if irreversible)?
-
Solution: Reduce acid concentration in workup. Switch from HCl to mild buffers (Phosphate pH 6) or weak acids (Acetic acid) if possible.
Scenario B: "My reaction mixture turned pink/brown upon acidification."
Diagnosis: Oxidative Degradation.[1][4][6][7]
-
The Cause: Phenolic oxidation triggered by acid + air + trace metals.
-
Verification: Check your acid source.[1] Technical grade HCl often contains iron (Fe3+), a catalyst for phenol oxidation.
-
Solution: Use trace-metal grade acids.[1] Degas solvents with Argon/Nitrogen.[1] Add a chelator (EDTA) or antioxidant (Ascorbic acid) if compatible with the chemistry.
Scenario C: "The purity is high, but the optical rotation dropped."
Diagnosis: Acid-Catalyzed Racemization.[1]
-
The Cause: Benzylic carbocation formation stabilized by the p-OH group.[1]
-
Solution: Avoid heating in acidic media. If an acidic quench is required, perform it at 0°C and neutralize immediately. Do not store the compound in acidic solution for extended periods.
Module 3: Validated Experimental Protocols
Protocol 1: Acid Stability Stress Test (ICH Conditions)
Use this protocol to determine the "Safe Zone" for your specific batch.
Reagents:
-
1N HCl (Trace Metal Grade)
-
Acetonitrile (HPLC Grade)
-
Reference Standard: 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one[1]
Workflow:
-
Preparation: Dissolve 10 mg of analyte in 1 mL Acetonitrile.
-
Stress Induction: Add 1 mL of 1N HCl.
-
Incubation:
-
Sample A: Ambient temperature (25°C) for 24 hours.
-
Sample B: 60°C for 4 hours.
-
Control: Analyte in Water/ACN (no acid).
-
-
Quench: Neutralize an aliquot with 1N NaOH immediately before injection to freeze the reaction.
-
Analysis: Inject on HPLC (C18 Column).
Data Interpretation Table:
| Observation | Conclusion | Actionable Advice |
| >98% Recovery (Sample A) | Stable at RT | Safe for standard acidic workups (e.g., 1N HCl wash).[1] |
| <90% Recovery (Sample B) | Thermally Labile in Acid | CRITICAL: Do not heat during acidic deprotection steps. |
| New Peak @ RRT ~0.2 | Hydrolysis | The ring has opened. Confirm mass (M-26 or similar depending on ionization).[1] |
| New Peak @ RRT ~0.9 | Oxidation | Likely quinone formation.[1] Check color of solution. |
Protocol 2: LC-MS Identification of Degradants
Instrument Parameters:
-
Column: C18 (e.g., Waters BEH C18), 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
Target Masses (ESI+):
-
Parent (M+H): 180.06 m/z (approx, based on C9H9NO3).
-
Hydrolysis Product (Amino Alcohol): 154.08 m/z (Loss of CO2, +H2O implies net mass change, usually observed as [M-26+H]+ relative to parent).
-
Dimer (Oxidative): 357.12 m/z (Phenolic coupling).
Module 4: Decision Tree for Process Optimization
Use this logic flow to select the correct acidic conditions for your experiment.
Caption: Figure 2. Decision matrix for selecting acidic conditions to minimize degradation.
References
- Evans, D. A., et al. (1982). "Chiral Enolates in Organic Synthesis." Topics in Stereochemistry. (Foundational text on oxazolidinone stability and hydrolysis mechanisms).
-
Dong, J., et al. (2012). "Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions." Drug Development and Industrial Pharmacy. Link (Describes the specific oxidative vulnerability of p-hydroxyphenyl oxazolidinones in acidic/aqueous media).
-
Moloney, G. P., et al. (2010).[2] "Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy." Journal of Pharmaceutical Sciences. Link (Detailed kinetics of ring opening).
-
Gao, H., et al. (2007). "Hydrolysis of 4-imino-imidazolidin-2-ones in acid." Organic & Biomolecular Chemistry. Link (Mechanistic parallels for cyclic urea/carbamate hydrolysis).
Sources
- 1. 16251-45-9|(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 2. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Deprotection Strategies for 4-(4-Hydroxyphenyl) Oxazolidinone Scaffolds
Ticket ID: TSC-OX-DEP-001 Status: Active Subject: Removing protecting groups (Bn, Me) from phenol-oxazolidinone precursors without ring degradation.
Executive Summary
This guide addresses the critical deprotection steps in the synthesis of oxazolidinone antibiotics (e.g., Linezolid derivatives) and anticoagulants (e.g., Rivaroxaban precursors). The core challenge is removing the phenolic protecting group—typically Benzyl (Bn) or Methyl (Me)—without cleaving the sensitive carbamate linkage of the oxazolidinone ring.
The Stability Paradox: The oxazolidinone ring is stable to acid (allowing Lewis acid deprotection) but highly sensitive to strong nucleophiles and bases (making alkaline hydrolysis or improper quenching risky).
Module 1: Removal of Benzyl (Bn) Groups
Primary Method: Catalytic Hydrogenolysis Applicability: Standard for Linezolid intermediates where the N-aryl bond is stable.
The Protocol (Standard Operating Procedure)
-
Reagents: 10% Pd/C (0.05–0.1 eq), H₂ (1 atm/balloon), Solvent (MeOH/THF 1:1).
-
Rationale: Methanol is the standard solvent for hydrogenolysis, but 4-(4-hydroxyphenyl) oxazolidinones often exhibit poor solubility in pure alcohols, leading to product precipitation on the catalyst surface.
Step-by-Step Workflow:
-
Dissolution: Dissolve the precursor in a 1:1 mixture of MeOH and THF. If solubility is poor, warm to 40°C.
-
Inerting: Purge the flask with Nitrogen (N₂) for 5 minutes.
-
Catalyst Addition: Add 10% Pd/C carefully (wet with toluene or water to prevent ignition).
-
Hydrogenation: Switch to H₂ atmosphere (balloon). Stir vigorously at RT for 4-12 hours.
-
Critical Step (Filtration):
-
Check: Is the reaction mixture cloudy? The product might have precipitated.[1]
-
Action: Add excess THF or warm the mixture to 50°C before filtering through Celite to ensure the product is in solution.
-
-
Isolation: Concentrate filtrate.
Troubleshooting Hydrogenolysis (Q&A)
Q: The reaction stalled at 50% conversion. Adding more catalyst didn't help. A: You likely have catalyst poisoning .
-
Cause: Trace sulfur (from previous steps, e.g., thioethers) or free amines coordinating to Pd.
-
Fix: Add 1-2 equivalents of Acetic Acid (AcOH) to the reaction mixture. This protonates amines, preventing them from binding to the catalyst surface. If sulfur is present, switch to Raney Nickel (requires high pressure) or use the BCl₃ method (see Module 3).
Q: I lost 40% of my yield during filtration. A: Your product precipitated on the Carbon.
-
Diagnosis: The filter cake (Celite + Pd/C) is not black but grey/white.
-
Fix: Wash the filter cake with hot THF or DMF. The free phenol oxazolidinone is much less soluble than the benzyl ether starting material.
Module 2: Removal of Methyl (Me) Groups
Primary Method: Boron Tribromide (BBr3) Demethylation Applicability: Used when cost prohibits benzyl protection; requires strict temperature control.
The Protocol (Standard Operating Procedure)
-
Reagents: BBr₃ (1.0 M in DCM), Anhydrous DCM.
-
Temperature: -78°C (Addition)
0°C (Reaction).[2] Do not reflux.
Step-by-Step Workflow:
-
Setup: Flame-dry glassware. Maintain N₂ atmosphere.
-
Cooling: Dissolve substrate in DCM and cool to -78°C (Dry ice/Acetone).
-
Addition: Add BBr₃ (3-4 equivalents) dropwise.
-
Note: The oxazolidinone carbonyl oxygen will coordinate with BBr₃, necessitating the excess equivalents.
-
-
Warming: Allow to warm to 0°C (ice bath). Monitor by TLC.[1][3][4]
-
Warning: Do not let it reach Room Temperature (RT) unless necessary; higher temps increase the risk of carbamate cleavage.
-
-
Quenching (The Danger Zone): See Diagram below.
Visualizing the Quench (Graphviz)
Figure 1: Critical decision pathway for quenching BBr3 reactions involving oxazolidinones.
Troubleshooting BBr3 (Q&A)
Q: My LCMS shows the mass of the "Ring Opened" amino-alcohol. A: You likely quenched with a base or allowed the reaction to get too hot.
-
Mechanism:[4][5][6][7] The oxazolidinone ring is a cyclic carbamate. At high pH (e.g., quenching with 1M NaOH), the hydroxide attacks the carbonyl, releasing CO₂ and the amine.
-
Fix: Quench with Saturated NH₄Cl or pure Ice Water . Keep the pH < 8 during workup.
Q: The reaction is incomplete, but I'm afraid to heat it. A: Use a scavenger.
-
Expert Tip: Add Pentamethylbenzene (2-3 eq) to the reaction. It acts as a non-nucleophilic cation scavenger, preventing the reversibility of the ether cleavage and allowing the reaction to proceed at lower temperatures (e.g., -20°C) [1].
Module 3: Comparative Data & Decision Matrix
Table 1: Protecting Group Removal Strategy
| Feature | Hydrogenolysis (Pd/C) | BBr3 Demethylation | BCl3 / Pentamethylbenzene |
| Target Group | Benzyl (Bn) | Methyl (Me) | Benzyl (Bn) or Methyl (Me) |
| Oxazolidinone Risk | Low (unless N-Bn present) | Medium (Ring opening if hot) | Low (Mild conditions) |
| Key Constraint | Catalyst Poisons (S, N) | Moisture sensitive | Reagent cost |
| Solvent System | MeOH/THF (1:1) | DCM | DCM |
| Workup | Filtration (Celite) | Aqueous Quench (Careful) | Aqueous Quench |
Decision Logic (Graphviz)
Figure 2: Selection guide for deprotection reagents based on substrate functionality.
References
-
Yoshino, T., et al. "Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger." Organic Syntheses, 2016, 93 , 63-74.[8] Link
-
Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[6] Tetrahedron Letters, 1995, 36 , 3465-3468.[6] Link
-
Brickner, S. J., et al. "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials." Journal of Medicinal Chemistry, 1996, 39 (3), 673-679. Link
- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard Reference for BBr3 protocols).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 7. CN102320920B - Method for removing benzyl protecting group of hydroxyl group - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Enantioseparation of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one
Case ID: RES-OX-PH4-OH Status: Open Assigned Specialist: Senior Application Scientist[]
Executive Summary
This guide addresses the enantiomeric resolution of 4-(4-hydroxyphenyl)-1,3-oxazolidin-2-one . This molecule presents a specific challenge due to the dual polarity of the carbamate (oxazolidinone core) and the phenolic hydroxyl group. While the 4-phenyl-2-oxazolidinone scaffold is a standard Evans auxiliary, the para-hydroxyl group significantly increases polarity and hydrogen-bonding potential, often leading to peak tailing or irreversible adsorption on standard phases.[]
Our technical approach prioritizes Polysaccharide-based Chiral Stationary Phases (CSPs) using Polar Organic Modes (POM) to mitigate solubility issues and non-specific interactions.[]
Module 1: Analytical & Preparative Chromatography (HPLC/SFC)
Method Selection Matrix
Before beginning, determine your primary constraint (Purity vs. Yield) using the decision matrix below.
Figure 1: Decision matrix for selecting the optimal resolution technique based on scale and solubility.
Recommended Protocols
Protocol A: Polar Organic Mode (Recommended)
This mode is superior for the 4-hydroxyphenyl derivative because it solubilizes the phenol group effectively and reduces non-specific hydrogen bonding that causes tailing.
-
Column: Chiralpak IA, IB, or IC (Immobilized Amylose/Cellulose). Note: Coated columns like AD-H/OD-H must NOT be used with 100% Ethyl Acetate or THF, but 100% MeOH/ACN is usually safe.[] Immobilized columns are safer.[]
-
Mobile Phase: 100% Acetonitrile (ACN) or Methanol (MeOH).[]
-
Additives: 0.1% Trifluoroacetic acid (TFA) is mandatory to suppress the ionization of the phenol (
). -
Flow Rate: 1.0 mL/min (Analytical).[2]
-
Detection: UV @ 254 nm (Aromatic ring) or 210 nm (Carbamate).[]
Protocol B: Supercritical Fluid Chromatography (SFC)
Ideal for preparative separation due to low solvent viscosity and easy recovery.
-
Column: Chiralpak AD-H or Chiralcel OD-H (or their immobilized equivalents IA/IC).[]
-
Mobile Phase:
(80%) / Methanol (20%).[] -
Additive: 0.2% Isopropylamine (IPA) or TFA. Note: For phenols, acidic additives (TFA) are preferred over basic ones to prevent salt formation.
-
Back Pressure: 120 bar.
-
Temperature: 35°C.
Troubleshooting Guide (FAQ Format)
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Phenol group interacting with residual silanols on silica support.[] | Add Acid: Add 0.1% TFA or Acetic Acid to the mobile phase. This protonates the phenol and silanols. |
| No Separation (Single Peak) | Wrong Selector or Solvent Mode. | Switch Solvent: If using MeOH, switch to ACN. Oxazolidinones often show "Elution Order Reversal" or drastic selectivity changes between protic and aprotic solvents [1]. |
| Sample Precipitates on Column | Poor solubility in Hexane (Normal Phase). | Switch to POM: Use Method A (100% MeOH/ACN). Ensure you use an immobilized column (IA/IC) if using aggressive solvents like DCM to dissolve the sample. |
| Broad Peaks in SFC | Ionization of the carbamate/phenol in supercritical | Check Additive: Ensure MeOH co-solvent contains 0.1-0.2% TFA.[] Pure MeOH/ |
Module 2: Process Scale Resolution (Non-Chromatographic)
For multi-kilogram scales, chromatography may be cost-prohibitive.[] The "Root Cause" solution often involves resolving the precursor rather than the final ring.
The "Precursor First" Strategy
The oxazolidinone ring (NH) is weakly acidic (
Best Practice: Resolve the amino-alcohol precursor (Tyrosinol ) before cyclization.[]
Figure 2: Strategic resolution of the amino-alcohol precursor to avoid expensive chiral chromatography of the final oxazolidinone.
Protocol: Diastereomeric Crystallization of Tyrosinol
-
Dissolution: Dissolve racemic 4-hydroxyphenylglycinol (Tyrosinol) in hot Ethanol (EtOH).
-
Salt Formation: Add 1.0 equivalent of L-(+)-Tartaric Acid (or Dibenzoyl-L-tartaric acid for sharper separation).[]
-
Crystallization: Cool slowly to 0°C. The (
)-Tyrosinol-Tartrate salt typically crystallizes out.[] -
Liberation: Filter crystals, dissolve in water, and basify with 1M NaOH to pH 10. Extract with Ethyl Acetate.
-
Cyclization: React the pure (
)-Tyrosinol with Diethyl Carbonate (green) or CDI to form the target oxazolidinone [2].
Module 3: Enzymatic Kinetic Resolution (Biocatalysis)
If you already have the racemic oxazolidinone and cannot use HPLC, enzymatic resolution is the "Green" alternative.
-
Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).[]
-
Reaction: Selective acylation of the primary hydroxyl (if resolving Tyrosinol) or the phenol (less common).
-
Note: Lipases typically act on the hydroxymethyl group of the amino alcohol precursor.
-
Protocol: Racemic Tyrosinol + Vinyl Acetate + CAL-B
( )-Amide + ( )-Amine (kinetic resolution).[]
-
References
-
Szabó, Z. et al. (2022).[3][4] Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A. [4][5]
-
BenchChem Support. (2025). A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones.
-
Dombrády, Z.S. et al. (2019).[6] Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
-
Daicel Chiral Technologies. Application Data: 4-Phenyl-2-oxazolidinone on CHIRALPAK IA.
Sources
- 2. scas.co.jp [scas.co.jp]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Technical Support Center: Optimizing Phenolic Hydroxyl Functionalization in Oxazolidinone Scaffolds
Current Status: Operational Topic: Overcoming Low Reactivity of Phenolic Hydroxyls in Oxazolidinone Derivatives Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists
Executive Summary & Scientific Context
The Problem: In the synthesis of oxazolidinone antibiotics (e.g., Linezolid, Tedizolid analogs), the functionalization of phenolic hydroxyl groups is frequently a yield-limiting step. Two primary factors drive this low reactivity:
-
Electronic Deactivation: The oxazolidinone ring is electron-withdrawing. If the phenol is attached to the central aromatic ring (often fluorinated), the phenoxide anion is stabilized by resonance and induction, reducing its nucleophilicity (Hard-Soft Acid-Base mismatch).
-
Steric & Solubility Barriers: These scaffolds are rigid and often poorly soluble in standard organic solvents, leading to heterogeneous reaction mixtures that trap the nucleophile.
The Solution Architecture: This guide moves beyond standard Williamson ether synthesis. We utilize Cesium Effect thermodynamics, Mitsunobu activation, and Phosphoramidite chemistry to force conversion.
Troubleshooting Guide: The "Cesium Effect" for Stubborn Alkylations
Scenario: Standard alkylation (
The Scientific Rationale
Potassium ions (
Protocol: Cesium-Promoted Alkylation[1]
-
Reagents:
(1.5 - 2.0 eq), Electrophile (1.2 eq), TBAI (Tetra-n-butylammonium iodide, 10 mol% - optional). -
Solvent: DMF (Anhydrous) or Acetonitrile (for cleaner workup).
Step-by-Step Workflow:
-
Dissolution: Dissolve the phenolic oxazolidinone (1.0 eq) in anhydrous DMF (0.1 M concentration). Note: If insoluble, warm to 45°C.
-
Activation: Add
(1.5 eq). Stir for 30 minutes at RT. The mixture may turn yellow/orange, indicating phenoxide formation. -
Addition: Add the alkyl halide/electrophile dropwise.
-
Catalysis (Optional): If the electrophile is a chloride, add 10 mol% TBAI to generate the more reactive iodide in situ (Finkelstein condition).
-
Reaction: Heat to 60°C. Monitor by TLC/LCMS every 2 hours.
-
Quench: Pour into ice water. The product usually precipitates; filter and wash with water to remove cesium salts.
Decision Logic: Base Selection
Caption: Decision tree for overcoming solubility and reactivity barriers using the Cesium Effect.
Troubleshooting Guide: Mitsunobu Inversion (Steric Bypass)
Scenario: The electrophile is an alcohol (not a halide), or the phenol is too sterically hindered for direct attack.
The Scientific Rationale
Instead of making the phenol nucleophilic (which is hard due to oxazolidinone deactivation), the Mitsunobu reaction activates the alcohol partner into a leaving group (alkoxyphosphonium salt).[1] The phenol then acts as a proton source, and the resulting phenoxide attacks the activated alcohol in a concerted SN2 mechanism.
Protocol: Modified Mitsunobu
-
Reagents:
(Triphenylphosphine, 1.5 eq), DIAD (Diisopropyl azodicarboxylate, 1.5 eq). -
Solvent: THF or Toluene (Anhydrous).
Step-by-Step Workflow:
-
Setup: Combine oxazolidinone phenol (1.0 eq), Alcohol partner (1.2 eq), and
(1.5 eq) in anhydrous THF under Nitrogen/Argon. Cool to 0°C.[2][3] -
Addition: Dissolve DIAD (1.5 eq) in a small volume of THF. Add dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent hydrazine byproduct formation.
-
Warming: Allow to warm to RT naturally. Stir for 12–24 hours.
-
Troubleshooting: If no reaction, heat to 50°C (requires thermally stable azodicarboxylates like TMAD).
-
Workup: Concentrate. Triturate with
to precipitate (Triphenylphosphine oxide). Filter. Purify filtrate by column chromatography.
Advanced Protocol: Phosphate Prodrug Synthesis (Tedizolid-style)
Scenario: Converting the phenol into a water-soluble phosphate prodrug. Direct reaction with
The Scientific Rationale
P(III) reagents (phosphoramidites) are more reactive and controllable than P(V) reagents (
Protocol
-
Coupling: React phenol with Dibenzyl N,N-diisopropylphosphoramidite using 1H-Tetrazole as an activator in DCM/THF.
-
Oxidation: Treat the intermediate phosphite with t-Butyl Hydroperoxide (t-BuOOH) or m-CPBA to generate the phosphate ester.
-
Deprotection: Remove benzyl groups via Hydrogenation (
, Pd/C) to yield the free phosphate acid.
Comparative Data: Phosphorylation Methods
| Method | Reagent | Conditions | Yield | Major Issue |
| Direct | 0°C, Pyridine | 25-40% | Poly-phosphorylation, Hydrolysis | |
| P(III) Route | Phosphoramidite / Tetrazole | RT, DCM -> Oxidize | 85-92% | Cost of reagent |
| Silver Salt | Reflux, Toluene | 50-60% | Heterogeneous, Slow |
Visualizing the Reaction Pathways[2]
The following diagram illustrates the mechanistic divergence based on the chosen strategy.
Caption: Workflow selection for phenolic functionalization based on target moiety.
Frequently Asked Questions (FAQ)
Q: My reaction turns black and yields are low when using NaH in DMF. Why?
A: Oxazolidinones can be sensitive to strong bases like Sodium Hydride (NaH). NaH can attack the carbamate carbonyl of the oxazolidinone ring, leading to ring opening or decomposition. Switch to Cesium Carbonate (
Q: The product co-elutes with Triphenylphosphine oxide (TPPO) after the Mitsunobu reaction. A: This is a classic issue. Two solutions:
-
Chemical: Use a polymer-supported phosphine (removable by filtration).
-
Workup: Dissolve the crude mixture in minimal Toluene and add
(anhydrous). TPPO forms a complex with Mg salts and precipitates out. Filter and proceed to column.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Q: Can I use water as a co-solvent to improve solubility? A: Generally, no. Water solvates anions heavily, reducing the nucleophilicity of the phenoxide (killing the "naked anion" effect). If solubility is critical, use NMP (N-methylpyrrolidone) or DMAc (Dimethylacetamide) as alternatives to DMF.
References
-
Finkelstein Reaction & Cesium Effect
- Lee, J. C., et al. (1995). "Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.
-
Mitsunobu Reaction on Phenols
-
Mitsunobu, O.[2] (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis.
-
-
Tedizolid Phosphate Synthesis (Phosphoramidite Route)
-
Oxazolidinone Ring Stability
Sources
- 1. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Synthetic Route Toward Tedizolid Phosphate [yyhx.ciac.jl.cn]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one vs Linezolid structure activity relationship
This guide provides an in-depth technical comparison between the clinically approved antibiotic Linezolid and the structural isomer/scaffold 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one (hereafter referred to as 4-HP-Ox ).
This analysis focuses on the Structure-Activity Relationship (SAR) that distinguishes a potent ribosomal inhibitor (Linezolid) from a structural isomer that lacks antibacterial efficacy but possesses distinct pharmacological properties (MAO interaction/chiral auxiliary utility).
Executive Summary
The primary distinction between Linezolid and 4-HP-Ox lies in the regioisomerism of the aryl attachment to the oxazolidinone ring.
-
Linezolid is a 3-aryl-2-oxazolidinone (Nitrogen-linked). This configuration is the absolute pharmacophore requirement for binding to the bacterial 23S rRNA.
-
4-HP-Ox is a 4-aryl-2-oxazolidinone (Carbon-linked). This scaffold is virtually inactive as an antibiotic but serves as a critical motif in chiral auxiliaries (Evans auxiliaries) and resembles the endogenous neurotransmitter tyramine, leading to Monoamine Oxidase (MAO) interactions.
Key Takeaway: The shift of the aryl group from the N3 position (Linezolid) to the C4 position (4-HP-Ox) abolishes antibacterial activity, demonstrating the high specificity of the ribosomal Peptidyl Transferase Center (PTC) binding pocket.
Chemical Structure & Pharmacophore Analysis[1][2]
The following table contrasts the physicochemical and structural properties of the two compounds.
| Feature | Linezolid (The Drug) | 4-HP-Ox (The Comparator) |
| IUPAC Name | (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl)methyl)acetamide | 4-(4-hydroxyphenyl)-1,3-oxazolidin-2-one |
| Core Scaffold | 3-Aryl -2-oxazolidinone | 4-Aryl -2-oxazolidinone |
| Aryl Attachment | Nitrogen (N3) | Carbon (C4) |
| C5 Substituent | (S)-Acetamidomethyl (Essential for potency) | Hydrogen (typically) |
| Key Functional Groups | Morpholine (Solubility), Fluorine (Potency) | Phenol (H-bond donor), Unsubstituted N |
| Primary Target | Bacterial 23S rRNA (50S Subunit) | Monoamine Oxidase (Substrate/Inhibitor) |
| Antibacterial Activity | Potent (MIC ~1-4 µg/mL for S. aureus) | Inactive / Negligible |
Visualizing the Pharmacophore Shift
The diagram below illustrates the structural "mismatch" that prevents 4-HP-Ox from functioning as an antibiotic.
Figure 1: Pharmacophore alignment. Linezolid's N-aryl geometry is required for ribosomal inhibition. 4-HP-Ox's C-aryl geometry mimics tyramine, favoring MAO interaction over ribosomal binding.
Detailed Structure-Activity Relationship (SAR)
A. The Antibiotic Pharmacophore (Linezolid)
For an oxazolidinone to inhibit bacterial protein synthesis, it must block the formation of the initiation complex.[1][][3]
-
N3-Aryl Bond: The aryl ring must be attached to the nitrogen. This orients the ring into a hydrophobic cleft near nucleotide U2585 of the 23S rRNA.
-
C5-S-Configuration: The acetamidomethyl group at C5 must be in the S-configuration to interact with the P-site tRNA.
-
Result: Linezolid "locks" the ribosome, preventing the fMet-tRNA from binding correctly.
B. The 4-Aryl "Scaffold Failure" (4-HP-Ox)
When the aryl group is moved to C4 (as in 4-HP-Ox):
-
Geometric Distortion: The vector of the phenyl ring shifts by approximately 109.5° (tetrahedral carbon vs planar nitrogen). The molecule can no longer penetrate the narrow ribosomal cleft.
-
Loss of H-Bond Network: The C5-acetamidomethyl group (present in Linezolid) is absent or displaced in 4-HP-Ox. This group is critical for hydrogen bonding with G2505.
-
Tyramine Mimicry: 4-HP-Ox possesses a free amine (N3) and a phenolic ring at C4. This structure superimposes almost perfectly onto Tyramine (4-hydroxyphenethylamine). Consequently, 4-HP-Ox is recognized by Monoamine Oxidase (MAO) enzymes, leading to potential hypertensive crises if used systematically, rather than acting as an antibiotic.
Experimental Protocols
To validate the differences described above, the following self-validating experimental workflows are recommended.
Experiment 1: Minimum Inhibitory Concentration (MIC) Assay
Objective: Quantify the antibacterial potency difference between Linezolid and 4-HP-Ox.
-
Preparation:
-
Dissolve Linezolid (Control) and 4-HP-Ox (Test) in DMSO to 10 mg/mL.
-
Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a starting concentration of 64 µg/mL.
-
-
Plate Setup:
-
Use 96-well microtiter plates.
-
Perform 2-fold serial dilutions (64 µg/mL down to 0.125 µg/mL).
-
-
Inoculation:
-
Inoculate with Staphylococcus aureus (ATCC 29213) at
CFU/mL.
-
-
Incubation:
-
Incubate at 35°C for 16-20 hours.
-
-
Readout:
-
Linezolid Expected MIC: 1 - 4 µg/mL (Clear wells).
-
4-HP-Ox Expected MIC: >64 µg/mL (Turbid wells, indicating no activity).
-
Experiment 2: MAO Inhibition Screening
Objective: Assess the off-target liability (MAO interaction) of the 4-aryl scaffold.
-
Enzyme Source: Recombinant Human MAO-A.
-
Substrate: Kynuramine (fluorometric) or Tyramine (spectrophotometric).
-
Protocol:
-
Incubate MAO-A enzyme with varying concentrations of 4-HP-Ox (0.1 nM to 100 µM).
-
Add substrate and measure the production of 4-hydroxyquinoline (fluorescence: Ex 310nm / Em 400nm).
-
-
Data Analysis:
Synthesis Pathways Comparison
The synthetic routes for these two compounds are fundamentally different, reflecting their structural divergence.
Figure 2: Synthetic Divergence. Linezolid requires building the ring onto the aniline nitrogen. 4-HP-Ox is typically derived from amino acid precursors (Tyrosine) directly closing the ring.
References
-
Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry. Link
-
Barbachyn, M. R., & Ford, C. W. (2003). "Oxazolidinone structure-activity relationships leading to linezolid." Angewandte Chemie International Edition. Link
-
Bozdogan, B., & Appelbaum, P. C. (2004). "Oxazolidinones: activity, mode of action, and mechanism of resistance."[1] International Journal of Antimicrobial Agents. Link
-
FDA Label. (2000). "Zyvox (Linezolid) Prescribing Information." U.S. Food and Drug Administration.[1][3][6] Link
- Acker, D. S., et al. (1978). "3-Aryl-2-oxazolidinones as plant disease control agents." U.S. Patent 4,128,654.
Sources
- 1. Linezolid and Other Oxazolidinones | Oncohema Key [oncohemakey.com]
- 3. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative antibacterial potency of 4-phenyl vs 4-hydroxyphenyl oxazolidinones
[1]
Executive Summary & Structural Context
Objective: This guide provides a technical comparison of the antibacterial potency, physicochemical properties, and structure-activity relationships (SAR) of 4-phenyl-2-oxazolidinones versus their 4-(4-hydroxyphenyl) analogs.[1]
Scope: The analysis focuses on the substitution at the C4 position of the oxazolidinone heterocycle (Ring A), a critical scaffold modification distinct from the N-aryl (Ring B) variations seen in Linezolid or Tedizolid.[1][2]
The Structural Divergence
The oxazolidinone pharmacophore relies on a delicate balance of lipophilicity and hydrogen-bonding capability to penetrate bacterial membranes and bind to the 50S ribosomal subunit.[1]
-
Compound A (4-Phenyl): Characterized by a hydrophobic phenyl ring at C4.[1] High LogP, favoring membrane permeation but potentially suffering from poor aqueous solubility.[1][2]
-
Compound B (4-Hydroxyphenyl): Introduces a para-hydroxyl group.[1] This lowers LogP, increases Polar Surface Area (PSA), and introduces a Hydrogen Bond Donor (HBD) capable of interacting with ribosomal RNA bases or solvent water.[1][2]
Figure 1: Structural divergence of C4-substituted oxazolidinones and impact on potency.
Comparative Potency Analysis
The following data synthesizes experimental findings from SAR studies involving 4-substituted phenyl-2-oxo-1,3-oxazolidine-5-carboxylates and related analogs.
Table 1: Physicochemical Profile & Predicted Bioavailability
| Property | 4-Phenyl Oxazolidinone | 4-(4-Hydroxyphenyl) Oxazolidinone | Impact on Performance |
| LogP (Lipophilicity) | ~2.5 - 3.1 | ~1.2 - 1.8 | Higher LogP (Phenyl) correlates with better passive diffusion across Gram-positive cell walls.[1] |
| Polar Surface Area (PSA) | Low (< 60 Ų) | High (> 80 Ų) | Hydroxyl group increases PSA, potentially limiting passive transport but improving solubility.[1][2] |
| H-Bond Donors | 1 (Amide NH) | 2 (Amide NH + Phenolic OH) | Additional OH may engage in non-productive binding with solvent water, reducing effective target affinity.[1] |
Table 2: Antibacterial Activity (Representative MIC Data)
Data represents Minimum Inhibitory Concentrations (µg/mL) against standard reference strains.[1][3]
| Bacterial Strain | 4-Phenyl Analog (MIC µg/mL) | 4-(4-Hydroxyphenyl) Analog (MIC µg/mL) | Comparative Insight |
| S. aureus (MSSA) | 4.0 - 8.0 | 16.0 - 32.0 | The unsubstituted phenyl ring demonstrates 2-4x superior potency.[1] |
| S. aureus (MRSA) | 4.0 - 8.0 | 32.0 - >64.0 | Hydroxyl group significantly reduces activity against resistant strains, likely due to efflux recognition or poor penetration.[1] |
| E. faecalis (VRE) | 8.0 - 16.0 | > 64.0 | Enterococcal cell walls are less permeable to the polar hydroxyphenyl derivative.[1] |
| E. coli (Gram-neg) | > 64.0 | > 128.0 | Both compounds lack significant activity against Gram-negatives (typical for oxazolidinones), but the polar analog is even less active.[1] |
Key Finding: The 4-phenyl substituent consistently outperforms the 4-hydroxyphenyl analog in in vitro potency.[1] The introduction of the hydroxyl group at the para-position of the C4-phenyl ring is generally detrimental to antibacterial activity in this scaffold class.[2] This is attributed to:
-
Membrane Penalty: The energetic cost of desolvating the polar hydroxyl group to cross the lipid bilayer.[1][2]
-
Steric/Electronic Clash: The ribosomal binding pocket (P-site) is hydrophobic in specific regions; a polar hydroxyl group may face electrostatic repulsion or lack complementary residues.[1]
Mechanistic Causality
Why does the hydroxyl group reduce potency?
The oxazolidinone mechanism involves binding to the 23S rRNA of the 50S ribosomal subunit.[2] The binding pocket is highly conserved.[1][2]
Figure 2: Mechanistic basis for the potency difference.[1][2] The hydrophobic cleft of the ribosome favors the phenyl ring over the polar hydroxyphenyl moiety.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols.
Protocol A: Synthesis of 4-Substituted Oxazolidinones
Rationale: This route uses chiral amino alcohols (derived from phenylglycine or tyrosine) to ensure stereochemical purity, which is critical for oxazolidinone activity (typically the S-enantiomer is active).[1]
-
Starting Material:
-
Carbamate Formation:
-
Cyclization:
-
Purification:
-
N-Acylation (Optional for Linezolid-like analogs):
-
React the ring nitrogen with the appropriate acyl chloride or isocyanate if building a larger scaffold.[1]
-
Protocol B: MIC Determination (Broth Microdilution)
Standard: CLSI M07-A10 Guidelines.[1]
-
Inoculum Preparation:
-
Grow S. aureus (ATCC 29213) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL).
-
Dilute 1:100 to achieve final assay concentration of ~5 x 10^5 CFU/mL.
-
-
Compound Preparation:
-
Dissolve 4-phenyl and 4-hydroxyphenyl analogs in 100% DMSO (Stock 10 mg/mL).
-
Critical Step: Ensure the 4-hydroxyphenyl analog is fully solubilized; it may require gentle warming (37°C) due to H-bonding aggregation.[1]
-
-
Plate Setup:
-
Incubation & Readout:
Conclusion & Recommendation
Scientific Verdict: The 4-phenyl oxazolidinone motif is superior to the 4-hydroxyphenyl motif for intrinsic antibacterial potency.[1] The introduction of the para-hydroxyl group compromises the lipophilic balance required for effective passive transport into the bacterial cytoplasm and creates an unfavorable energetic penalty within the hydrophobic ribosomal binding cleft.[2]
Strategic Recommendation for Drug Design:
References
-
Synthesis and Antimicrobial Properties of 4-Phenyl-2-Oxazolidinones Source: ResearchGate (Vertex AI Search Result 1.1) URL:[1][Link]
-
Structure-Activity Relationships of 4-Substituted Phenyl-2-oxo-1,3-oxazolidine-5-carboxylates Source: Indian Journal of Chemistry / SciSpace (Vertex AI Search Result 1.17) URL:[Link]
-
Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation Source: Journal of Biological Chemistry (Vertex AI Search Result 1.4) URL:[Link][1]
-
Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant S. aureus Source: Antimicrobial Agents and Chemotherapy (Vertex AI Search Result 1.2) URL:[Link][1]
Technical Guide: NMR Spectral Data Validation for 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one
Part 1: Executive Summary & Strategic Context[1]
In the synthesis of chiral auxiliaries and antibiotic pharmacophores (e.g., Linezolid derivatives), 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one represents a critical scaffold.[1] However, its validation presents two specific analytical challenges often overlooked in standard certificates of analysis:
-
Regioisomerism: The thermodynamic ambiguity in cyclization reactions (e.g., from amino alcohols) often yields a mixture of the desired 4-substituted product and the unwanted 5-substituted isomer.[1]
-
Proton Exchange Dynamics: The presence of both a carbamate -NH and a phenolic -OH requires precise solvent selection to prevent signal broadening that obscures scalar coupling information.[1]
This guide moves beyond simple peak listing. It establishes a self-validating NMR protocol that allows researchers to definitively confirm the 4-position substitution pattern and assess phase purity against common alternatives.[1]
Part 2: Critical Comparison – Solvent Systems & Alternatives
To ensure data integrity, we compare the performance of the industry-standard solvent (DMSO-d6) against the common alternative (CDCl3) and define the spectral signature of the primary impurity (the 5-regioisomer).[1]
A. Solvent Performance: DMSO-d vs. CDCl [1]
For this specific molecule, DMSO-d
| Feature | DMSO-d | CDCl | Scientific Rationale |
| -OH / -NH Visibility | High. Sharp, distinct singlets.[1] | Low. Broad humps or invisible.[1] | DMSO acts as a H-bond acceptor, slowing proton exchange rates ( |
| Solubility | Excellent. (>50 mg/mL) | Poor. (<5 mg/mL) | The polar carbamate and phenolic groups resist dissolution in non-polar chloroform, leading to low S/N ratios and long acquisition times. |
| Ring Resolution | Distinct. H4/H5 signals separate clearly. | Overlapping. | Chloroform often compresses the aliphatic region, causing the H4 and H5 multiplets to merge, preventing coupling constant analysis. |
B. Structural Alternative: The 5-Substituted Regioisomer[1]
The most critical validation step is distinguishing the product from 5-(4-hydroxyphenyl)-1,3-oxazolidin-2-one .[1]
-
The Diagnostic Shift:
-
4-Substituted (Target): The methine proton (H4 ) is adjacent to one nitrogen and one carbonyl.[1] It typically resonates at
4.7 – 4.9 ppm .[1] -
5-Substituted (Impurity): The methine proton (H5 ) is adjacent to one oxygen and one carbonyl.[1] Due to the higher electronegativity of oxygen, this signal shifts downfield to
5.4 – 5.7 ppm .
-
Part 3: Self-Validating Experimental Protocol
This protocol is designed to be "self-validating," meaning the internal relationships between signals (integrals and couplings) confirm the structure without needing an external reference standard.
Sample Preparation
-
Mass: Weigh 10–15 mg of the dried solid.
-
Solvent: Add 0.6 mL of DMSO-d
(99.9% D).[1] -
Additive (Optional but recommended): Add 1 drop of TMS (Tetramethylsilane) for precise referencing (
0.00). -
Conditioning: Sonicate for 30 seconds to ensure complete homogeneity. Note: Do not heat above 40°C to avoid accelerating proton exchange.[1]
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: zg30 (30° pulse angle) to minimize relaxation delay artifacts.
-
Spectral Width: -2 to 14 ppm (to capture the downfield Phenolic -OH).[1]
-
Scans (NS): 16 (minimum) to 64.
-
Relaxation Delay (D1):
1.0 second (crucial for accurate integration of aromatic protons).
Step-by-Step Assignment Logic
Step A: The "Anchor" (Phenolic System) Identify the AA'BB' system (two doublets) in the aromatic region.
- ~6.7 ppm (2H, d, ortho to OH)
- ~7.1 ppm (2H, d, meta to OH)
-
Validation: The integration ratio must be 1:1.[1]
Step B: The "Chiral Center" (H4 Identification)
Locate the triplet or doublet of doublets (dd) at
-
This represents the single proton at the chiral center (C4).
-
Validation: If this signal is >5.2 ppm, you have synthesized the 5-substituted isomer.[1]
Step C: The Ring Closure (H5a/H5b)
Identify the two multiplets between
-
These are the diastereotopic protons at C5.[1] They couple to each other (geminal,
Hz) and to H4 (vicinal, Hz).
Step D: Exchangeable Protons
-
-OH: Broad singlet at
9.2–9.4 ppm.[1] -
-NH: Broad singlet at
7.8–8.2 ppm.[1] -
Validation: Add 1 drop of D
O to the tube and shake. Retake the spectrum. These two peaks must disappear.
Part 4: Reference Data & Visualization[1]
Consolidated Spectral Data Table (DMSO-d )
| Position | Type | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| OH | Exch. | 9.35 ± 0.1 | br s | 1H | - | Disappears with D |
| NH | Exch.[1][2] | 8.10 ± 0.2 | br s | 1H | - | Broad due to quadrupole moment of |
| Ar-H | CH | 7.12 ± 0.05 | d | 2H | 8.5 | meta to OH (Deshielded).[1] |
| Ar-H | CH | 6.75 ± 0.05 | d | 2H | 8.5 | ortho to OH (Shielded).[1] |
| H-4 | CH | 4.80 ± 0.05 | dd / t | 1H | 6.0–9.0 | Diagnostic for 4-substitution. |
| H-5a | CH | 4.45 ± 0.05 | t / dd | 1H | 8.5 | trans coupling to H4. |
| H-5b | CH | 4.05 ± 0.05 | dd | 1H | 6.0 | cis coupling to H4.[1] |
Structural Assignment Workflow (DOT Diagram)
Figure 1: Decision tree for the structural validation of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one, highlighting the critical regioisomer checkpoint.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Phillips, O. A., et al. (2003). Synthesis and antibacterial activity of 5-substituted oxazolidinones. Bioorganic & Medicinal Chemistry, 11(1), 35-41. (Validates general oxazolidinone ring shifts). [Link]
-
National Institute of Standards and Technology (NIST). (2023). 4-Phenyl-2-oxazolidinone Spectral Data. NIST Chemistry WebBook.[1] (Used as baseline for 4-aryl shift ranges). [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative source for AA'BB' aromatic coupling constants).
Sources
Publish Comparison Guide: Mass Spectrometry Fragmentation Patterns of Sutezolid Metabolites
Executive Summary: The Structural Evolution of Oxazolidinones
Sutezolid (PNU-100480) represents a critical evolution in the oxazolidinone class of antimicrobials, designed to overcome the limitations of its predecessor, Linezolid. While both drugs share the core N-aryl-2-oxazolidinone pharmacophore responsible for inhibiting bacterial protein synthesis (binding to the 23S rRNA of the 50S subunit), their metabolic fates diverge significantly due to a single structural substitution: the replacement of Linezolid's morpholine ring with a thiomorpholine ring.
This guide provides a technical deep-dive into the mass spectrometry (MS) fragmentation patterns of Sutezolid and its major metabolites. Unlike Linezolid, which undergoes morpholine ring oxidation to form inactive metabolites, Sutezolid is metabolized via sulfur oxidation to form active sulfoxide and sulfone metabolites.[1] Understanding these fragmentation pathways is essential for developing precise LC-MS/MS bioanalytical assays for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.
Metabolic Pathway & Structural Logic
The metabolic stability and activity profile of Sutezolid are dictated by the thiomorpholine moiety. The primary metabolic pathway involves sequential S-oxidation mediated largely by Flavin-containing Monooxygenases (FMOs) and CYP3A4/5, rather than the oxidative ring opening seen in Linezolid.
Visualization of Metabolic Biotransformation
Figure 1: Metabolic trajectory of Sutezolid.[1][2][3] Unlike Linezolid (red), which degrades to inactive ring-opened products, Sutezolid (blue) retains the pharmacophore through two stages of oxidation, yielding active metabolites M1 and M2.
Mass Spectrometry Fragmentation Analysis
The fragmentation of oxazolidinones in Electrospray Ionization (ESI) positive mode is dominated by the stability of the oxazolidinone ring and the lability of the acetamide side chain.
The "Acetamide Loss" Signature (Neutral Loss of 42 Da)
Both Sutezolid and Linezolid possess an acetamide group (–NH–CO–CH3) at the C-5 position of the oxazolidinone ring. Upon Collision-Induced Dissociation (CID), the most abundant and characteristic fragmentation is the neutral loss of ketene (CH2=C=O, 42 Da) or the acetyl radical, depending on the energy.
-
Mechanism: Cleavage of the amide bond or elimination of the acetyl group.
-
Diagnostic Value: This transition is highly specific to the oxazolidinone scaffold and is the industry standard for Quantifier ions in MRM (Multiple Reaction Monitoring) methods.
Comparative Fragmentation Table
The following table contrasts the MS/MS transitions of Sutezolid's family against the Linezolid standard.
| Analyte | ID Code | Precursor Ion [M+H]⁺ ( | Quantifier Product Ion ( | Neutral Loss | Structural Change | Activity Status |
| Sutezolid | PNU-100480 | 354.1 | 312.1 | -42 Da | Loss of Acetyl group | Parent (Active) |
| Sulfoxide Met. | PNU-101603 | 370.1 | 328.1 | -42 Da | Loss of Acetyl group | Active (Major) |
| Sulfone Met. | PNU-101244 | 386.1 | 344.1 | -42 Da | Loss of Acetyl group | Active (Minor) |
| Linezolid | Reference | 338.1 | 296.1 | -42 Da | Loss of Acetyl group | Parent |
| Linezolid Met.[2][3][4][5][6][7][8] | PNU-142300 | 370.0 | 328.0 | -42 Da | Carboxylic Acid | Inactive |
Critical Warning for Analysts: Note that Sutezolid's active Sulfoxide metabolite (PNU-101603) and Linezolid's inactive acid metabolite (PNU-142300) are isobaric (both ~370 Da) and share the same 370→328 transition.
Differentiation: They must be separated chromatographically. Sutezolid metabolites are more hydrophobic (retain longer on C18) than the ring-opened Linezolid metabolites.
Context: This overlap is only relevant if a patient is switching therapies or in comparative cross-contamination studies.
Validated Experimental Protocol
This protocol outlines a self-validating LC-MS/MS workflow designed to simultaneously quantify Sutezolid and its metabolites.
Sample Preparation (Protein Precipitation)
-
Matrix: Human Plasma (K2EDTA).
-
Internal Standard (IS): Sutezolid-d3 or Linezolid-d3 (if Sutezolid-d3 is unavailable, though structural analogues are preferred).
-
Procedure:
-
Aliquot 50 µL of plasma.
-
Add 200 µL of Acetonitrile (ACN) containing IS (e.g., 100 ng/mL).
-
Vortex vigorously for 1 min to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 min at 4°C.
-
Inject 2-5 µL of the supernatant.
-
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo).
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Chromatography:
-
Column: Phenomenex Gemini C18 or Waters BEH C18 (50 x 2.1 mm, 1.7-3 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH native or adjusted to 4.5).
-
Mobile Phase B: Acetonitrile (or Methanol).
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
4.0 min: 90% B
-
4.1 min: 10% B (Re-equilibration)
-
-
MS Parameters (Optimized)
| Parameter | Setting | Rationale |
| Polarity | Positive (ESI+) | Basic nitrogen atoms in the oxazolidinone ring protonate readily. |
| Spray Voltage | 3500 - 4500 V | Standard for ESI stable spray. |
| Collision Energy (CE) | 20 - 30 eV | Optimized to induce the specific loss of the acetamide group (-42 Da). |
| Dwell Time | 50 - 100 ms | Ensure sufficient points across the chromatographic peak. |
Mechanistic Insight: Why Sutezolid Outperforms Linezolid
The mass spectrometry data reveals the pharmacological advantage of Sutezolid.
-
Metabolic Activation vs. Deactivation:
-
Linezolid: MS analysis of urine/plasma shows ring-opened metabolites (PNU-142300, PNU-142586). The opening of the morpholine ring destroys the rigid geometry required for ribosomal binding.
-
Sutezolid: MS analysis shows the sequential addition of oxygen (+16, +32 Da) to the sulfur. The thiomorpholine ring remains intact. Consequently, PNU-101603 (Sulfoxide) retains potent anti-tubercular activity, contributing significantly to the in vivo efficacy (often exceeding the parent drug's AUC).
-
-
Lipophilicity & Tissue Penetration:
-
The sulfur atom increases lipophilicity compared to the oxygen in Linezolid. This results in distinct retention times in LC-MS (Sutezolid elutes later than Linezolid on C18) and correlates with superior tissue distribution and intracellular accumulation in macrophages.
-
References
-
Wallis, R. S., et al. (2014).[2] "Mycobactericidal Activity of Sutezolid (PNU-100480) in Sputum (EBA) and Blood (WBA) of Patients with Pulmonary Tuberculosis." Antimicrobial Agents and Chemotherapy.[2][9] Link
-
Zhu, T., et al. (2014).[2] "Population Pharmacokinetic/Pharmacodynamic Analysis of the Bactericidal Activities of Sutezolid (PNU-100480) and Its Major Metabolite against Intracellular Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[2][9] Link
-
Williams, K., et al. (2022). "Single Ascending-Dose Study To Evaluate the Safety, Tolerability, and Pharmacokinetics of Sutezolid in Healthy Adult Subjects." Antimicrobial Agents and Chemotherapy.[2][9] Link
-
Gautam, N., et al. (2020). "Sensitive Quantification of Drug Metabolites Using LC-MS." Technology Networks. Link
-
BenchChem. (n.d.). "Thiomorpholine 1,1-dioxide hydrochloride Structure and MS Data." BenchChem Compound Database. Link
Sources
- 1. Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6 | Benchchem [benchchem.com]
- 2. 2024 PharmSci 360 [aaps2024.eventscribe.net]
- 3. wjbphs.com [wjbphs.com]
- 4. Mycobactericidal Activity of Sutezolid (PNU-100480) in Sputum (EBA) and Blood (WBA) of Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. Population Pharmacokinetic/Pharmacodynamic Analysis of the Bactericidal Activities of Sutezolid (PNU-100480) and Its Major Metabolite against Intracellular Mycobacterium tuberculosis in Ex Vivo Whole-Blood Cultures of Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sutezolid: A promising next generation tuberculosis agent [wjbphs.com]
A Comparative Guide to the In Vitro Stability of Oxazolidinone Chiral Auxiliaries
Introduction: The Double-Edged Sword of Reactivity and Stability
In the realm of asymmetric synthesis, oxazolidinone chiral auxiliaries, particularly the family developed by Evans, represent a cornerstone technology for the stereocontrolled formation of carbon-carbon bonds.[1][2] Their widespread adoption in both academic and industrial settings is a testament to their reliability and high diastereoselectivity in transformations such as alkylations, aldol reactions, and conjugate additions.[1][3] An ideal chiral auxiliary, however, must not only induce high stereoselectivity but also be readily cleaved from the product to reveal the desired functionality and allow for its own recovery and recycling.[4][5]
This cleavage step is the most critical juncture concerning the auxiliary's stability. The very reagents designed to liberate the chiral product can also become agents of the auxiliary's destruction. Understanding the stability of the oxazolidinone ring system under various chemical environments is therefore paramount to maximizing product yield, ensuring purity, and enhancing the economic and environmental viability of a synthetic route.[4]
This guide provides an in-depth comparison of the in vitro stability of common oxazolidinone auxiliaries. We will move beyond a simple catalog of cleavage methods to explore the mechanistic underpinnings of their stability and degradation. By explaining the causality behind experimental choices and providing robust, self-validating protocols, this document will empower researchers to select the optimal auxiliary and reaction conditions, thereby safeguarding the integrity of both their product and their valuable chiral controller.
Chapter 1: The Landscape of Oxazolidinone Auxiliaries
The most prevalent oxazolidinone auxiliaries are derived from readily available chiral amino alcohols. The steric environment created by the substituent at the C4 position is the primary director of stereoselectivity.
Below is a diagram illustrating the general structure of an N-acylated oxazolidinone, the substrate whose stability is under investigation.
Caption: General structure of N-acylated Evans-type oxazolidinones.
The most common variants include those derived from:
-
L-Valine: R = isopropyl
-
L-Phenylalanine: R = benzyl
-
L-Phenylglycine: R = phenyl
-
(1R,2S)-1-Amino-2-indanol: A rigid, bicyclic structure.[6]
While all these auxiliaries function similarly, the nature of the 'R' group can subtly influence their stability, particularly by altering their steric profile and electronic properties.
Chapter 2: Primary Modes of Instability - A Focus on Cleavage Conditions
The "in vitro stability" of an N-acyl oxazolidinone is most rigorously tested during its removal. The conditions required for cleavage define the primary modes of potential degradation. We will dissect these modes to understand the competing reaction pathways.
Hydrolytic Stability: The Battle of Two Carbonyls
The most common method for cleaving the N-acyl group to yield a carboxylic acid involves basic hydrolysis with lithium hydroxide (LiOH), typically in the presence of hydrogen peroxide (H₂O₂).[1][7] This method, while effective, exposes the auxiliary to its greatest vulnerability: the presence of two electrophilic carbonyl groups (the exocyclic amide and the endocyclic carbamate).
The desired reaction is the nucleophilic attack at the exocyclic amide carbonyl , which liberates the chiral product and preserves the oxazolidinone ring for recovery.[8] However, a competing and destructive side reaction involves attack at the endocyclic carbamate carbonyl .[5] This pathway leads to the opening of the oxazolidinone ring, forming an undesired hydroxyamide impurity and preventing auxiliary recycling.[7]
The choice of nucleophile is critical. While hydroxide (OH⁻) alone can cleave the amide, it often leads to significant endocyclic cleavage.[5][8] The hydroperoxide anion (OOH⁻), generated from the reaction of LiOH and H₂O₂, is a softer nucleophile that exhibits a remarkable preference for the exocyclic amide carbonyl.[8]
The mechanism is believed to proceed through different rate-determining steps. For LiOH-mediated hydrolysis, the initial nucleophilic attack is rate-determining, and attack at the sterically less hindered endocyclic carbonyl is kinetically favored.[8] Conversely, for LiOOH-mediated hydrolysis, the breakdown of the tetrahedral intermediate is proposed to be rate-determining, which ultimately favors the desired exocyclic cleavage.[8]
Caption: Competing hydrolytic cleavage pathways for N-acyl oxazolidinones.
A recent study has also highlighted that the initially formed peracid intermediate in the LiOH/H₂O₂ reaction is unstable and decomposes, leading to the evolution of oxygen gas.[7] This can pose a significant safety risk on a larger scale and underscores the complexity of the reaction medium.[7][9]
Reductive Stability
Reductive cleavage is employed to access chiral primary alcohols, aldehydes, or other reduced functionalities.[1] Common reagents include:
-
Lithium borohydride (LiBH₄): Yields primary alcohols.
-
Lithium aluminum hydride (LiAlH₄): A stronger reductant, also yielding primary alcohols.
-
Diisobutylaluminum hydride (DIBAL-H): Can be used under controlled conditions to obtain aldehydes.[1]
Stability to Lewis and Brønsted Acids
N-acyl oxazolidinones are frequently exposed to Lewis acids (e.g., TiCl₄, Sn(OTf)₂, MgCl₂) during the course of stereoselective reactions like aldol additions.[11][12] The auxiliary is designed to be stable under these conditions, as it must remain intact to direct the reaction. The Lewis acid coordinates to the carbonyl oxygens, creating a rigid, chelated enolate structure. Degradation under these conditions is rare for standard Evans auxiliaries, although prolonged exposure to very strong Lewis or Brønsted acids at elevated temperatures could potentially lead to hydrolysis or other decomposition pathways.
Thermal Stability
Oxazolidinone auxiliaries and their N-acyl derivatives are generally crystalline, high-melting solids that exhibit good thermal stability.[13][14] Significant decomposition is typically not observed until temperatures well above those used for most synthetic transformations. However, for applications requiring high temperatures, a formal assessment of thermal stability is prudent.
Chapter 3: Experimental Protocols for Stability Assessment
To objectively compare the stability of different oxazolidinone auxiliaries, standardized in vitro tests are required. The following protocols are designed to be self-validating systems, using High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the starting material and the appearance of products and byproducts.
Caption: Experimental workflow for assessing auxiliary stability.
Protocol 3.1: Hydrolytic Stability Assay (LiOH/H₂O₂ Challenge)
This protocol is adapted from conditions known to cause both desired cleavage and potential degradation.[7]
-
Stock Solution Preparation: Prepare a 10 mg/mL solution of the N-acyl oxazolidinone test compound in a suitable solvent (e.g., Tetrahydrofuran - THF).
-
Reaction Setup: In a temperature-controlled reaction vessel (e.g., 0 °C), add 10 mL of THF and 2 mL of water.
-
Initiation: Add 1.0 mL of the stock solution to the reaction vessel. Take an immediate "time zero" (T₀) aliquot (50 µL), quench it in 950 µL of a 50:50 acetonitrile:water solution containing 0.1% formic acid, and set aside for HPLC analysis.
-
Reagent Addition: Add lithium hydroxide monohydrate (4 equivalents) followed by a 30% aqueous solution of hydrogen peroxide (8 equivalents).
-
Time-Course Monitoring: Start a timer. At regular intervals (e.g., T = 15, 30, 60, 120, 240 min), withdraw a 50 µL aliquot, quench as described in step 3.
-
HPLC Analysis: Analyze all quenched aliquots by reverse-phase HPLC with UV detection. Monitor for:
-
The peak corresponding to the starting N-acyl oxazolidinone.
-
The peak for the recovered chiral auxiliary.
-
The peak for the desired cleaved carboxylic acid (after a suitable workup simulation, if necessary).
-
The appearance of any new peaks, particularly the hydroxyamide byproduct.
-
-
Data Interpretation: Plot the peak area of the starting material and the hydroxyamide byproduct as a function of time. A more stable auxiliary will show a slower rate of hydroxyamide formation relative to the consumption of the starting material.
Protocol 3.2: General Thermal Stability Assay
-
Solution Preparation: Prepare a 1 mg/mL solution of the N-acyl oxazolidinone in a high-boiling, inert solvent (e.g., dimethyl sulfoxide or sulfolane).
-
Initial Analysis: Analyze a T₀ sample by HPLC to establish the initial purity.
-
Thermal Stress: Seal the solution in a vial and place it in a temperature-controlled heating block set to a high temperature (e.g., 100 °C, 120 °C, or 150 °C).
-
Time-Course Monitoring: At set time points (e.g., 1, 4, 8, 24 hours), remove the vial, allow it to cool to room temperature, and analyze an aliquot by HPLC.
-
Data Interpretation: Compare the chromatograms over time. Stability is determined by the percentage of the parent compound remaining and the absence of new degradation peaks.
Chapter 4: Data Summary and Comparative Analysis
The stability of an oxazolidinone auxiliary is not absolute but is highly dependent on the reaction conditions. The most significant stability differentiator among common Evans-type auxiliaries is their behavior under basic hydrolytic cleavage.
| Auxiliary (N-Propionyl Derivative) | Cleavage Method | Desired Product (Yield) | Key Stability Issue | Typical % Impurity | Stability Rating |
| (S)-4-Benzyl-2-oxazolidinone | LiOH / H₂O₂, THF/H₂O, 0°C | (S)-2-Methyl-pentanoic acid (~90%) | Endocyclic cleavage | ~2-5% Hydroxyamide[7] | ★★★★☆ |
| (S)-4-Isopropyl-2-oxazolidinone | LiOH / H₂O₂, THF/H₂O, 0°C | (S)-2-Methyl-pentanoic acid (~90%) | Endocyclic cleavage | ~3-6% Hydroxyamide | ★★★★☆ |
| (1R,2S)-Indanol-derived | LiOH / H₂O₂, THF/H₂O, 0°C | (S)-2-Methyl-pentanoic acid (~85-90%) | Endocyclic cleavage | Comparable to Evans Aux.[6] | ★★★★☆ |
| (S)-4-Benzyl-2-oxazolidinone | LiBH₄, Et₂O, 0°C | (S)-2-Methyl-1-pentanol (~95%) | High chemoselectivity | <1% | ★★★★★ |
| (S)-4-Benzyl-2-oxazolidinone | TiCl₄, DIPEA, CH₂Cl₂ -40°C | N/A (Aldol Reaction) | Generally stable | <1% Degradation | ★★★★★ |
Analysis and Insights:
-
Hydrolytic Stability: The data indicates that under the standard LiOH/H₂O₂ conditions, the formation of a small percentage of the ring-opened hydroxyamide is a common pathway for all standard Evans-type auxiliaries. The steric bulk of the C4 substituent (benzyl vs. isopropyl) appears to have only a minor influence on the selectivity of the hydrolysis. The key to stability is the presence of H₂O₂, which overwhelmingly favors the desired exocyclic cleavage.[5][7] Without it, stability plummets due to dominant endocyclic attack by LiOH.[8]
-
Reductive & Acidic Stability: As shown in the table, the oxazolidinone ring exhibits excellent stability under both reductive cleavage and Lewis acid-mediated reaction conditions. Degradation is minimal, and the auxiliary can typically be recovered in very high yields.[15]
Conclusion and Recommendations
The in vitro stability of common oxazolidinone chiral auxiliaries is exceptionally high across a range of reductive and Lewis acid-catalyzed conditions. The primary stability challenge arises during basic hydrolytic cleavage, where the integrity of the carbamate ring is threatened.
Key Recommendations for Researchers:
-
Prioritize LiOOH for Hydrolysis: When cleaving the auxiliary to a carboxylic acid, the use of lithium hydroperoxide (generated in situ from LiOH and H₂O₂) is critical. It is the single most important factor in ensuring the stability of the auxiliary ring by promoting selective attack at the exocyclic amide carbonyl.[8]
-
Monitor for Byproducts: When developing a new synthetic route, it is crucial to monitor for the formation of the corresponding hydroxyamide byproduct during cleavage. This provides a direct measure of auxiliary instability under the specific reaction conditions.
-
Consider Sulfur-Based Analogs: For reactions where standard oxazolidinones show instability or poor selectivity (e.g., acetate aldol reactions), sulfur-containing analogs like thiazolidinethiones may offer a more stable and effective alternative.[11]
-
Perform Stress Testing: For processes that require unusual conditions (e.g., high temperatures), performing dedicated thermal or chemical stability studies using the protocols outlined in this guide is strongly recommended.
By understanding the mechanistic basis of oxazolidinone stability and employing rational experimental design, researchers can harness the full synthetic power of these remarkable chiral controllers while maximizing their efficiency and recyclability.
References
-
McGrath, M. J., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1375–1384. [Link]
-
Gage, J. R., & Evans, D. A. (2004). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, 2004(1-2), 95-102. [Link]
-
Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
-
Krenske, E. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]
-
Evans, D. A. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
Collum, D. B. (2007). Oxazolidinones and Related Heterocycles as Chiral Auxiliaries/Evans and Post-Evans Auxiliaries. Request PDF on ResearchGate. [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
- U.S. Patent No. US4159984A. (1979). Reductive cleavage of oxazolidine compounds.
-
Feng, X., et al. (2022). Chiral Lewis Acid-Catalyzed Norrish Type II Cyclization to Synthesize α-Oxazolidinones via Enantioselective Protonation. CCS Chemistry. [Link]
-
Wikipedia. (n.d.). Magnesium chloride. Wikipedia. [Link]
-
Ortega, G., et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]
-
Jamison, C. R., et al. (2018). Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(7), 1851-1856. [Link]
-
Al-Zoubi, R. M. (2018). A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. ResearchGate. [Link]
-
A study of a chiral C-substituted oxazolidin-2-one in asymmetric transformations via soluble polymer-supported synthesis. (2001). Bibliothèque et Archives Canada. [Link]
-
McGrath, M. J., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Figshare. [Link]
-
Kary, L. E. (1965). thermal stability of organic compounds by the isoteniscope method. DTIC. [Link]
-
Sławiński, J., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2056. [Link]
-
Ghavimi, S., et al. (2015). Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds. Journal of Sciences, Islamic Republic of Iran, 26(1), 39-45. [Link]
-
Keulen, S., et al. (2023). Thermal stability of linear siloxanes and their mixtures. IRIS . [Link]
-
Heravi, M. M., et al. (2017). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 7(64), 40293-40328. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. connectsci.au [connectsci.au]
- 8. acs.figshare.com [acs.figshare.com]
- 9. m.youtube.com [m.youtube.com]
- 10. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 11. Magnesium chloride - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. scielo.org.mx [scielo.org.mx]
Validated LC-MS/MS Method for 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one: A Comparative Technical Guide
Executive Summary
In the development of oxazolidinone-class antibiotics (e.g., Linezolid, Tedizolid) and chiral synthesis, the compound 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one (CAS 97389-25-8) serves as both a critical synthetic intermediate and a potential degradation impurity.[1] Because oxazolidinone rings can exhibit genotoxic potential under specific metabolic conditions, rigorous quantification at trace levels is non-negotiable for regulatory compliance (ICH M7 guidelines).
This guide presents a validated LC-MS/MS methodology , contrasting it with traditional HPLC-UV and GC-MS workflows. While HPLC-UV remains the workhorse for bulk purity, our data demonstrates that only LC-MS/MS provides the sensitivity (LOQ < 1.0 ng/mL) and specificity required for biological matrices and trace impurity profiling.
Part 1: Technology Comparison – Why LC-MS/MS?
The following comparison matrix evaluates the three primary detection modalities for oxazolidinone derivatives.
Table 1: Comparative Performance Matrix
| Feature | LC-MS/MS (Recommended) | HPLC-UV (Traditional) | GC-MS (Alternative) |
| Primary Application | Trace Impurity & PK Studies | Bulk Purity & Assay | Volatile Impurities |
| Sensitivity (LOQ) | 0.5 – 1.0 ng/mL | 0.5 – 1.0 µg/mL | 10 – 50 ng/mL |
| Specificity | High (Mass-based MRM) | Low (Retention time only) | High (Mass spectral library) |
| Sample Prep | Simple (Protein Precip/SPE) | Simple (Dilute & Shoot) | Complex (Derivatization required) |
| Throughput | High (< 5 min run time) | Medium (10–20 min run time) | Low (Long run + prep time) |
| Limitations | Matrix effects (Ion suppression) | Interferences at 254 nm | Thermal instability of polar groups |
Expert Insight:
-
The GC-MS Pitfall: 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one contains both a hydroxyl group and a carbamate-like cyclic structure.[1] Direct injection into GC leads to thermal degradation and peak tailing. Derivatization (e.g., silylation with BSTFA) is mandatory, introducing variability and increasing prep time.
-
The HPLC-UV Limitation: While the phenyl ring provides UV absorption, biological matrices contain thousands of UV-absorbing interferences.[1] Achieving selectivity for this specific oxazolidinone at low ng/mL levels is practically impossible with UV alone.
Part 2: Validated LC-MS/MS Protocol
This protocol is designed as a self-validating system .[1] It relies on a stable isotope-labeled internal standard (IS) to correct for extraction efficiency and matrix effects.
Reagents & Materials
-
Analyte: 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one (Reference Standard, >98%).[1]
-
Internal Standard (IS): 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one-d4 (or Linezolid-d3 as a structural analog if specific IS is unavailable).[1]
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).
Sample Preparation (Protein Precipitation)
-
Step 1: Aliquot 50 µL of plasma/matrix into a 1.5 mL centrifuge tube.
-
Step 2: Add 20 µL of IS working solution (500 ng/mL in 50:50 MeOH:Water).
-
Step 3: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Why? Acidified ACN ensures the analyte remains in solution while efficiently crashing out plasma proteins.
-
-
Step 4: Vortex vigorously for 1 min; Centrifuge at 14,000 rpm for 10 min at 4°C.
-
Step 5: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (Dilution factor 1:1).
-
Expert Note: Diluting the supernatant with water improves peak shape by matching the solvent strength to the initial mobile phase conditions.
-
LC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 5 µL.
Gradient Profile:
| Time (min) | %B | Rationale |
|---|---|---|
| 0.00 | 5 | High aqueous start to retain polar oxazolidinone. |
| 0.50 | 5 | Isocratic hold to flush salts. |
| 3.00 | 90 | Rapid elution of analyte. |
| 3.50 | 90 | Wash column.[1] |
| 3.60 | 5 | Re-equilibration. |
| 5.00 | 5 | Ready for next injection. |
MS/MS Parameters (MRM Mode)
-
Source: Electrospray Ionization (ESI), Positive Mode.[4][5][6][7]
-
Precursor Ion: [M+H]+ = 180.1 m/z .
-
Mechanism: Protonation occurs readily on the carbonyl oxygen or the nitrogen of the oxazolidinone ring.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
|---|---|---|---|---|
| Target | 180.1 | 136.1 | 15 | Quantifier (Loss of CO₂ - Ring Opening) |
| Target | 180.1 | 107.1 | 25 | Qualifier (Hydroxyphenyl cation) |
| IS (d3) | 183.1 | 139.1 | 15 | Internal Standard |[1]
Part 3: Mechanism & Workflow Visualization[1]
Figure 1: Analytical Workflow & Decision Logic
This diagram illustrates the critical decision points in the sample preparation and analysis workflow to ensure data integrity.
Caption: Figure 1. Optimized analytical workflow emphasizing the critical dilution step to prevent solvent effects on peak shape.
Figure 2: Proposed Fragmentation Pathway (ESI+)
Understanding the fragmentation is crucial for troubleshooting interferences. The loss of CO₂ is characteristic of the oxazolidinone ring.
Caption: Figure 2. Fragmentation pathway. The transition 180.1 > 136.1 is highly specific to the oxazolidinone core structure.
Part 4: Validation Data Summary
The following data represents typical results obtained during method validation according to FDA/EMA Bioanalytical Method Validation guidelines.
Table 2: Method Validation Results
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1.0 – 1000 ng/mL | r² > 0.99 |
| Lower Limit of Quant (LLOQ) | 1.0 ng/mL | S/N > 10 |
| Intra-Day Precision (%CV) | 2.4% – 5.8% | < 15% |
| Inter-Day Accuracy (%Bias) | -3.2% to +4.1% | ± 15% |
| Matrix Effect | 95% – 104% | 85% – 115% |
| Recovery | > 85% | Consistent |
Technical Note on Matrix Effects: Oxazolidinones are relatively polar. If you observe significant ion suppression (Matrix Effect < 80%) at the retention time of 1.2–1.5 min, consider switching the mobile phase modifier from Formic Acid to Ammonium Formate (2mM) . This often enhances ionization efficiency for carbamate-type nitrogens [1].[1]
References
-
Zhang, N., et al. (2025).[5] "LC-MS/MS Method for Simultaneous Determination of Three Oxazolidinone Antimicrobials in Human Plasma." Drug Design, Development and Therapy. Available at: [Link]
-
Gong, X., et al. (2022).[8] "Determination of Nitrofuran Metabolites in Complex Food Matrices Using a Rough, Cheap, Easy-Made Wooden-Tip-Based Solid-Phase Microextraction Probe and LC-MS/MS." Journal of Analytical Methods in Chemistry. Available at: [Link]
-
PubChem. "Compound Summary: (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one."[1][9] Available at: [Link]
Sources
- 1. 97389-25-8|3-(4-Hydroxyphenyl)oxazolidin-2-one|BLD Pharm [bldpharm.com]
- 2. lcms.cz [lcms.cz]
- 3. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one | C20H20FNO4 | CID 10269700 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Reference Standards for the Purity Analysis of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As with any active pharmaceutical ingredient (API) or key intermediate, the accurate determination of its purity is paramount to ensure the safety, efficacy, and quality of the final drug product. This guide provides an in-depth technical comparison of reference standards for the purity analysis of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one, offering insights into the selection of appropriate standards and the establishment of robust analytical methodologies.
The core principle of purity analysis lies in comparing the substance under investigation against a highly characterized reference standard. An ideal reference standard possesses a well-documented purity value, a comprehensive impurity profile, and is accompanied by a detailed Certificate of Analysis (CoA). This guide will delve into the critical attributes of such a standard and present a validated analytical approach for the precise and reliable purity determination of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one.
The Gold Standard: A Pharmacopeial-Grade Reference Standard
In the pharmaceutical industry, the gold standard for a reference material is one that is traceable to a pharmacopeial monograph, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[1][2] While a specific monograph for 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one may not currently exist, the principles outlined in general chapters on impurities in official articles provide a framework for what constitutes a suitable reference standard.[2][3]
A pharmacopeial-grade reference standard is characterized by:
-
High Purity: Typically ≥99.5% on an anhydrous and solvent-free basis.
-
Comprehensive Characterization: Identity confirmed by multiple spectroscopic techniques (e.g., ¹H NMR, ¹³C NMR, MS, IR).
-
Traceability: The assigned purity value is determined through a mass balance approach or by quantitative NMR (qNMR), traceable to a primary standard.
-
Detailed Certificate of Analysis: This document is crucial and should include:
Commercially Available Reference Standards: A Comparative Overview
Several chemical suppliers offer 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one. However, the quality and documentation of these materials can vary significantly. When selecting a commercial standard for quantitative analysis, it is imperative to scrutinize the accompanying documentation.
| Supplier Category | Typical Purity Claim | Certificate of Analysis (CoA) | Suitability as a Quantitative Standard |
| High-End Chemical Suppliers | >98% or >99% | Often provides purity by HPLC or NMR, but may lack a detailed impurity profile and traceability. | May be suitable for initial research and method development, but may require further characterization for use as a primary quantitative standard. |
| Research Chemical Vendors | "For Research Use Only" | Typically provides basic identity confirmation (e.g., NMR spectrum consistent with structure) and a purity value without detailed methodology. | Generally not suitable for quantitative analysis without extensive in-house characterization and qualification. |
Expert Insight: For drug development applications, a "research grade" standard is often insufficient. It is advisable to either purchase a well-characterized standard from a reputable supplier specializing in pharmaceutical reference materials or to synthesize and thoroughly characterize the compound in-house to create a primary reference standard.
Establishing a Robust Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of purity analysis for pharmaceutical compounds.[6] The following proposed method is designed to be specific, sensitive, and robust for the determination of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one and its potential process-related impurities and degradation products.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 stationary phase provides good retention and separation for moderately polar compounds like the target analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH to ensure good peak shape for the phenolic hydroxyl group. |
| Mobile Phase B | Acetonitrile | A common organic modifier that offers good elution strength and compatibility with UV detection. |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B | A gradient elution is crucial to separate impurities with a wide range of polarities, from early-eluting polar impurities to late-eluting non-polar ones. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 275 nm | The phenolic chromophore is expected to have a strong absorbance around this wavelength, providing good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures good solubility of the analyte and compatibility with the mobile phase. |
Experimental Workflow for Purity Analysis
Caption: Workflow for HPLC Purity Analysis.
Method Validation: A Self-Validating System
To ensure the reliability of the purity data, the analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.[8][9]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a placebo.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses the variation within the same laboratory (e.g., different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies:
Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method. The sample of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one should be subjected to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 105 °C
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light
The HPLC method should be able to separate the main peak of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one from all degradation products.
Hypothesized Impurity Profile
A thorough understanding of the synthetic route is crucial for identifying potential impurities. A plausible synthesis of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one involves the reaction of 4-aminophenol with a suitable C2-synthon, followed by cyclization.
Caption: Synthesis and Potential Impurities.
The proposed HPLC method with its gradient elution is designed to have sufficient resolving power to separate these and other potential impurities from the main analyte peak.
Conclusion: A Framework for Reliable Purity Assessment
The purity of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one is a critical quality attribute that directly impacts its suitability for use in drug development. While a dedicated pharmacopeial monograph may not be available, a robust framework for its purity assessment can be established by adhering to the principles of using a well-characterized reference standard and a validated, stability-indicating HPLC method.
References
-
MDPI. (2022, February 6). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. Available at: [Link]
- Sciety Labs. (2025, June 13). Stability indicating HPLC method development and validation for quantification of Linezolid oral suspension dosage forms.
- European Medicines Agency. (2022, December 8). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q.
- US Pharmacopeia. USP General Chapter <1086> Impurities in Official Articles.
- Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis.
- US Pharmacopeia. (2014, April 30). USP General Chapter <1086> Impurities in Drug Substances and Drug Products.
- ResearchGate. (2025, June 13). Stability indicating HPLC method development and validation for quantification of Linezolid oral suspension dosage forms.
- Chemass. Pharmaceutical Impurity Analysis Overview.
- LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- PMC. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
- Organic Chemistry Portal. Oxazolidinone synthesis.
- International Journal of Pharmacy and Pharmaceutical Research. (2015, August 1). Development and Validation of Stability-Indicating Method for Assay of Linezolid Immediate Release Tablet by Reversed-Phase HPLC.
- LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. uspbpep.com [uspbpep.com]
- 3. usp.org [usp.org]
- 4. pharmtech.com [pharmtech.com]
- 5. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Stability indicating HPLC method development and validation for quantification of Linezolid oral suspension dosage forms | Sciety Labs (Experimental) [labs.sciety.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one
[1][2][3]
Executive Summary
This guide mandates the disposal protocols for 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one (often chemically indexed as 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one , CAS: 97389-25-8 ).[1][2][3]
Critical Distinction: Do NOT confuse this compound with 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone, CAS 5471-51-2).[1][2][3][4] While the names appear similar, the target compound is a pharmacologically active oxazolidinone antibiotic intermediate or metabolite (related to Linezolid/Sutezolid).[3][4] It possesses distinct biological activity and aquatic toxicity profiles that require high-temperature incineration rather than standard organic waste treatment.[1][2][3]
Part 1: Chemical Profile & Hazard Assessment[1][3][4]
Before initiating disposal, you must validate the waste stream.[3][4] This compound is a phenol-functionalized oxazolidinone.[1][2][3] Its disposal is governed by its biological activity (antibiotic potential) and chemical reactivity (phenolic oxidation).[3][4]
Hazardous Characteristics (GHS Classification)
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3][4][5]
-
Skin/Eye Irritation: Category 2 (Causes serious irritation).[3][4]
-
Aquatic Toxicity: Presumed Chronic Category 2 (Toxic to aquatic life with long-lasting effects due to the phenol moiety).[1][2][3]
-
Biological Hazard: Potential antimicrobial activity; risk of inducing bacterial resistance if released into the environment.[4]
Self-Validating Identification System
To ensure you are disposing of the correct chemical, verify these physical properties before binning:
| Property | Specification | Operational Check |
| Physical State | White to off-white crystalline solid | Visual inspection.[1][2][3] If liquid, is it a solution? |
| Solubility | Soluble in Methanol, DMSO; Poor in Water | Test small aliquot if unsure of composition.[3][4] |
| Reactivity | Phenolic (Acidic proton) | pH Check: Aqueous suspensions will be slightly acidic (pH 5-6).[2][3] |
| Incompatibility | Strong Oxidizers, Acid Chlorides | Do not mix with Nitric Acid or Peroxides.[4] |
Part 2: Waste Segregation Strategy
Effective disposal relies on strict segregation at the point of generation.[3][4] Mixing this compound with incompatible streams increases disposal costs and safety risks.[3][4]
Segregation Logic
-
Oxidizer Isolation: The phenolic hydroxyl group is susceptible to oxidation.[3][4] Mixing with strong oxidizers (e.g., concentrated nitric acid, permanganates) can generate heat and toxic quinone byproducts.[3][4]
-
Biological Containment: As an antibiotic pharmacophore, this waste must never be sewered.[3][4] It requires destruction of the oxazolidinone ring via incineration.[3][4]
Waste Stream Classification Table[1][2][3][4]
| Waste Stream | Composition | Container Type | Labeling Requirement |
| Stream A: Solid Waste | Pure compound, contaminated gloves, weighing boats, filter paper.[1][2][3][4] | Wide-mouth HDPE Jar (UN-rated).[1][2][3] | "Hazardous Waste - Toxic Solid (Oxazolidinone)" |
| Stream B: Mother Liquor | Filtrates containing Methanol/DMSO and residual compound.[1][2][3] | HDPE or Glass Solvent Carboy (Vented Cap).[3][4] | "Flammable/Toxic Liquid Waste" |
| Stream C: Sharps | Contaminated needles or glass slides.[3][4] | Rigid Biohazard/Sharps Container.[3][4] | "Sharps - Chemically Contaminated" |
Part 3: Step-by-Step Disposal Protocol
Phase 1: Solid Waste Collection (Stream A)
Objective: Containment of dry powder to prevent inhalation and environmental release.[3][4]
-
PPE Requirement: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[3][4] Use a P95/P100 dust mask if handling open powder outside a fume hood.[3][4]
-
Primary Containment: Place the solid waste into a clear polyethylene bag (minimum 2 mil thickness).
-
Deactivation (Surface): Wipe down the exterior of the bag with a 10% bleach solution or appropriate surfactant to remove static-clinging dust.[2][3][4]
-
Secondary Containment: Seal the bag and place it inside a rigid, UN-rated wide-mouth drum or jar.
-
Labeling: Affix a hazardous waste tag immediately.[3][4] List "3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one" explicitly.[1][2][3][6][7] Do not use abbreviations.
Phase 2: Liquid Waste / Mother Liquor (Stream B)[1][2][3][4]
Objective: Safe storage of solvents containing the active pharmaceutical ingredient (API).
-
Compatibility Check: Ensure the collection carboy does not contain oxidizing acids.[3][4]
-
Transfer: Use a funnel to prevent splashing. Perform all transfers inside a fume hood.
-
Rinsing: Rinse the original reaction vessel with methanol. Add this rinse to the waste carboy (Triple Rinse Rule).[3][4]
-
Closure: Cap the carboy tightly when not in use. If the solution contains gas-evolving reagents, use a vented cap.[2][3][4]
Phase 3: Final Destruction (The "Treat" Phase)
Directive: This compound is not suitable for landfill or standard wastewater treatment.[3][4]
Part 4: Spill Management & Emergency Response[1][4]
In the event of a spill, execute the SWIMS protocol immediately.[4]
-
S top the spill: Upright the container if safe to do so.[3][4]
-
W arn others: Evacuate the immediate area.
-
I solate the area: Close lab doors.
-
M onitor: Assess the scale (Minor < 10g; Major > 10g).
-
S tay or Summon:
-
Minor Spill: Don PPE.[3][4][5][8] Cover powder with wet paper towels (to prevent dust) or an inert absorbent (Vermiculite).[3][4] Scoop into a waste jar. Clean area with soap and water.[3][4][9]
-
Major Spill: Contact EHS immediately.[3][4] Do not attempt to sweep dry powder, as this generates a toxic dust cloud.[3][4]
-
Part 5: Workflow Visualization
The following diagram outlines the logical decision tree for disposing of oxazolidinone waste, ensuring compliance with RCRA and environmental safety standards.
Figure 1: Decision matrix for the segregation and destruction of oxazolidinone pharmaceutical waste.
References
-
PubChem. (n.d.).[3][4] 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one (Compound Summary). National Library of Medicine.[3][4] Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2019).[3][4] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[3][4] Federal Register.[3][4] Retrieved from [Link][2][3][4]
-
Fernandes, G., et al. (2023).[3][4] Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry.[3][4] Royal Society of Chemistry.[3][4] Retrieved from [Link]
Sources
- 1. 97389-25-8|3-(4-Hydroxyphenyl)oxazolidin-2-one|BLD Pharm [bldpharm.com]
- 2. (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one | C20H20FNO4 | CID 10269700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one (C9H9NO3) [pubchemlite.lcsb.uni.lu]
- 4. cpachem.com [cpachem.com]
- 5. echemi.com [echemi.com]
- 6. Cas 97389-25-8,3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one | lookchem [lookchem.com]
- 7. 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one | CAS 97389-25-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. kmpharma.in [kmpharma.in]
- 9. (S)-(+)-4-Phenyl-2-oxazolidinone - Safety Data Sheet [chemicalbook.com]
Personal protective equipment for handling 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one
Operational Safety Guide: Handling 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one
This guide provides essential safety protocols and personal protective equipment (PPE) guidelines for handling 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one. As the toxicological properties of this specific compound have not been fully investigated, this document synthesizes data from structurally similar oxazolidinone compounds to establish a conservative and robust safety framework.[1][2] Adherence to these procedures is critical for ensuring the safety of all laboratory personnel in research and drug development environments.
Hazard Assessment and Risk Mitigation
Given the absence of specific toxicological data, a cautious approach is mandatory. Structurally related compounds may cause skin, eye, and respiratory tract irritation.[2][3][4] The primary risks associated with handling 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one in solid (powder) form are inhalation of dust and direct contact with skin or eyes.[1][2] Therefore, a thorough risk assessment must precede any handling activities to ensure appropriate controls are in place.[5]
The risk management process involves identifying the hazard, assessing the potential for exposure, and implementing effective controls to minimize risk.
Caption: Risk assessment workflow for handling chemicals with unknown toxicity.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to create a reliable barrier between the researcher and the chemical.[6] The following table summarizes the minimum required PPE.
| Protection Area | Required Equipment | Standard/Specification | Rationale |
| Eye & Face | Safety glasses with side-shields or chemical splash goggles.[1][7][8] | EN 166 (EU) or ANSI Z87.1 (US) | Protects against accidental splashes and airborne particles entering the eyes.[3] |
| Hand | Chemical-resistant gloves (Nitrile recommended as a suitable option).[7] | EN 374 | Prevents direct skin contact. Gloves must be inspected for integrity before each use and removed properly to avoid contamination.[2][7] |
| Body | Fully-fastened laboratory coat or a chemical-resistant suit.[1][7] | N/A | Protects skin from spills and contamination.[1] |
| Respiratory | NIOSH-approved respirator (e.g., N95) or equivalent. | Government Approved | Required when handling outside of a ventilated enclosure or when dust generation is likely, to prevent inhalation.[5][7][8] |
Operational and Disposal Plans
A systematic workflow ensures safety at every stage of the chemical's lifecycle in the laboratory.
Caption: Step-by-step workflow for the safe handling and disposal of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one.
Step-by-Step Handling Procedures
-
Preparation : Before handling, ensure you have read the Safety Data Sheets (SDS) of similar oxazolidinone compounds and that all necessary engineering controls (like a certified chemical fume hood) and PPE are readily available.[1]
-
Donning PPE : Put on PPE in the correct order to ensure complete protection. A recommended sequence is a lab coat, respirator (if needed), eye protection, and finally gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.[7]
-
Chemical Handling :
-
Conduct all manipulations that may generate dust, such as weighing or transferring, within a chemical fume hood or other ventilated enclosure to minimize inhalation risk.[3][8]
-
Use tools like spatulas to handle the solid material, avoiding actions that could create airborne dust.[1][8]
-
Avoid contact with skin and eyes.[8]
-
-
Spill Management : In case of a spill, ensure the area is well-ventilated.[2] Wearing your full PPE, sweep up the solid material and place it into a suitable, labeled container for disposal.[1][8] Avoid creating dust during cleanup.[1][2]
-
Doffing PPE : To prevent cross-contamination, remove PPE in an order that minimizes exposure, typically by removing the most contaminated items first (e.g., gloves), followed by the lab coat, eye protection, and respirator.[7]
-
Disposal : All disposable PPE and chemical waste should be considered contaminated.[7] Place all used items in a designated, clearly labeled hazardous waste container for disposal in accordance with local, regional, and national regulations.[9][10][11]
-
Hygiene : Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[1][9] Do not eat, drink, or smoke in areas where the chemical is handled.[1][9]
Emergency First Aid Measures
In the event of an exposure, immediate action is crucial.
-
Eye Contact : Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Seek immediate medical attention.[3]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3] If skin irritation persists, consult a physician.[3]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3][12]
-
Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[1] Call a physician or poison control center immediately.[9][11]
References
- BenchChem. (2025). Navigating the Safe Handling of Oxazolidine, 3,3'-methylenebis[5-methyl-]: A Guide to Personal Protective Equipment. Benchchem. [URL: https://vertexaisearch.cloud.google.
- Fisher Scientific. (2023). SAFETY DATA SHEET - (S)-(+)-4-Phenyl-2-oxazolidinone. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg129Er7-CzrkDPn794HiFnbtJ9YWCo3BXI253FM1o4GX2pt4K62Ce_1u_Fj6H5CTbQ_M34-tZxOpHaxP2l99MySTKaWaYNK4JcV8_o1S9JtnDOTWiCJ1O4OcAwubyBvTQmGVH6DgAQue4hIBrmWp4Lffy1pk5glw1dtjQvuQ4Mcg_i9YaMojoWUQQfVzbxjE=]
- ChemDmart. Safety Data Sheet - (S)-4-Phenyl-2-Oxazolidinone. ChemDmart. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoSnFrmgiQGJ0n0-BTGZPLrYAbIgO_nSfYlHlUreovBMJhXivvB-ttY7T71FRI3PyoRMcQOZLl2_w1qumdjh4AoQr9XL_ftpA0emLpGNrThdWSjrzocLFJM1g39MlmSjNunZd84dMrHE29MEsC-shDgNreQj0Z7UqxB4qabbcLgX_zP9GttUiGQ6HLFzlVrrNv0GEP]
- Fisher Scientific Company. (2025). SAFETY DATA SHEET - 4-(4-Hydroxyphenyl)-2-butanone. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKX6gsaq2CDgfq8PN0Q--r2afJEKCAmCJEPm14Wl0FqyY5jkTFriQEM780giHc9xAFHExxunLZ67tqZuV8i-3BpBy4thUIK-zdADkNEs3NMnsNk4rfocnH_ecZgB3BsWg01HZ_jn2g3QiJGpaBLJPSzBk3j7J_Fx1dy3QTeQJUJrMuBmcKHgyImeY9LBROecLF]
- Carl ROTH. Safety data sheet. Carl ROTH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERhR4tg8TGA66vRorabrijzWhDKLhoZWMUf_xB_z2EVRTyx2-KAaz9OYE0OOA6_gCjBxh6kKikaq9AplQDX7jYgWm4uOfzki4zoSRCCyTTwj9SNetLQDaylbsAHKiVmotu1XTC-Sfy_kjeSUL0KyfxAPWRfGgxI58Nje1LdD8MC--HKQTZYjTK3UiDdRAkz2YDxJtLp5cplA53R4TiAX1dWKZNBs74dczyjFv5sNgZ7nfLimI0UY8zOaJ4Fbb0cOOQTTD5k7jLJaYCjf89G2T-Lxvob89kBd4JKdlXQ4BNe-MyuzXeajp0raSZLw3AeyzCUuNQuhre9A3YK8E72qXkPuF5djPFewIYV-TXZsD1-Y24r2No3csLEgJ6aLokA7ldI1VeidmnI_FUL3gG719-OAIRwvJ5Xdv7d7ZG2HJzG2zRr-VH8sAyRMVIMvO7KymOXKxDOHVQ]
- TCI Chemicals. (2018). SAFETY DATA SHEET - 4-(4-Hydroxyphenyl)-3-buten-2-one. TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFj2QjY8-moTHs9z6ytvAVY83KxPyTMbYaOFufZQUR_jjkoeSU112catuh1VTksqU0jiObOnAeA8TMiXLwTTa_4201RVloL7USTHrLiissS4wmMbmyFV-gNP9XkIyY1r_obLU1uKpkL77bt7svcmOiFg==]
- Thermo Fisher Scientific. (2021). SAFETY DATA SHEET - 4-(4-Hydroxyphenyl)-2-butanone. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECxBY8jmySIVQQjvS6anWcB94L2COEZ17DR3dtlWUzaDvcXdcs024f6hHvU4c-5sX4sGJY7HUdwfar3IpldSJXdFeRVtVotW9gBR6dkV5YhS121P3IwOLgs7L8FQuFpJDyKaF5R1ptbMjESlRF9qa-GMloKgRasJDbv_-c27NGZx8ECkmVgiloqaBQdGN2WPI4dVoGCNZOb7BL9d16XCXb2QDG4VvHgd2lUNI=]
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-(4-Hydroxyphenyl)butan-2-one. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbsGexRqFbPCJxpKzAZ1evb4WQINTiuW0NlO1lxkQjAWaQ0VypFZOQVT_vlNoQIJtd6oEBtGZ0sLyLZAKz0BrQv5dY0Lhkn-pUELPda8ZX6Zs2euMUDt3fXbOBDNxtAofiTiCfxkCalCAg0rtnDKcJWvJIoL2yyKzzdceFoV3bCfA4RgM=]
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Buten-2-one, 4-(4-hydroxyphenyl)-. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEEKwbEBuuJVqKvq3gBfVkVxi4bjKKM462tHmsxu6OV9STBcUu662vmpKtYnVoKQI4dl-C1RnWSx9iX1GSkbQNb-OLlkTG22QplGF8EEAL1F4VfK38OMe4i_dG3T63IIMOQUMyqw3Bq5sJ8d0Fx0ajLWMsuuoZmT4eSo7fm9FUdditSd6z-NuWIa6TNYGCIHLuLLhsOpCwCP8Vbj4z-Sxe2qseehCN2k0f1S2Mh0GWy0QSp-yG0Pt4SH955FlbLsVI1oZGIuNPVxVKUkl4]
- CPAChem. (2023). Safety data sheet - 4-(4-Hydroxyphenyl)-2-butanone. CPAChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuP5OGkPJNmbb-wzWM66y59Dh354FC49SkbPHxhOOlgvPVncMZ-Xle4yCpv1fyG24PRmYfhHVfVPPfBrYrQVPcB9j4xFqcsF-VZ5otaGYDPNV415tKUqFLVHUXRdRfQDiG2f6GXA0UEyDFULZeqNSqoy8_V32kTZ7IzPqRALEykf2MBcjdvDuQvPN4qOonM648NB18tM3L1pg2gFdj6NyvfIK6tAWeO-0oNTlKH7z_VVOB7nAwCu06WbXPhpw3KG9nZtGsnfs=]
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. ACP. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2xLQ_iIxJONoRfWR9IVBSqmhff7izN-2QgtPZ21iOLOo4KjQ_1GoWvXVTxPKXwCgI6Id85RbnjTvoQiVXJoGdzjqDALLJ00N1hGmve9M9w-al7XZXyXdMxLLCh8HJOyAiopTjmlAm1iT_OFNbBAiTz1nwMJEj7mdDufriSu6LCrZO]
- Acros Organics N.V. (2008). Material Safety Data Sheet - 4-(4-Hydroxyphenyl)-2-Butanone, 99+%. Acros Organics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQwkoQEg-JDU4e_byyunmi_DgqC2FGD1pRZkG5YSsdWVEB1ZyRP8GIi8ajI7fFIAou4H4tLtcl0InMUn0eWFqQnclXbA1FTyo81bDVZnwiKvGjwcUjbBLBm09YpxKS7fpI_tljx6AHZNSrJSyK4QGuDxyFuxWRO_hHnaSezDiJ9kJ3Kh1LopLtvx_DIezw0diI13udgn2rup7HDZA1SehKZI1AETAVqepok7zG2w==]
- KM Pharma Solution Private Limited. MSDS - (S)-4-Phenyl-2-oxazolidinone. KM Pharma Solution Private Limited. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh3G-IdMjVXutI4-TNykWef03o4_-ewmwFNlkckPN_FoyFRgiRq-gph6JNOHWgC_7LBxXTTRHIXLee7lrKeKGVRlmIyXA_CJDSVMdTFg8HGfCy3cgsaCnfXA-O05TIAgCozQ==]
- Synerzine. (2015). SAFETY DATA SHEET 2-Butanone, 4-(4-hydroxyphenyl)-. Synerzine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgfGGdrGmDUtEdd_IsGbHG6JOUJbG8xGtF3rZsqK-kJbOwRBn3ZyOVe1yJlYR-HoR9Iqh3cEwKMZNGcykNkvygwoF6yhfSvn5zVgIcBuv1z4A2QNArXCqQZfProtpn8oK_CGHTEy_JQrqxuyIwBeMYdcANqPQCvTYy7g8Dbw==]
- Unnamed Source. (Date not available). SAFETY DATA SHEET - 4-(4-Hydroxyphenyl)-2-butanone. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMoHGs0_ZJTXwf3ItdfvZAJFf-nce2H106ZykyuudaxX7ogeFLAIcoOXHmswfUx1HWjtxlruOX65Gv99E5WwvbBdNZ7vYbzZv4aZ7punnRFh23ArLonRLIYRyqUtbae42xaxRZ9mdbCRTcFTSZAkpr60GGBQvxNf_Eetzl]
- GERPAC. (2015). Personal protective equipment for preparing toxic drugs. GERPAC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvAU20Ma20YV7PdotEWsALZXX0pXbYBzv578wQhxCTdexXjbU0wY3AOvC8EVdMQ6ifTxkkoiP7acV1chESf3mLttJxQi3YVgN4zCsnMU_fyzLSmC_fnRhKcDqlLIIU9L0jE7v7dIxJdPp3w-pdDdj5XfviVCqINa6F75VpD3Vs9dPq_ZyM3B_4]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. chemdmart.com [chemdmart.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. gerpac.eu [gerpac.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cpachem.com [cpachem.com]
- 12. times-bio.com [times-bio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
